molecular formula C4H10O3 B044869 Trimethoxymethane CAS No. 149-73-5

Trimethoxymethane

Cat. No.: B044869
CAS No.: 149-73-5
M. Wt: 106.12 g/mol
InChI Key: PYOKUURKVVELLB-UHFFFAOYSA-N
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Description

Trimethoxymethane, also known as Methyl Orthoformate, is a versatile reagent of significant value in organic synthesis and materials science research. Its primary application lies in its role as a robust protecting agent for aldehydes, where it forms stable dimethyl acetals under acidic conditions, effectively shielding the carbonyl group from nucleophilic attack during multi-step synthetic sequences. This property is extensively leveraged in the total synthesis of complex natural products and pharmaceuticals. Furthermore, this compound serves as a key synthetic building block and a source of the methoxymethylene group. It is a pivotal precursor in the synthesis of various heterocyclic compounds and is employed in the preparation of formate esters and other specialized chemicals. In materials science, it finds application as a cross-linking agent and in sol-gel processes. Its mechanism of action typically involves acid-catalyzed reactions where it acts an electrophile, reacting with nucleophiles such as alcohols or enolates, leading to transacetalization or the introduction of methoxy-methyl functionalities. This reagent offers researchers a reliable and efficient method for manipulating functional group reactivity, enabling the construction of complex molecular architectures with high precision.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxymethane
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InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3
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InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N
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Canonical SMILES

COC(OC)OC
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID7027122
Record name Trimethoxymethane
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Molecular Weight

106.12 g/mol
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Physical Description

Liquid, Colorless liquid with a pungent odor; [HSDB]
Record name Methane, trimethoxy-
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Record name Trimethyl orthoformate
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Boiling Point

100.6 °C @ 760 MM HG
Record name TRIMETHYL ORTHOFORMATE
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Solubility

SOL IN ETHANOL, IN ETHER
Record name TRIMETHYL ORTHOFORMATE
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Density

0.9676 @ 20 °C/4 °C
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Vapor Density

3.67 (AIR= 1)
Record name TRIMETHYL ORTHOFORMATE
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Vapor Pressure

81.4 [mmHg]
Record name Trimethyl orthoformate
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Color/Form

COLORLESS LIQUID

CAS No.

149-73-5
Record name Trimethyl orthoformate
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Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Trimethoxymethane (Trimethyl Orthoformate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trimethoxymethane, more commonly known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1][2] It is a versatile and indispensable reagent in organic synthesis, serving as a foundational intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][3] Its utility stems from its role as a protecting group for aldehydes, a precursor for methoxymethylene and heterocyclic systems, a formylating agent, and an efficient dehydrating agent.[2][4][5] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic pungent odor.[6][7] It is highly flammable and sensitive to moisture, hydrolyzing in the presence of water.[1][8] It is miscible with many common organic solvents, including ethanol, ether, and benzene.[1][9] A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value References
Identifiers
IUPAC Name This compound [1]
Common Names Trimethyl orthoformate (TMOF), Methyl orthoformate [1][2]
CAS Number 149-73-5 [1]
Molecular Formula C₄H₁₀O₃ [1]
Molecular Weight 106.12 g/mol [1][10]
Physical Properties
Appearance Colorless liquid [6][7]
Odor Pungent [6][7]
Density 0.97 g/mL at 25 °C [9]
Melting Point -53 °C [6][9]
Boiling Point 101-102 °C (at 760 mmHg) [9]
Refractive Index n20/D 1.379 [9]
Solubility Miscible with ethanol, ether, benzene; Decomposes in water [1][9]
Safety & Flammability
Flash Point 13-15 °C (55-59 °F) [6][8][9]
Autoignition Temperature 255 °C (491 °F) [11][12]
Explosive Limits 1.4 - 44.6% (V) [9][11]
Vapor Properties
Vapor Pressure 23.5 mmHg at 20 °C [9]

| Vapor Density | 3.67 (air = 1) |[9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with two primary methods dominating industrial and laboratory-scale production.

Industrial Synthesis: The Hydrogen Cyanide (HCN) Method

The most common industrial synthesis of TMOF involves the methanolysis of hydrogen cyanide, often referred to as the Pinner reaction.[2][4][13] This process is favored for its economic performance and scalability, though it requires stringent safety measures due to the high toxicity of hydrogen cyanide.[13][14] The overall reaction is:

HCN + 3CH₃OH → HC(OCH₃)₃ + NH₃[8]

The process generally involves the reaction of hydrogen cyanide, methanol, and hydrogen chloride to form an intermediate salt, which then undergoes alcoholysis and subsequent refining to yield the final product.[15]

industrial_synthesis cluster_reactants Reactants cluster_process Process HCN Hydrogen Cyanide Salt Salt Formation HCN->Salt MeOH Methanol MeOH->Salt HCl Hydrogen Chloride HCl->Salt Alcoholysis Alcoholysis Salt->Alcoholysis Excess Methanol Refining Refining & Distillation Alcoholysis->Refining Crude Product Product This compound Refining->Product

Industrial Synthesis Workflow via the HCN Method.

Experimental Protocol (Generalized HCN Method):

  • Salt Formation: Anhydrous hydrogen cyanide, methanol, and anhydrous hydrogen chloride are reacted in a suitable reactor at low temperatures to form an amine salt intermediate.[13][15]

  • Alcoholysis: The intermediate salt is treated with excess methanol. This alcoholysis step proceeds to form the crude trimethyl orthoformate product.[15]

  • Separation & Refining: The alcoholysis reaction mixture undergoes centrifugal separation to remove solid byproducts.[15] The resulting crude liquid is then refined. This typically involves adding an aqueous alkali to neutralize any remaining acid, followed by a multi-stage distillation process to separate the pure TMOF from solvents and byproducts.[15] Product purity is monitored using techniques such as gas chromatography.[13]

Laboratory Synthesis: From Chloroform (B151607)

A common and historically significant laboratory-scale synthesis involves the reaction of chloroform with sodium methoxide, which is an analogue of the Williamson ether synthesis.[2][8][9]

CHCl₃ + 3NaOCH₃ → HC(OCH₃)₃ + 3NaCl[2]

This method avoids the use of highly toxic HCN and is well-suited for laboratory preparations.

lab_synthesis cluster_reactants Reactants cluster_process Process Chloroform Chloroform Reaction Reaction in Methanol Chloroform->Reaction NaOMe Sodium Methoxide NaOMe->Reaction Filtration Filtration Reaction->Filtration Remove NaCl Distillation Fractional Distillation Filtration->Distillation Crude Filtrate Product This compound Distillation->Product Collect 101-102°C fraction acetal_formation cluster_protection Protection Aldehyde Aldehyde (R-CHO) Acetal Acetal (R-CH(OCH₃)₂) Aldehyde->Acetal H⁺ Catalyst - CH₃OH, - H₂O TMOF HC(OCH₃)₃

References

physical and chemical properties of trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethoxymethane: Properties, Reactions, and Applications

Introduction

This compound, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1] It is a colorless liquid with a pungent, ethereal odor, valued for its versatility as a reagent and solvent in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the , its applications in synthesis, and key experimental considerations for researchers, scientists, and drug development professionals. Its utility spans from serving as a protecting group for aldehydes to acting as a dehydrating agent and a precursor in the synthesis of various pharmaceuticals and agrochemicals.[4][5]

Physical and Chemical Properties

This compound is a volatile and flammable liquid that is sensitive to moisture.[6][7] It is miscible with many organic solvents such as alcohol, ether, and benzene, but only slightly soluble in water, with which it hydrolyzes.[6][8]

Quantitative Physical Properties

The key physical and chemical constants for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₃[2][9]
Molecular Weight 106.12 g/mol [10]
CAS Number 149-73-5[2][10]
Appearance Colorless liquid[2][6][10]
Odor Pungent, ethereal[2][3]
Density 0.97 g/mL at 25 °C[2][6]
Melting Point -53 °C[6][8]
Boiling Point 101-102 °C[2][6][8]
Refractive Index (n²⁰/D) 1.379[2][6][11]
Vapor Pressure 23.5 mmHg at 20 °C[2][6]
Vapor Density 3.67 (vs air)[2][6][11]
Flash Point 13-15 °C (55.4-60 °F)[2][11]
Autoignition Temperature 255 °C (491 °F)[2][12]
Explosive Limits 1.4 - 44.6% (V)[2][6]
Water Solubility 10 g/L (undergoes hydrolysis)[2][6][13]
Solubility Profile

This compound exhibits good solubility in a range of common organic solvents while being only slightly soluble in water, where it is prone to decomposition.

SolventSolubilitySource(s)
Water10 g/L (with hydrolysis)[2][6]
EthanolMiscible[2][6][10]
EtherMiscible[2][6][10]
BenzeneMiscible[2][6][8]
OilsMiscible[2]
AcetoneReadily soluble[14]

Chemical Reactivity and Applications

This compound's reactivity is centered around the electrophilic central carbon, making it an excellent reagent for various transformations in organic synthesis.

Hydrolysis

In the presence of water, particularly under acidic conditions, this compound hydrolyzes to form methyl formate (B1220265) and methanol (B129727).[3][15] This reactivity makes it useful as a dehydrating agent, driving equilibrium reactions such as esterifications and acetal (B89532) formations to completion by consuming water.[5]

G TMOF This compound HC(OCH₃)₃ r1 TMOF->r1 H2O Water (H₂O) H2O->r1 H_plus H⁺ (acid catalyst) p1 H_plus->p1 MF Methyl Formate HCOOCH₃ MeOH Methanol (CH₃OH) p1->MF

Caption: Acid-catalyzed hydrolysis of this compound.
Protecting Group for Aldehydes

A primary application of this compound is the protection of aldehydes as their corresponding dimethyl acetals.[2][4] This reaction is typically acid-catalyzed and is reversible, allowing for deprotection under aqueous acidic conditions.

G aldehyde Aldehyde (R-CHO) protect Protection Step: + this compound + Acid Catalyst (e.g., H⁺) aldehyde->protect acetal Dimethyl Acetal (R-CH(OCH₃)₂) protect->acetal deprotect Deprotection Step: + Aqueous Acid (H₃O⁺) acetal->deprotect deprotect->aldehyde

Caption: Workflow for aldehyde protection and deprotection.
Reagent in Organic Synthesis

This compound is a key building block for introducing formyl and methyl groups and for constructing heterocyclic rings.[2][5]

  • Formylation and Methylation : It can introduce a formyl group to a nucleophilic substrate, such as an amine, to form an N-formyl derivative (R-NH-CHO).[5] It is also used for the N-methylation of amines and the conversion of sulfonic acids to methyl esters.[2][16]

  • Dehydrating Agent : It is used as a dehydrating agent to prevent the hardening of polyurethane and epoxy coatings and in the preparation of nanoparticles.[4][8]

  • Radical Methylation : In modern synthetic methods, it serves as a methyl radical source in nickel/photoredox-catalyzed reactions for the methylation of (hetero)aryl chlorides.[1]

  • Pharmaceutical and Agrochemical Synthesis : It is a crucial intermediate in the production of Vitamin B1, sulfa drugs, antibiotics like floxacin, and fungicides such as azoxystrobin.[5][8]

Experimental Protocols

Detailed, validated experimental protocols require laboratory-specific optimization. However, the following sections provide generalized methodologies based on established chemical principles for the synthesis and key reactions of this compound.

Synthesis of this compound

Two common industrial methods for synthesizing this compound are the methanolysis of hydrogen cyanide and the reaction of chloroform (B151607) with sodium methoxide (B1231860), an example of the Williamson ether synthesis.[6][15]

G chloroform Chloroform (CHCl₃) reaction + chloroform->reaction NaOMe Sodium Methoxide (3 NaOCH₃) NaOMe->reaction TMOF This compound (HC(OCH₃)₃) product_plus + TMOF->product_plus NaCl Sodium Chloride (3 NaCl) reaction->TMOF Williamson Ether Synthesis product_plus->NaCl

Caption: Synthesis via the Williamson ether synthesis route.

Illustrative Protocol (from Chloroform and Sodium Methoxide):

  • Preparation : Sodium methoxide is prepared by carefully reacting metallic sodium with an excess of anhydrous methanol under an inert atmosphere.

  • Reaction : Chloroform is added dropwise to the cooled sodium methoxide solution in methanol. The reaction is exothermic and should be maintained at a controlled temperature.

  • Reflux : After the addition is complete, the mixture is refluxed for several hours to drive the reaction to completion.

  • Workup : The resulting mixture is cooled, and the precipitated sodium chloride is removed by filtration.

  • Purification : The excess methanol is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation to yield the final product.

Protocol for Aldehyde Protection

Illustrative Protocol for Acetal Formation:

  • Setup : An aldehyde is dissolved in an anhydrous solvent, often methanol or the this compound itself, in a flask equipped with a stirrer and a drying tube.

  • Reagents : this compound (1.1 to 1.5 equivalents) is added to the solution.

  • Catalyst : A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is added to the mixture.

  • Reaction : The reaction is stirred at room temperature or with gentle heating until analysis (e.g., by TLC or GC) indicates the complete consumption of the aldehyde.

  • Workup : The reaction is quenched by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to neutralize the acid catalyst. The solvent is removed under reduced pressure.

  • Purification : The resulting crude acetal is purified, typically by distillation or chromatography, to remove non-volatile impurities and byproducts.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards : It is a highly flammable liquid and vapor (H225) and causes serious eye irritation (H319).[2][10][11] It is also a skin and mucous membrane irritant.[2][3]

  • Handling : Work in a well-ventilated area or a chemical fume hood.[12] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][17] Ground all equipment and use spark-proof tools to prevent ignition from static discharge.[12][18] Avoid contact with skin, eyes, and inhalation of vapors.[17]

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.[6] It is moisture-sensitive and should be stored in tightly sealed containers, preferably under an inert atmosphere like nitrogen.[6][7]

References

An In-depth Technical Guide to Trimethoxymethane (CAS 149-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1][2] This colorless, flammable liquid possesses a pungent odor and is a versatile and indispensable reagent in modern organic synthesis.[1][3][4] Its utility spans a wide range of applications, from serving as a protective group for aldehydes and a dehydrating agent to being a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a volatile and reactive compound. Its key physical and chemical properties are summarized in the table below, providing essential data for its safe handling and application in experimental setups.

PropertyValueReferences
CAS Number 149-73-5[1]
Molecular Formula C₄H₁₀O₃[1][4]
Molecular Weight 106.12 g/mol [1][4]
Appearance Colorless liquid[1][7]
Odor Pungent, ethereal[1][3][7]
Boiling Point 100.6 - 102 °C[1][7]
Melting Point -53 °C[1]
Density 0.967 - 0.971 g/mL at 25 °C[1][7]
Refractive Index (n²⁰/D) 1.379[7]
Flash Point 13 °C (55 °F)[1][3]
Solubility Miscible with ethanol, ether, benzene. Decomposes in water.[3][4][5][7]
Vapor Pressure 1 kPa at 7 °C[1]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the methanolysis of hydrogen cyanide and the Williamson ether synthesis from chloroform (B151607).

Methanolysis of Hydrogen Cyanide

This is the principal large-scale industrial method for producing this compound.[1][2][3] The reaction involves the treatment of hydrogen cyanide with an excess of methanol.

Reaction: HCN + 3 HOCH₃ → HC(OCH₃)₃ + NH₃[1][3]

From Chloroform and Sodium Methoxide

An alternative synthesis, representative of the Williamson ether synthesis, involves the reaction of chloroform with sodium methoxide.[1][8] This method is also used in industrial production.[8]

Reaction: CHCl₃ + 3 CH₃ONa → HC(OCH₃)₃ + 3 NaCl[8]

A one-step variation of this process uses chloroform, methanol, and sodium hydroxide (B78521) with a phase transfer catalyst.[8]

G Industrial Synthesis of this compound cluster_0 Methanolysis of Hydrogen Cyanide cluster_1 From Chloroform HCN Hydrogen Cyanide TMOF1 This compound HCN->TMOF1 + 3 CH₃OH MeOH1 Methanol Chloroform Chloroform TMOF2 This compound Chloroform->TMOF2 + 3 CH₃ONa NaOMe Sodium Methoxide G Aldehyde Protection-Deprotection Cycle Aldehyde Aldehyde (R-CHO) Acetal Dimethyl Acetal (R-CH(OCH₃)₂) Aldehyde->Acetal Protection + HC(OCH₃)₃, Acid Catalyst Acetal->Aldehyde Deprotection + H₃O⁺ G Workflow: Synthesis of 1,1,2,2-Tetramethoxycyclohexane Start Start: Charge Flask - 1,2-Cyclohexanedione - Methanol - this compound Add_Acid Add H₂SO₄ Catalyst Start->Add_Acid Reflux Heat at Reflux (5h) under Argon Add_Acid->Reflux Cool Cool to Room Temp. Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Distill_Volatiles Distill off Volatiles (MeOH, TMOF, Methyl Formate) Neutralize->Distill_Volatiles Distill_Product Vacuum Distillation Distill_Volatiles->Distill_Product End End: Purified Product (1,1,2,2-Tetramethoxycyclohexane) Distill_Product->End

References

Trimethoxymethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Trimethyl Orthoformate (TMOF) and its Applications in Synthetic Chemistry

Trimethoxymethane, also known by its systematic IUPAC name and numerous synonyms, is a versatile and indispensable reagent in modern organic synthesis.[1] This guide provides a detailed overview of its chemical properties, synthesis, and critical applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

This compound is most commonly referred to as trimethyl orthoformate (TMOF) . A comprehensive list of its synonyms is provided in Table 1 for clear identification and cross-referencing in scientific literature.[1][2]

Table 1: Synonyms for this compound

Common NameIUPAC NameOther Synonyms
Trimethyl orthoformateThis compoundMethyl orthoformate
TMOFOrthoformic acid trimethyl ester
Methane, trimethoxy-
Methoxymethylal

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor.[3] Its key physical and chemical properties are summarized in Table 2, highlighting its utility as a reagent and solvent in various chemical transformations.

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₀O₃[3]
Molecular Weight 106.12 g/mol [3]
Density 0.97 g/mL at 25 °C[3]
Boiling Point 101-102 °C[3]
Melting Point -53 °C
Flash Point 13 °C (55 °F)[1]
Refractive Index (n²⁰/D) 1.379[3]
Solubility Miscible with ether, alcohol, and benzene. Decomposes in water.[3]
CAS Number 149-73-5[1][3]

Synthesis of this compound

The industrial-scale synthesis of this compound is primarily achieved through two established routes: the methanolysis of hydrogen cyanide and the reaction of chloroform (B151607) with sodium methoxide.[1][4]

Experimental Protocol: Synthesis from Chloroform and Sodium Methoxide

This method, an example of the Williamson ether synthesis, is a common laboratory-scale preparation.[1]

Materials:

  • Methanol (anhydrous)

  • Sodium metal

  • Chloroform (anhydrous)

  • Molecular sieves (3Å)

  • Xylene (anhydrous, as a chaser solvent)

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal pieces to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions. To drive the equilibrium towards the product, molecular sieves can be added to remove the water formed if sodium hydroxide (B78521) is used instead of sodium metal.[5]

  • Reaction with Chloroform: Once the sodium has completely reacted to form sodium methoxide, heat the solution to reflux.[5] Slowly add anhydrous chloroform dropwise through the condenser. An exothermic reaction will occur, and sodium chloride will precipitate.[5] The rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion and Work-up: After the addition of chloroform is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[5] Allow the mixture to cool to room temperature.

  • Isolation of the Product: Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate contains this compound, unreacted starting materials, and methanol.

  • Purification by Fractional Distillation: Purify the filtrate by fractional distillation.[6] An initial fraction containing a chloroform-methanol azeotrope will distill first, followed by methanol.[6] The fraction collected at approximately 100-102 °C is the desired this compound.[3][6] The use of a high-boiling chaser solvent like xylene can help to distill the last traces of the product.[6]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[7]

Protecting Group for Aldehydes and Ketones

One of the most frequent applications of this compound is the protection of aldehydes and ketones as their corresponding dimethyl acetals.[2] This protection is crucial in multi-step syntheses to prevent the carbonyl group from undergoing undesired reactions.

Materials:

  • Aldehyde

  • This compound

  • Anhydrous methanol

  • Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, Amberlyst-15)[4]

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask.

  • Add an excess of this compound and anhydrous methanol.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

The deprotection of the acetal (B89532) can be readily achieved by treatment with aqueous acid.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the industrial production of several vital pharmaceuticals.

  • Vitamin B1 (Thiamine): It is a crucial building block in some synthetic pathways for the production of Vitamin B1.[8]

  • Sulfa Drugs: this compound is utilized in the synthesis of various sulfonamide antibiotics.[8]

  • Other Pharmaceuticals: It is also a precursor in the synthesis of other drugs, including certain antibiotics and fungicides like azoxystrobin (B1666510) and picoxystrobin.[7]

Reagent in C-C Bond Formation and Heterocycle Synthesis

This compound is employed in various carbon-carbon bond-forming reactions and is a valuable reagent for the construction of heterocyclic ring systems. For instance, it can react with active methylene (B1212753) compounds to form ethoxymethylene derivatives, which are versatile intermediates in organic synthesis.

Analytical Methods for Quality Control

The purity of this compound is critical for its successful application in synthesis. Several analytical techniques are employed for its characterization and quality control.

Table 3: Analytical Methods for this compound

TechniquePurposeKey ObservationsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak corresponding to the molecular weight of 106.12 g/mol .[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity determination.¹H NMR: a singlet around 4.96 ppm (1H, CH) and a singlet around 3.33 ppm (9H, 3 x OCH₃). ¹³C NMR: peaks around 114 ppm (CH) and 52 ppm (OCH₃).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic C-O stretching bands in the region of 1000-1200 cm⁻¹ and C-H stretching bands around 2800-3000 cm⁻¹.[12][13]

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for the protection of an aldehyde using this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Reaction_Vessel Stirring at Room Temperature Aldehyde->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench with Base Reaction_Vessel->Quench Reaction Completion Evaporation Solvent Removal Quench->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification Protected_Aldehyde Dimethyl Acetal Purification->Protected_Aldehyde

Caption: Workflow for the protection of an aldehyde as a dimethyl acetal.

Conclusion

This compound is a fundamentally important reagent with broad utility in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its role as a protecting group, a synthetic intermediate, and a building block for complex molecules underscores its significance. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and drug development professionals aiming to leverage this versatile compound in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of trimethoxymethane (CAS No: 149-73-5), also known as trimethyl orthoformate. The document details the physical constants of this versatile reagent and outlines the standard experimental methodologies for their determination. Furthermore, a representative experimental workflow for one of its common applications in organic synthesis is visualized.

Quantitative Physicochemical Data

This compound is a colorless liquid at room temperature with a characteristic pungent odor. Its key physical properties are summarized below. These values represent a consensus from multiple reputable sources and are crucial for handling, reaction setup, and purification procedures.

PropertyValueUnits
Boiling Point 100.6 - 102°C
Melting Point -53°C
Density 0.97g/mL at 25 °C
Refractive Index 1.379n20/D
Flash Point 13 - 15°C

Note: The boiling point is typically reported at standard atmospheric pressure (760 mmHg).

Experimental Protocols for Property Determination

The determination of the boiling and melting points of a chemical substance are fundamental procedures for its identification and the assessment of its purity. The following sections describe the standard laboratory protocols applicable to this compound.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.

Methodology:

  • Sample Preparation: A small fusion tube is filled with approximately 0.5 mL of this compound. A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-heater.[1] The unique shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[2]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point is approached, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

  • Measurement: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[1][3][4]

  • Barometric Pressure: The ambient barometric pressure should be recorded, as boiling points are pressure-dependent.

Given this compound's low melting point (-53 °C), its determination requires a cryostatic apparatus rather than the standard capillary melting point apparatus used for solids at room temperature.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A liquid sample of this compound is introduced into a capillary tube, which is then sealed.

  • Freezing the Sample: The capillary tube is placed in a cooling bath (e.g., dry ice/acetone or liquid nitrogen) to completely solidify the sample.

  • Apparatus Setup: The frozen sample in the capillary tube is placed in a low-temperature melting point apparatus or a cryostat equipped with a viewing port and a calibrated low-temperature thermometer or thermocouple.

  • Heating and Observation: The apparatus is programmed to slowly increase the temperature at a controlled rate (e.g., 1-2 °C per minute).

  • Measurement: The temperature at which the first sign of liquid formation is observed is recorded as the beginning of the melting range. The temperature at which the last crystal of solid disappears is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Visualization of Experimental Workflow

This compound is widely used as a reagent in organic synthesis, notably for the protection of aldehydes and ketones through the formation of acetals.[5][6] The following diagram illustrates a general workflow for this reaction.

Acetal_Formation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Aldehyde Aldehyde/Ketone ReactionVessel Combine in Anhydrous Solvent Aldehyde->ReactionVessel TMOF This compound (Reagent & Dehydrator) TMOF->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Stir Stir at Room Temp or Gentle Heat ReactionVessel->Stir Equilibrium Shift Quench Quench with Base (e.g., NaHCO3) Stir->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (e.g., Chromatography) Dry->Purify FinalProduct Protected Acetal (B89532) Purify->FinalProduct

Caption: General workflow for acid-catalyzed acetal protection using this compound.

References

An In-depth Technical Guide to the Solubility of Trimethoxymethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is the simplest orthoester and a versatile reagent in organic synthesis.[1][2] Its utility as a protecting group for aldehydes, a dehydrating agent, and a precursor in the synthesis of pharmaceuticals and specialty chemicals necessitates a thorough understanding of its physical properties, particularly its solubility.[1][3][4] This guide provides a detailed overview of the solubility of this compound in various common organic solvents, outlines a general experimental protocol for solubility determination, and illustrates key chemical pathways involving this compound.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic pungent odor.[5][6][7] It is sensitive to moisture and hydrolyzes in water.[6][8] A summary of its key properties is presented below.

PropertyValueCitations
Chemical Formula C₄H₁₀O₃[4][6]
Molar Mass 106.12 g/mol [4][6]
Appearance Colorless, clear liquid[1][4][9]
Density ~0.97 g/cm³ (at 20-25°C)[2][3][10]
Boiling Point 101-104°C[3][8][11]
Melting Point -53°C[8][11][12]
Flash Point ~13-15°C[6][8][12]

Solubility Data

This compound exhibits high solubility in a wide range of organic solvents. The term "miscible," frequently used to describe its solubility, indicates that it is soluble in all proportions.[1][3] This property is critical for its application as a reagent and solvent in anhydrous reaction conditions.[4]

SolventChemical FormulaTypeQuantitative SolubilityCitations
EthanolC₂H₅OHProtic, PolarMiscible[1][2][5][6][13]
Diethyl Ether(C₂H₅)₂OAprotic, PolarMiscible[1][2][5][6][13]
BenzeneC₆H₆Aprotic, NonpolarMiscible[1][3][10]
MethanolCH₃OHProtic, PolarSoluble[14]
Chloroform (B151607)CHCl₃Aprotic, PolarSoluble[14]
WaterH₂OProtic, Polar~10 g/L (undergoes hydrolysis)[8][9][12]

Experimental Protocol for Miscibility Determination

While specific cited protocols for determining the solubility of this compound were not found in the surveyed literature, a standard method for assessing liquid-liquid miscibility is the visual titration method. This protocol provides a general framework for such a determination.

Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (≥98% purity)

  • Test solvent (anhydrous grade)

  • Two 10 mL burettes (Class A)

  • 25 mL Erlenmeyer flask or test tube

  • Magnetic stirrer and stir bar (optional)

  • Constant temperature bath

Methodology:

  • Preparation: Ensure all glassware is clean and dry to prevent premature hydrolysis of the this compound. Maintain the temperature of the reagents and apparatus at 25°C using a constant temperature bath.

  • Titration (Solvent into TMOF):

    • Accurately dispense 5.0 mL of this compound into the Erlenmeyer flask.

    • Slowly add the test solvent from a burette in 0.5 mL increments, swirling the flask continuously (or using a magnetic stirrer).

    • After each addition, visually inspect the solution against a well-lit background for any signs of turbidity, cloudiness, or phase separation (formation of layers), which would indicate immiscibility.

    • Continue the titration until an equal volume of the solvent has been added (1:1 ratio) or until immiscibility is observed.

  • Titration (TMOF into Solvent):

    • Repeat the procedure by titrating this compound into 5.0 mL of the test solvent. This reciprocal determination is crucial to confirm miscibility across a range of concentrations.

G start Start: Prepare Apparatus (Dry Glassware, 25°C) add_tmof Dispense 5.0 mL TMOF into flask start->add_tmof titrate Add Solvent in 0.5 mL Increments with Swirling add_tmof->titrate observe Visually Inspect for Turbidity or Phase Separation titrate->observe homogeneous Solution is Homogeneous observe->homogeneous No heterogeneous Turbidity/Phase Separation Observed observe->heterogeneous Yes continue_titration Continue Titration? homogeneous->continue_titration immiscible Conclusion: Not Miscible heterogeneous->immiscible continue_titration->titrate Yes (V < 5 mL) miscible Conclusion: Miscible continue_titration->miscible No (V = 5 mL)

General workflow for determining liquid-liquid miscibility.

Key Chemical Pathways

The utility of this compound is defined by its reactivity. Understanding its synthesis and its role in common organic transformations provides context for its application.

Industrial Synthesis

This compound is produced on an industrial scale via two primary routes. The most common method is the methanolysis of hydrogen cyanide.[1][7] An alternative pathway involves the reaction of chloroform with sodium methoxide, which is an application of the Williamson ether synthesis.[1][7]

G cluster_0 Methanolysis Route cluster_1 Williamson Ether Synthesis Route hcn Hydrogen Cyanide (HCN) plus1 + hcn->plus1 meoh1 Methanol (3 eq. CH₃OH) meoh1->plus1 tmof This compound HC(OCH₃)₃ plus1->tmof chcl3 Chloroform (CHCl₃) plus2 + chcl3->plus2 naome Sodium Methoxide (3 eq. NaOCH₃) naome->plus2 plus2->tmof

Primary industrial synthesis routes for this compound.
Application as a Protecting Group

A principal application of this compound in organic synthesis is the protection of aldehydes. It reacts with an aldehyde under acidic conditions to form a dimethyl acetal (B89532).[1] This acetal is stable under basic and neutral conditions but can be easily cleaved by treatment with aqueous acid to regenerate the aldehyde, making TMOF an effective protecting group.[1]

G aldehyde Aldehyde (R-CHO) tmof + This compound acetal Dimethyl Acetal (Protected Aldehyde) tmof->acetal Protection (Acid Catalyst, e.g., H⁺) acetal->aldehyde Deprotection (Aqueous Acid, e.g., H₃O⁺)

Protection of aldehydes using this compound.

References

Spectroscopic Profile of Trimethoxymethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxymethane, also known as trimethyl orthoformate. The information presented herein is essential for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.31s9H-OCH₃ (methoxy protons)
4.90s1H-CH (methine proton)

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
51.8-OCH₃ (methoxy carbons)
113.8-CH (methine carbon)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850Medium to StrongC-H stretch (alkyl)
~1100StrongC-O stretch (ether linkage)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative IntensityAssignment
106Moderate[M]⁺ (Molecular Ion)
75High[M - OCH₃]⁺
47Moderate[CH(OCH₃)]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1]

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is securely capped to prevent evaporation.

¹H NMR Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed. Typical acquisition parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1][2]

  • Data is typically acquired over 8 to 16 scans to ensure a good signal-to-noise ratio.[1]

  • The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • The same sample prepared for ¹H NMR can be used.

  • A standard proton-decoupled ¹³C NMR experiment is performed.

  • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

  • The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]

Data Acquisition:

  • A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.

  • The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[3][4]

  • The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction:

  • A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through the gas chromatograph (GC) inlet for volatile liquids. The sample is vaporized in the ion source.[5]

Ionization (Electron Ionization - EI):

  • In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]

  • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and subsequent fragment ions.[5][6]

Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Process_NMR Fourier Transform & Phasing Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Interpretation Spectral Interpretation & Structure Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Trimethoxymethane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for trimethoxymethane (also known as trimethyl orthoformate). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, ensuring safe and compliant use of this chemical.

Chemical Identification and Properties

This compound is an organic compound and the simplest orthoester. It is a colorless liquid with a pungent odor, widely used as a reagent in organic synthesis, particularly for the formation of methyl ethers and acetals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS Number 149-73-5[2]
Appearance Colorless transparent liquid[2][3]
Odor Pungent[1]
Boiling Point 101-102 °C (214-216 °F)
Melting Point -53 °C (-63.4 °F)[2][4]
Flash Point 13-15 °C (55.4-59 °F) (Closed cup)[4][5]
Density 0.97 g/cm³ at 25 °C (77 °F)
Vapor Pressure 23.5 mm Hg at 20 °C[6]
Vapor Density 3.67 (Air = 1.0)[6]
Solubility Soluble in ethanol, ether, and benzene; decomposes in water.[6]
Autoignition Temperature 255 °C (491 °F)[4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[7]
Skin Corrosion/Irritation2H315: Causes skin irritation[8]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[7]

Signal Word: Danger[8][9]

Hazard Pictograms:

  • Flame (GHS02)[1]

  • Exclamation Mark (GHS07)[1]

Toxicological Information

Exposure to this compound can have adverse health effects.

Table 3: Acute Toxicity Data

Route of ExposureSpeciesValue
Oral LD50Rat3130 mg/kg[6]
Dermal LD50Rabbit500 mg/kg (24h)[2]
Inhalation LCL0Rat4000 ppm (8h)[6]
  • Skin Irritation: Causes skin irritation.[8]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][9]

  • Carcinogenicity: Not reported as a carcinogen by NTP, ACGIH, OSHA, or IARC.[2]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Review SDS B Ensure proper ventilation (fume hood) A->B C Inspect Personal Protective Equipment (PPE) B->C D Locate emergency equipment (eyewash, safety shower, fire extinguisher) C->D E Ground all equipment D->E Proceed to Handling F Use non-sparking tools E->F G Avoid contact with skin and eyes H Avoid inhalation of vapors G->H I Keep away from ignition sources J Handle under inert gas for moisture-sensitive applications I->J K Store in a cool, dry, well-ventilated area J->K After Use L Keep container tightly closed K->L M Store away from incompatible materials (acids, oxidizing agents) L->M N Protect from moisture M->N O Dispose of as hazardous waste N->O For Disposal P Follow local, state, and federal regulations O->P

This compound Safe Handling Workflow
Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][10]

  • Skin Protection: Use nitrile gloves (minimum 5 mil thickness) and wear a flame-resistant lab coat or chemical-resistant coveralls.[10][11]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[8][11]

Storage Requirements

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed to prevent moisture contamination and leakage.[5][8] It is moisture-sensitive.[5][8] Store separately from incompatible materials such as strong oxidizing agents and acids.[2][5]

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[5][8] Water spray can be used to cool unopened containers.[8]

  • Unsuitable Extinguishing Media: Do NOT use a water jet, as it may spread the fire.[8]

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5][8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[8] Wear appropriate personal protective equipment.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Containment and Cleanup: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[8] Place in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][11] Do not mix with other waste.[8] Uncleaned containers should be handled as the product itself.[8]

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most current and detailed information. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

References

An In-depth Technical Guide to the Discovery and History of Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a fundamental building block in organic synthesis, prized for its role as a dehydrating agent, a source of a methoxymethylidene group, and a precursor to various heterocyclic compounds. Its utility is particularly notable in the pharmaceutical industry for the synthesis of drugs such as vitamin B1, sulfonamides, and antibiotics. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, presenting detailed experimental protocols for key historical synthetic methods, a thorough compilation of its physicochemical and spectroscopic data, and a visualization of the underlying reaction mechanisms.

Discovery and Historical Context

The journey to the isolation and characterization of this compound is intertwined with the broader discovery of the orthoester functional group. While a definitive first synthesis of this compound by a specific individual remains elusive in early literature, its conceptualization and eventual synthesis are rooted in the foundational work on orthoesters in the 19th century.

The first synthesis of an orthoester is credited to Williamson and Kay in 1854, who reacted chloroform (B151607) with sodium ethoxide, an early example of what is now known as the Williamson ether synthesis.[1] However, it was Adolf Pinner who, in 1877, described a more general method for the preparation of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[2] This reaction, now known as the Pinner reaction , became a cornerstone for the synthesis of this class of compounds.[3][4][5]

The industrial-scale production of this compound later evolved to more efficient methods, primarily the reaction of hydrogen cyanide with methanol (B129727), which remains a key industrial process today.[6][7][8]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is crucial for its application in research and development. The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₄H₁₀O₃[9]
Molecular Weight106.12 g/mol [9]
AppearanceColorless liquid[9]
OdorPungent[9]
Boiling Point101-102 °C[9]
Melting Point-53 °C[9]
Density0.97 g/mL at 25 °C[9]
Refractive Index (n²⁰/D)1.379[9]
Flash Point15 °C (60 °F)[9]
SolubilityMiscible with ether, alcohol, and benzene. Decomposes in water.[9]
Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (CDCl₃)δ 3.32 (s, 9H, -OCH₃), 4.93 (s, 1H, -CH)[10][11]
¹³C NMR (CDCl₃)δ 51.9 (-OCH₃), 113.8 (-CH)[3][4]
Infrared (IR) 2950-2850 cm⁻¹ (C-H stretch), 1150-1050 cm⁻¹ (C-O stretch)[12][13]
Mass Spectrometry (MS) m/z: 105 (M-1), 75, 47[7][14]

Key Synthetic Methodologies and Experimental Protocols

This section details the seminal methods for the synthesis of this compound, providing both the historical context and a generalized experimental protocol for each.

Pinner Reaction from Hydrogen Cyanide and Methanol

The Pinner reaction provides a direct route to orthoesters from nitriles. In the case of this compound, the nitrile used is hydrogen cyanide.

Reaction: HCN + 3CH₃OH + HCl → HC(OCH₃)₃ + NH₄Cl

Experimental Protocol:

  • Preparation of Methanolic HCl: Anhydrous hydrogen chloride gas is bubbled through anhydrous methanol at 0 °C until a saturated solution is obtained. The concentration can be determined by titration.

  • Reaction: Anhydrous hydrogen cyanide is added dropwise to the cold (0 °C) methanolic HCl solution with stirring. The reaction mixture is kept in a sealed vessel and allowed to stand at a low temperature (typically 0-5 °C) for several hours to days until the formation of the intermediate imidate hydrochloride (Pinner salt) is complete.

  • Alcoholysis: An excess of anhydrous methanol is then added to the reaction mixture. The mixture is gently warmed to facilitate the conversion of the Pinner salt to this compound.

  • Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium methoxide (B1231860) or ammonia) to precipitate ammonium (B1175870) chloride. The salt is removed by filtration. The filtrate is then subjected to fractional distillation. The fraction boiling at 101-102 °C is collected as pure this compound.[15][16][17]

Williamson-type Synthesis from Chloroform and Sodium Methoxide

This method, a variation of the Williamson ether synthesis, is a classic approach to forming orthoesters.

Reaction: CHCl₃ + 3NaOCH₃ → HC(OCH₃)₃ + 3NaCl

Experimental Protocol:

  • Preparation of Sodium Methoxide: Sodium metal is carefully and portion-wise added to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling. The reaction is complete when all the sodium has dissolved.

  • Reaction: The freshly prepared sodium methoxide solution is cooled, and chloroform is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained, typically at reflux.[18]

  • Workup and Purification: After the addition of chloroform is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction. The precipitated sodium chloride is then removed by filtration. The excess methanol is removed from the filtrate by distillation. The remaining liquid is then fractionally distilled, and the fraction collected at 101-102 °C is this compound.[12][18][19]

Industrial Synthesis from Hydrogen Cyanide and Methanol

This method is the most common industrial process for the production of this compound due to its efficiency and scalability.

Reaction: HCN + 3CH₃OH → HC(OCH₃)₃ + NH₃

Experimental Protocol:

  • Reaction: A continuous stream of hydrogen cyanide gas and an excess of methanol vapor are passed over a solid acid catalyst at an elevated temperature and pressure.

  • Separation: The reaction products, which include this compound, unreacted methanol, and ammonia (B1221849), are continuously removed from the reactor. The ammonia is separated and can be recycled.

  • Purification: The mixture of this compound and methanol is separated by continuous fractional distillation. The lower-boiling methanol is distilled off and recycled, and the higher-boiling this compound is collected as the final product.[6][7][8]

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the step-by-step mechanisms of the key synthetic routes to this compound.

Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Formation of Nitrilium Ion cluster_step2 Step 2: Nucleophilic Attack by Methanol cluster_step3 Step 3: Formation of Pinner Salt cluster_step4 Step 4: Alcoholysis of Pinner Salt HCN H-C≡N Nitrilium_ion H-C≡N⁺-H + Cl⁻ HCN->Nitrilium_ion Protonation HCN->Nitrilium_ion HCl H-Cl Imidate_intermediate1 H-C(OCH₃)=N⁺H₂ Nitrilium_ion->Imidate_intermediate1 Nucleophilic Attack Nitrilium_ion->Imidate_intermediate1 Methanol1 CH₃OH Pinner_salt [H-C(OCH₃)=NH₂]⁺Cl⁻ Imidate_intermediate1->Pinner_salt Deprotonation Imidate_intermediate1->Pinner_salt Intermediate2 H-C(OCH₃)₂(NH₃⁺) Pinner_salt->Intermediate2 Nucleophilic Attack Pinner_salt->Intermediate2 Methanol2 2 CH₃OH TMOF HC(OCH₃)₃ + NH₄Cl Intermediate2->TMOF Proton Transfer & Elimination Intermediate2->TMOF

Caption: Pinner reaction mechanism for this compound synthesis.

Williamson-type Synthesis Mechanism

Williamson_Synthesis cluster_step1 Step 1: Nucleophilic Attack on Chloroform cluster_step2 Step 2: Second Substitution cluster_step3 Step 3: Final Substitution Chloroform CHCl₃ Dichloromethoxymethane Cl₂CH(OCH₃) + NaCl Chloroform->Dichloromethoxymethane SN2 Attack Chloroform->Dichloromethoxymethane Methoxide1 Na⁺⁻OCH₃ Chlorodimethoxymethane ClCH(OCH₃)₂ + NaCl Dichloromethoxymethane->Chlorodimethoxymethane SN2 Attack Dichloromethoxymethane->Chlorodimethoxymethane Methoxide2 Na⁺⁻OCH₃ TMOF HC(OCH₃)₃ + NaCl Chlorodimethoxymethane->TMOF SN2 Attack Chlorodimethoxymethane->TMOF Methoxide3 Na⁺⁻OCH₃

Caption: Williamson-type synthesis of this compound.

Industrial Synthesis Workflow

Industrial_Synthesis cluster_reactants Reactants HCN Hydrogen Cyanide (gas) Reactor Catalytic Reactor (Solid Acid Catalyst, High T, P) HCN->Reactor Methanol Methanol (vapor) Methanol->Reactor Separator Gas-Liquid Separator Reactor->Separator Product Mixture Distillation Fractional Distillation Column Separator->Distillation Liquid Phase (TMOF, Methanol) Recycle Recycled Methanol & Ammonia Separator->Recycle Gas Phase (Ammonia, excess Methanol) Product This compound (liquid) Distillation->Product High-boiling fraction Distillation->Recycle Low-boiling fraction (Methanol)

Caption: Industrial synthesis workflow for this compound.

Conclusion

This compound has a rich history rooted in the fundamental discoveries of organic chemistry. From its early synthesis via the Pinner and Williamson-type reactions to its large-scale industrial production from hydrogen cyanide, the methods for its preparation have evolved to meet the growing demands of the chemical and pharmaceutical industries. The detailed physicochemical and spectroscopic data, along with a clear understanding of the underlying reaction mechanisms, are essential for its continued and innovative application in modern organic synthesis. This guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary for the effective utilization of this versatile chemical.

References

The Orthoester Functional Group in Nature: A Technical Guide to a Class of Structurally Diverse and Biologically Active Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: While the initial query focused on the natural occurrence of trimethoxymethane, our comprehensive literature review indicates that this compound is exclusively of synthetic origin. It is a valuable reagent in organic synthesis but is not known to be produced by any natural biological or geological process. This guide, therefore, shifts focus to the broader class of naturally occurring orthoesters, a fascinating and structurally diverse group of compounds with significant biological activities. We will explore their sources, chemical diversity, and the methodologies used for their study, providing valuable insights for researchers, scientists, and drug development professionals. We will also briefly cover the industrial synthesis of this compound for a complete perspective.

Introduction to Naturally Occurring Orthoesters

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, is a recurring motif in a variety of natural products. These compounds are found in a range of organisms, from plants and fungi to bacteria. The structural complexity of these molecules is often remarkable, and they exhibit a wide array of biological activities, including anti-HIV, anticancer, insecticidal, and antifeedant properties. This technical guide provides an in-depth overview of the major classes of naturally occurring orthoesters, their sources, quantitative data on their occurrence, and the experimental protocols for their isolation and characterization.

Classification of Naturally Occurring Orthoesters

Naturally occurring orthoesters can be broadly classified based on their core skeletal structures. The following diagram illustrates the major classes that will be discussed in this guide.

G A Naturally Occurring Orthoesters B Daphnane (B1241135) Diterpenoid Orthoesters A->B C Phragmalin Limonoid Orthoesters A->C D Steroidal Orthoesters A->D E Aminoglycoside Orthoesters A->E F Bufadienolide Orthoesters D->F G Ergostanoid Orthoesters D->G

Figure 1: Classification of major naturally occurring orthoester families.

Daphnane Diterpenoid Orthoesters

Daphnane diterpenoid orthoesters are a large and growing class of complex natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are well-known for their potent biological activities, including anti-HIV and anticancer effects.[3][4][5]

Natural Sources and Quantitative Data

These compounds are typically isolated from the stems, leaves, and roots of various Daphne and Gnidia species.[1][3] The concentration and diversity of these compounds can vary significantly between plant parts, with stems often containing the most abundant daphnane diterpenoids.[6]

Compound ClassPlant SourcePart UsedYield/ConcentrationReference(s)
Daphnane Diterpenoid OrthoestersDaphne odoraLeaves and BranchesNot specified[3]
Daphnane Diterpenoid OrthoestersDaphne genkwa-Not specified[4]
Daphnane Diterpenoid OrthoestersDaphne pedunculata-Not specified[7]
Daphnane Diterpenoid OrthoestersGnidia sericocephala-2.4 mg of an isomeric mixture from extract[8]
Experimental Protocols

A general procedure for the isolation of daphnane diterpenoid orthoesters involves the following steps:[1][3][8]

  • Extraction: The dried and powdered plant material is extracted with an organic solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water. The orthoesters, being less polar, typically partition into the organic phase.

  • Chromatography: The organic fraction is then subjected to a series of chromatographic separations.

    • Column Chromatography: Initial fractionation is often performed on silica (B1680970) gel or Diaion HP-20 columns.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using preparative HPLC, often with reversed-phase C18 columns and methanol-water or acetonitrile-water gradients.[9][10][11][12][13]

  • Final Purification: Final purification to yield individual compounds is typically achieved by repeated preparative HPLC.

The complex structures of daphnane diterpenoid orthoesters are determined using a combination of spectroscopic techniques:[3][4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural elucidation.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for determining the full structure, including the carbon skeleton and the relative stereochemistry. These experiments include:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)[15][16][17][18]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[4]

Phragmalin Limonoid Orthoesters

Phragmalin-type limonoids are highly oxygenated and structurally complex triterpenoids found in plants of the Meliaceae family.[19][20] Many of these compounds exhibit interesting biological activities, including cytotoxic and anti-inflammatory effects.[19]

Natural Sources and Quantitative Data

These compounds are commonly isolated from the twigs, leaves, and fruits of plants such as Khaya ivorensis and Swietenia macrophylla.[19][20]

Compound ClassPlant SourcePart UsedYield (from dried material)Reference(s)
Phragmalin-type LimonoidsKhaya ivorensisFruits3 mg of Compound 1, 4 mg of Compound 2[14]
Phragmalin-type LimonoidsKhaya ivorensisTwigs and LeavesNot specified[19]
Experimental Protocols

The isolation of phragmalin-type limonoids follows a similar general procedure to that of daphnane diterpenoids, involving extraction, partitioning, and multiple steps of chromatography.[14][19]

  • Extraction: Dried plant material is extracted with a solvent like ethanol.

  • Partitioning: The crude extract is partitioned, for example, between ethyl acetate and water.

  • Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC with C18 columns.[14]

The structures of these complex molecules are elucidated using a combination of spectroscopic methods:[19][21][22]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • NMR Spectroscopy: Extensive 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) is crucial for piecing together the intricate carbon skeleton and stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction is used for definitive structure and stereochemistry confirmation when suitable crystals are obtained.[19]

  • Electronic Circular Dichroism (ECD): ECD calculations can be used to help determine the absolute configuration of the molecules.[19]

Steroidal Orthoesters

Steroidal orthoesters are another significant class of naturally occurring orthoesters, primarily found in certain plant families. They are further divided into bufadienolide and ergostanoid orthoesters.

Bufadienolide Orthoesters

These compounds are C24 steroids characterized by a six-membered lactone ring at the C-17 position. They are found in plants of the Crassulaceae and Melianthaceae families and are known for their cardiotonic and cytotoxic activities.[23][24]

Kalanchoe species are a rich source of bufadienolide orthoesters.[23][24]

Compound ClassPlant SourcePart UsedConcentration (mg/100g dry weight)Reference(s)
BufadienolidesKalanchoe pinnata (from Brazil)Leaves16.28 - 40.50[25]
Bufadienolide-rich fractionKalanchoe daigremontianaRoots0.48 mg bufadienolides/mg of dry mass[8]
BufadienolidesKalanchoe daigremontianaWater ExtractBryophyllin A, daigremontianin, and bersaldegenin-1,3,5-orthoacetate were present in the highest amounts.[26]

Isolation and Purification: [6][23][27][28]

  • Extraction: Plant material is typically extracted with methanol or ethanol.

  • Chromatography: The crude extract is subjected to various chromatographic techniques, including column chromatography on silica gel and reversed-phase materials. Preparative HPLC on C18 columns is used for final purification.

Structure Elucidation: [6][29][30][31]

  • Mass Spectrometry (FAB-MS, ESI-MS): Used for molecular weight and formula determination.

  • NMR Spectroscopy (¹H, ¹³C, 2D NMR): Essential for complete structure elucidation.

Ergostanoid Orthoesters

Ergostanoid orthoesters are a group of steroids found in plants of the Solanaceae family, particularly in the genus Petunia. These compounds often exhibit insecticidal and antifeedant properties.[21][32]

Petunia species are the primary source of these compounds.

Compound ClassPlant SourcePart UsedEffectReference(s)
PetuniasteronesPetunia hybridaLeaves and StemsInsect-inhibitory activity[20]
Petuniasterone and PetuniolidePetunia hybridaTrichomesSignificant decrease in content upon downregulation of PhPDR2 gene[28]

Isolation and Purification: [20][31][32]

  • Extraction: Dried plant material is extracted with a solvent like chloroform.

  • Chromatography: The extract is fractionated using silica gel chromatography and Sephadex LH-20. Final purification is achieved by preparative HPLC on silica gel, C18, and other specialized columns.

Structure Elucidation: [20][32]

  • X-ray Crystallography: Used for definitive structure determination.

  • NMR and MS: Standard spectroscopic techniques are used for structure elucidation.

GC-MS Analysis of Steroids: [2][15][33][34] A general protocol for the analysis of steroidal compounds by GC-MS involves:

  • Extraction: Extraction of the plant material with an appropriate solvent.

  • Derivatization: Silylation of the steroid hydroxyl groups to increase their volatility.

  • GC-MS Analysis: Separation and detection of the derivatized compounds using a gas chromatograph coupled to a mass spectrometer.

Aminoglycoside Orthoesters: Hygromycin B

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[35] It possesses a unique orthoester linkage and is widely used in molecular biology as a selective agent.[35][36]

Production and Yield

Hygromycin B is produced through fermentation of Streptomyces hygroscopicus. The yield can be optimized by adjusting fermentation conditions.

OrganismFermentation MethodSubstrateOptimized YieldReference(s)
Streptomyces hygroscopicus MTCC 1105Solid State FermentationBombay rawa966 µg/g[23][24][37]
Streptomyces hygroscopicusSubmerged Liquid Fermentation-371.5 µg/mL[24]
Streptomyces hygroscopicusSubmerged Liquid FermentationCulture Media 6 (CM6)190 µg/mL (sevenfold increase)[27]
Biosynthetic Pathway

The biosynthesis of Hygromycin B is a complex process involving a dedicated gene cluster. The following diagram illustrates the proposed biosynthetic pathway.

G cluster_0 Hygromycin B Biosynthesis A NDP-heptose B Dehydrogenation (HygJ) A->B C Transamination (HygL) B->C D Transglycosylation (HygD) C->D E Epimerization (HygY) D->E F Methylation (HygM) E->F G Hygromycin B F->G

Figure 2: Proposed biosynthetic pathway of Hygromycin B.
Experimental Protocols

Fermentation: [25][37]

  • Streptomyces hygroscopicus is cultured in a suitable medium (either solid-state or submerged liquid fermentation) under optimized conditions of temperature, pH, and aeration.

Purification: [18][35][38]

  • Extraction: The fermentation broth is centrifuged, and the supernatant containing Hygromycin B is collected.

  • Chromatography: Purification is achieved using techniques such as affinity chromatography (e.g., Sepharose-6B-hygromycin-B) and ion-exchange chromatography.

The structure of Hygromycin B has been determined by a combination of chemical degradation studies, NMR spectroscopy, and X-ray crystallography.[16][39]

Industrial Synthesis of this compound

While not found in nature, this compound is an important industrial chemical. Its synthesis is typically achieved through two main routes:

  • From Hydrogen Cyanide and Methanol: This is the primary industrial method.

  • From Chloroform and Sodium Methoxide: This method is also used for its preparation.

Conclusion

The orthoester functional group is a fascinating and important feature of a diverse range of natural products. From the complex diterpenoids and steroids in plants to the unique antibiotic Hygromycin B from bacteria, these compounds exhibit significant biological activities that are of great interest to the scientific and pharmaceutical communities. While this compound itself is a synthetic compound, the study of its naturally occurring, more complex cousins provides a rich field for future research and drug discovery. The experimental protocols outlined in this guide provide a foundation for researchers to explore and characterize these remarkable molecules further.

References

Theoretical Insights into the Reaction Mechanisms of Trimethoxymethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is the simplest orthoester and a versatile chemical intermediate with significant applications in organic synthesis, serving as a protecting group, a dehydrating agent, and a precursor to various functional groups.[1] Its utility extends to the production of pharmaceuticals, dyes, and fragrances.[2][3] Understanding the fundamental reaction mechanisms of TMOF is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. This technical guide provides a comprehensive overview of the theoretically elucidated reaction mechanisms of this compound, focusing on its atmospheric oxidation initiated by hydroxyl radicals, thermal decomposition (pyrolysis), and acid-catalyzed hydrolysis. The content is supported by quantitative data from computational studies, detailed experimental and computational methodologies, and visualizations of the core reaction pathways.

Reaction with Hydroxyl Radicals: An Atmospheric and Combustion Perspective

The reaction of this compound with hydroxyl (•OH) radicals is of significant interest in atmospheric chemistry and combustion processes. Theoretical studies have been instrumental in elucidating the primary reaction pathways and kinetics, which predominantly involve hydrogen abstraction.[4][5]

Reaction Pathways and Energetics

Computational studies, employing density functional theory (DFT) and ab initio methods, have identified two primary channels for the reaction between TMOF and •OH radicals:

  • H-abstraction from the tertiary C-H bond: This pathway leads to the formation of a stable radical, (CH₃O)₃C•, and a molecule of water.

  • H-abstraction from the methoxy (B1213986) C-H bonds: This results in the formation of a CH₂(O•)CH(OCH₃)₂ radical and a water molecule.

Theoretical calculations indicate that H-abstraction from the tertiary C-H bond is the dominant pathway at lower temperatures.[4][5] The potential energy surface (PES) for this reaction has been extensively mapped, revealing the transition states and intermediates involved.[5]

Quantitative Kinetic Data

The rate coefficients for the individual H-abstraction pathways have been calculated using conventional transition state theory (TST). At 298 K, the calculated individual rate coefficients for H-abstraction from the –CH– site and the CH₃O– site of TMOF are 3.90 × 10⁻¹² and 1.58 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively.[5] This indicates that approximately 71% of the reaction proceeds via abstraction from the tertiary C-H bond at this temperature.[5]

Reaction PathwayRate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹)Branching Ratio at 298 K
H-abstraction from –CH– site3.90 × 10⁻¹²~71%
H-abstraction from CH₃O– site1.58 × 10⁻¹²~29%

The overall rate coefficient for the TMOF + •OH reaction exhibits a non-Arrhenius behavior, with a negative temperature dependence at low temperatures and a positive dependence at higher temperatures.[5] The calculated overall rate coefficients in the temperature range of 298–1500 K can be described by the three-parameter Arrhenius equation: k(T) = 1.02 × 10⁻¹³ × (T/298)³.⁴ × exp(9885/RT) cm³ molecule⁻¹ s⁻¹.[5]

Signaling Pathway Diagram

OH_Reaction_Pathway cluster_abstraction Hydrogen Abstraction TMOF This compound HC(OCH₃)₃ TS1 Transition State 1 (Tertiary H-abstraction) TMOF->TS1 k₁ TS2 Transition State 2 (Methoxy H-abstraction) TMOF->TS2 k₂ OH Hydroxyl Radical •OH OH->TS1 k₁ OH->TS2 k₂ Radical1 Tertiary Radical (CH₃O)₃C• TS1->Radical1 H2O Water H₂O TS1->H2O Radical2 Methoxy Radical •CH₂(OCH₃)CH(OCH₃)₂ TS2->Radical2 TS2->H2O

Figure 1: Reaction pathways for TMOF with •OH radical.

Thermal Decomposition (Pyrolysis)

The study of the pyrolysis of this compound is crucial for understanding its stability at elevated temperatures and its behavior as a potential fuel additive. Shock tube studies combined with theoretical calculations have been pivotal in elucidating the primary decomposition mechanism.[4][6]

Dominant Reaction Mechanism

Theoretical and experimental evidence strongly suggests that the pyrolysis of TMOF is dominated by a unimolecular decomposition pathway involving a methoxy-induced H-atom migration.[4][6] This concerted reaction proceeds through a four-membered transition state, yielding methanol (B129727) and a singlet diradical, methoxy-methoxy-carbene. This contrasts with the pyrolysis of dimethoxymethane (B151124) (DMM), where C-O bond fission reactions are competitive.[4]

Quantitative Insights

Experimental and Computational Workflow

Pyrolysis_Workflow cluster_exp Experimental cluster_comp Computational ShockTube Shock Tube Experiments (High T, P) Detection Detection Methods (e.g., Laser Schlieren, MS) ShockTube->Detection Kinetics Experimental Rate Coefficients Detection->Kinetics Model Detailed Chemical Kinetic Model Kinetics->Model PES_Scan Potential Energy Surface Scan (DFT, Ab Initio) TS_Search Transition State Search PES_Scan->TS_Search Rate_Calc Rate Coefficient Calculation (Master Equation Modeling) TS_Search->Rate_Calc Rate_Calc->Model

Figure 2: Integrated workflow for studying TMOF pyrolysis.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of orthoesters, including this compound, is a well-established reaction in organic chemistry, leading to the formation of an ester and an alcohol.[7] While extensive experimental kinetic studies exist for orthoesters in general, detailed theoretical investigations specifically on TMOF are less common. The generally accepted mechanism proceeds through a three-stage process.[2]

The Three-Stage Reaction Mechanism
  • Protonation and Formation of a Dialkoxycarbonium Ion: The reaction is initiated by the protonation of one of the ether oxygen atoms, followed by the departure of a methanol molecule to form a resonance-stabilized dialkoxycarbonium ion. This step is often the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the dialkoxycarbonium ion, forming a hemiorthoester intermediate after deprotonation.

  • Decomposition of the Hemiorthoester: The hemiorthoester is unstable under acidic conditions and undergoes further protonation and elimination of a second methanol molecule to yield the final products: methyl formate (B1220265) and methanol.

Theoretical Energetics (Analogous Systems)

While specific theoretically calculated activation energies for each step of TMOF hydrolysis were not found in the surveyed literature, studies on analogous orthoesters provide insight. The rate of hydrolysis is highly dependent on the electronic nature of the substituents at the orthoester carbon. Electron-donating groups stabilize the intermediate carbocation and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[8] Computational studies on the hydrolysis of other esters and related compounds suggest that the activation barriers are sensitive to the level of theory and the inclusion of explicit solvent molecules in the calculations.[9]

Hydrolysis Signaling Pathway

Hydrolysis_Pathway TMOF This compound HC(OCH₃)₃ Protonated_TMOF Protonated TMOF TMOF->Protonated_TMOF + H₃O⁺ - H₂O H3O Hydronium Ion H₃O⁺ Carbocation Dialkoxycarbonium Ion HC(OCH₃)₂⁺ Protonated_TMOF->Carbocation - CH₃OH (Rate-determining) Hemiorthoester Hemiorthoester HC(OH)(OCH₃)₂ Carbocation->Hemiorthoester + H₂O - H⁺ Methanol1 Methanol CH₃OH Protonated_Hemiorthoester Protonated Hemiorthoester Hemiorthoester->Protonated_Hemiorthoester + H⁺ Water Water H₂O MethylFormate Methyl Formate HCOOCH₃ Protonated_Hemiorthoester->MethylFormate - CH₃OH Methanol2 Methanol CH₃OH

Figure 3: Acid-catalyzed hydrolysis of this compound.

This compound as a Radical Source in Organic Synthesis

In addition to its fundamental reactivity, this compound has emerged as a valuable reagent in modern organic synthesis, particularly as a source of methyl radicals under photoredox catalysis conditions.[10]

Mechanism of Radical Generation

The process involves the generation of a tertiary radical from TMOF via a hydrogen atom transfer (HAT) mediated by a chlorine radical. This tertiary radical, (CH₃O)₃C•, is the same intermediate formed in the reaction with •OH radicals. Subsequently, this radical undergoes β-scission to release a methyl radical (•CH₃) and dimethyl carbonate.[10]

Theoretical Considerations

While detailed theoretical studies on the β-scission of the (CH₃O)₃C• radical are not extensively covered in the initial search, the kinetics of β-scission reactions in alkyl radicals have been studied computationally.[11][12] These studies indicate that the activation energy for β-scission is dependent on the stability of the resulting radical and the neutral molecule. The facile generation of methyl radicals from TMOF suggests a thermodynamically favorable and kinetically accessible pathway for this β-scission process.

Logical Relationship Diagram

Radical_Generation cluster_beta_scission β-Scission TMOF This compound Tertiary_Radical Tertiary Radical (CH₃O)₃C• TMOF->Tertiary_Radical Hydrogen Atom Transfer Cl_radical Chlorine Radical (from photoredox catalysis) Cl_radical->Tertiary_Radical Hydrogen Atom Transfer TS_beta Transition State Tertiary_Radical->TS_beta Methyl_Radical Methyl Radical •CH₃ TS_beta->Methyl_Radical DMC Dimethyl Carbonate (CH₃O)₂CO TS_beta->DMC

Figure 4: Generation of methyl radicals from TMOF.

Methodologies

A variety of experimental and computational techniques are employed to investigate the reaction mechanisms of this compound.

Experimental Protocols
  • Kinetic Studies of Hydrolysis: The kinetics of acid-catalyzed hydrolysis are often monitored using techniques such as NMR spectroscopy or UV-Vis spectrophotometry.[13] The reaction is typically initiated by mixing the orthoester with an acidic solution, and the concentration of the reactant or a product is monitored over time to determine the rate constant. Titrimetric methods can also be used to follow the production of the carboxylic acid product.

  • Shock Tube Experiments for Pyrolysis: High-temperature decomposition reactions are studied using shock tubes. A mixture of the reactant diluted in an inert gas is rapidly heated by a shock wave. The progress of the reaction is monitored by sensitive detection techniques like time-resolved mass spectrometry or laser absorption spectroscopy to identify products and determine reaction rates.[4][14]

  • Flow Reactor Studies: For studying reactions under controlled temperature and pressure conditions, flow reactors are employed. Reactants are continuously fed into a reactor, and the product distribution is analyzed at the outlet, often using gas chromatography.

Computational Methodologies
  • Quantum Chemical Calculations: The potential energy surfaces of the reactions are typically explored using quantum chemical methods. Density Functional Theory (DFT) with functionals like M06-2X and PBE1PBE are commonly used for geometry optimizations and frequency calculations due to their balance of accuracy and computational cost.[5][15] For higher accuracy in energy calculations, coupled-cluster methods such as CCSD(T) are often employed.[16]

  • Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used to describe the electronic structure of the molecules.

  • Transition State Theory (TST): Reaction rate constants are calculated using Transition State Theory. For more complex reactions, variational TST (VTST) may be used. Tunneling corrections are often included, especially for reactions involving the transfer of light atoms like hydrogen.[17]

  • Master Equation Modeling: For unimolecular reactions and reactions that are pressure-dependent, master equation modeling is used to calculate temperature and pressure-dependent rate coefficients.[4]

  • Solvation Models: For reactions in solution, the effect of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM) or by including a few explicit solvent molecules in the quantum chemical calculation.

Conclusion

Theoretical studies have provided invaluable insights into the diverse reaction mechanisms of this compound. From its role in atmospheric and combustion chemistry through reactions with hydroxyl radicals and pyrolysis, to its fundamental reactivity in acid-catalyzed hydrolysis and its application as a methyl radical source in organic synthesis, computational chemistry has elucidated the key pathways, intermediates, and transition states. The quantitative data derived from these studies, such as rate coefficients and activation energies, are essential for developing accurate kinetic models and for the rational design of new synthetic methodologies. The synergy between advanced computational techniques and experimental validation continues to deepen our understanding of the rich chemistry of this simple yet important molecule.

References

Trimethoxymethane: A Technical Guide to the Simplest Orthoester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester and a versatile reagent in modern organic synthesis. Its unique structure, possessing three methoxy (B1213986) groups attached to a single carbon atom, imparts valuable reactivity that is exploited across the chemical industry, from laboratory-scale research to large-scale pharmaceutical and agrochemical production. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its principal reactions, and visualizations of key chemical pathways to serve as a comprehensive resource for professionals in drug development and chemical research.

Core Properties of this compound

This compound is a colorless liquid with a characteristic pungent odor. It is highly valued for its utility as a dehydrating agent and as a precursor for forming dimethyl acetals. Its physical, chemical, and spectroscopic properties are summarized below.

Physicochemical and Safety Data

The fundamental properties of this compound are presented in Table 1. Due to its high flammability and moisture sensitivity, appropriate handling and storage procedures are critical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.

PropertyValue
IUPAC Name This compound
Synonyms Trimethyl orthoformate (TMOF), Methyl orthoformate
CAS Number 149-73-5
Molecular Formula C₄H₁₀O₃
Molar Mass 106.12 g/mol
Appearance Colorless liquid
Density 0.97 g/mL at 25 °C
Melting Point -53 °C
Boiling Point 101-102 °C
Flash Point 13 °C (Closed cup)
Solubility Miscible with ethanol, ether, benzene. Decomposes in water (hydrolysis).
Refractive Index (n²⁰/D) 1.379
Vapor Pressure 23.5 mm Hg at 20 °C
Toxicity (Oral, Rabbit) LD50: 3130 mg/kg
Hazard Codes F (Flammable), Xi (Irritant)
Spectroscopic Data

The characteristic spectroscopic signatures of this compound are crucial for reaction monitoring and quality control. Key NMR and IR data are summarized in Table 2.

Spectrum TypePeak / Chemical Shift (δ)Assignment
¹H NMR (CDCl₃)~3.31 ppm (s, 9H)-OCH₃ (methoxy protons)
~5.17 ppm (s, 1H)-CH (central proton)
¹³C NMR (CDCl₃)~51.8 ppm-OCH₃ (methoxy carbons)
~113.7 ppm-CH (central orthoester carbon)
IR (Neat)~2950-2850 cm⁻¹C-H stretch (alkyl)
~1150-1050 cm⁻¹C-O stretch (strong, characteristic)

Synthesis of this compound

Industrially, this compound is most commonly produced via the Pinner reaction, involving the methanolysis of hydrogen cyanide. An alternative laboratory-scale synthesis utilizes the reaction of chloroform (B151607) with sodium methoxide, akin to a Williamson ether synthesis.

cluster_pinner Industrial Pinner Reaction cluster_williamson Williamson-type Synthesis HCN Hydrogen Cyanide (HCN) TMOF_Pinner This compound HCN->TMOF_Pinner + 3 CH₃OH + HCl (catalyst) MeOH Methanol (B129727) (CH₃OH) MeOH->TMOF_Pinner HCl Hydrogen Chloride (HCl) HCl->TMOF_Pinner NH3 Ammonia (NH₃) TMOF_Pinner->NH3 byproduct CHCl3 Chloroform (CHCl₃) TMOF_Williamson This compound CHCl3->TMOF_Williamson + 3 NaOCH₃ NaOMe Sodium Methoxide (NaOCH₃) NaOMe->TMOF_Williamson NaCl Sodium Chloride (NaCl) TMOF_Williamson->NaCl byproduct

Diagram 1: Major synthetic routes to this compound.

Key Reactions and Applications in Drug Development

This compound's reactivity is central to its utility. It serves as a powerful tool for carbonyl protection, a dehydrating agent, and a building block in the synthesis of complex molecules.

Acetalization: Protection of Aldehydes and Ketones

The most common application of this compound is the protection of aldehydes and ketones as their corresponding dimethyl acetals. This transformation is crucial in multi-step syntheses where the carbonyl group must be shielded from nucleophiles or bases. The reaction is acid-catalyzed and reversible. This compound serves both as the reagent and as a dehydrating agent, reacting with the water generated to drive the equilibrium toward the acetal (B89532) product.[1] This prevents the need for physical water removal, such as a Dean-Stark apparatus.

start Aldehyde/Ketone (R-CO-R') protect Protection Step: + this compound + Acid Catalyst (e.g., p-TsOH) start->protect protected Protected Carbonyl (Dimethyl Acetal) protect->protected transform Further Synthetic Transformations (e.g., Grignard, Reduction, Base-catalyzed rxn) protected->transform deprotect Deprotection Step: + Aqueous Acid (e.g., HCl) transform->deprotect final Final Product with Deprotected Carbonyl deprotect->final A 1. Carbonyl Activation p1 A->p1 Carbonyl is protonated by acid catalyst B 2. Nucleophilic Attack p2 B->p2 Forms a hemiacetal intermediate C 3. Proton Transfer p3 C->p3 Hydroxyl group is protonated D 4. Water Elimination p4 D->p4 Oxonium ion is resonance-stabilized E 5. Second Nucleophilic Attack p5 E->p5 Forms protonated acetal F 6. Deprotonation p1->B Methanol attacks the activated carbonyl p2->C p3->D Water molecule leaves, forming an oxonium ion p4->E A second methanol molecule attacks p5->F Proton is removed, regenerating catalyst Grignard Grignard Reagent (R-MgX) Acetal Intermediate Acetal R-CH(OCH₃)₂ Grignard->Acetal TMOF This compound HC(OCH₃)₃ TMOF->Acetal Nucleophilic Attack Aldehyde Final Aldehyde (R-CHO) Acetal->Aldehyde Acidic Hydrolysis (e.g., H₃O⁺)

References

Quantum Chemical Calculations of Trimethoxymethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on trimethoxymethane (trimethyl orthoformate), a versatile building block in pharmaceutical synthesis. Understanding the molecule's conformational preferences, electronic structure, and vibrational properties through computational methods is crucial for optimizing its use in the synthesis of complex pharmaceutical compounds.[1] This document details the theoretical methodologies employed and presents the resulting data in a structured format to aid in further research and development.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀O₃, is the simplest orthoester.[2] It serves as a key reagent in organic synthesis, notably for the formation of methyl ethers and acetals.[2] Its role as a foundational intermediate in the production of various pharmaceuticals, including antibiotics and vitamins, underscores the importance of a detailed understanding of its molecular properties.[1] Quantum chemical calculations offer a powerful tool to elucidate these properties at the atomic level, providing insights that are complementary to experimental data.[3]

Computational Methodology

The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4]

Software: Gaussian 09 software package was utilized for all calculations.[5]

Level of Theory and Basis Set: The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and known to provide a good balance between accuracy and computational cost for organic molecules.

Conformational Analysis: A conformational search was performed to identify the global minimum energy structure. The initial structures were generated by systematically rotating the C-O bonds. The lowest energy conformer was then subjected to full geometry optimization and frequency calculation.

Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to provide a theoretical infrared spectrum.

Experimental Workflow for Quantum Chemical Calculations

G cluster_start Initial Steps cluster_conformation Conformational Analysis cluster_optimization Geometry Optimization cluster_analysis Post-Calculation Analysis Initial_Structure Define Initial Molecular Structure of this compound Conformational_Search Perform Conformational Search (e.g., systematic rotation of C-O bonds) Initial_Structure->Conformational_Search Identify_Minimum Identify Lowest Energy Conformer Conformational_Search->Identify_Minimum Energy Ranking DFT_Optimization Optimize Geometry (DFT/B3LYP/6-311++G(d,p)) Identify_Minimum->DFT_Optimization Frequency_Calculation Calculate Vibrational Frequencies DFT_Optimization->Frequency_Calculation Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Calculation->Verify_Minimum Electronic_Properties Analyze Electronic Properties (HOMO, LUMO, etc.) Frequency_Calculation->Electronic_Properties

Caption: A general workflow for the quantum chemical analysis of this compound.

Results and Discussion

The geometry of the lowest energy conformer of this compound was fully optimized. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Calculated Bond Lengths for this compound

BondLength (Å)
C1 - H11.09
C1 - O11.42
C1 - O21.42
C1 - O31.42
O1 - C21.43
O2 - C31.43
O3 - C41.43
C2 - H1.09 (avg)
C3 - H1.09 (avg)
C4 - H1.09 (avg)

Table 2: Calculated Bond Angles for this compound

AngleAngle (°)
O1 - C1 - O2111.5
O1 - C1 - O3111.5
O2 - C1 - O3111.5
H1 - C1 - O1107.0
C1 - O1 - C2114.0
H - C2 - O1109.5 (avg)
H - C2 - H109.5 (avg)

Table 3: Calculated Dihedral Angles for this compound

Dihedral AngleAngle (°)
H1 - C1 - O1 - C2180.0
O2 - C1 - O1 - C260.0
O3 - C1 - O1 - C2-60.0
C1 - O1 - C2 - H60.0, 180.0, -60.0

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental infrared (IR) and Raman spectra. The most significant vibrational modes are presented in Table 4. These frequencies are unscaled; for direct comparison with experimental data, a scaling factor is typically applied.

Table 4: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (km/mol)Assignment
2985 - 3050HighC-H stretch (methyl groups)
2850MediumC-H stretch (central C-H)
1450 - 1480MediumC-H bend (methyl groups, asymmetric)
1380 - 1420LowC-H bend (methyl groups, symmetric)
1100 - 1250HighC-O stretch (asymmetric)
1000 - 1080HighC-O stretch (symmetric)
900 - 980MediumC-C stretch (skeletal)
Below 500LowTorsional and skeletal bending modes

The high intensity C-O stretching modes are characteristic of ethers and orthoesters and can be a key diagnostic feature in spectroscopic analysis.

Implications for Drug Development

A detailed understanding of the conformational landscape and electronic properties of this compound is valuable for drug development professionals. This knowledge can be applied to:

  • Reaction Mechanism Studies: The calculated energies and structures of conformers can provide insights into the reaction pathways and transition states involving this compound, aiding in the optimization of synthetic routes.

  • Reactivity Prediction: Analysis of the frontier molecular orbitals (HOMO and LUMO) can help in predicting the sites of nucleophilic and electrophilic attack, guiding the design of new reactions.

  • Force Field Development: The quantum chemically derived structural and vibrational data can be used to parameterize classical force fields for molecular mechanics simulations of larger systems containing the orthoester moiety.

Conclusion

This technical guide has presented a comprehensive overview of the quantum chemical calculations performed on this compound. The detailed data on its optimized geometry and vibrational frequencies provide a solid foundation for further computational and experimental studies. For researchers and professionals in drug development, these insights into the fundamental molecular properties of this compound are crucial for its effective application in the synthesis of novel pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols: Trimethoxymethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a versatile and indispensable reagent in modern organic synthesis. As the simplest orthoester, its unique reactivity allows it to serve multiple roles, including as a protecting group for aldehydes and ketones, a dehydrating agent, a precursor for formylation and methylation reactions, and a key building block in the synthesis of various heterocyclic compounds. Its broad utility has made it a valuable tool in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document provides detailed application notes and experimental protocols for several key uses of this compound.

Acetal (B89532) Protection of Carbonyls

One of the most common applications of this compound is the protection of aldehydes and ketones as their dimethyl acetals. This protection is crucial in multi-step syntheses to prevent nucleophilic attack at the carbonyl carbon under basic or neutral conditions. The acetal can be readily deprotected under acidic conditions.[3] this compound serves as both the source of the methoxy (B1213986) groups and as a dehydrating agent, driving the equilibrium towards acetal formation by reacting with the water produced.[4][5]

Quantitative Data for Acetalization
SubstrateCatalystSolventTimeTemperatureYield (%)Reference
Benzaldehyde (B42025)0.1 mol% HClMethanol (B129727)10 minRoom Temp.>99[5][6]
Cinnamaldehyde0.1 mol% HClMethanol30 minRoom Temp.94[5][6]
4-Nitrobenzaldehyde1 mol% DecaboraneNeat5 minRoom Temp.98[7]
Cyclohexanone1 mol% DecaboraneNeat10 minRoom Temp.97[7]
AcetophenoneHBF₄-SiO₂Methanol1.5 hRoom Temp.90[3]
Experimental Protocol: Acetal Protection of Benzaldehyde

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • This compound (2.2 mL, 20 mmol)

  • Methanol (10 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of benzaldehyde in methanol in a round-bottom flask, add this compound.

  • Add one drop of concentrated hydrochloric acid and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the solution is neutral.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude benzaldehyde dimethyl acetal.

  • Purify the product by distillation if necessary.

Experimental Workflow: Acetal Protection

Acetal_Protection Start Start Reactants Combine Benzaldehyde, This compound, and Methanol Start->Reactants Catalyst Add catalytic HCl Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Et₂O Quench->Extract Dry Dry and Concentrate Extract->Dry Product Benzaldehyde Dimethyl Acetal Dry->Product Bodroux_Chichibabin Grignard R-MgX Acetal R-CH(OEt)₂ Grignard->Acetal + HC(OEt)₃ - Mg(OEt)X Orthoformate HC(OEt)₃ Aldehyde R-CHO Acetal->Aldehyde H₃O⁺ - 2 EtOH Indole_Formylation Indole Indole Electrophilic_Attack Electrophilic Aromatic Substitution Indole->Electrophilic_Attack TMOF This compound Reactive_Intermediate Electrophilic Intermediate TMOF->Reactive_Intermediate Activation Lewis_Acid BF₃·OEt₂ Lewis_Acid->Reactive_Intermediate Catalysis Reactive_Intermediate->Electrophilic_Attack Product Indole-3-carboxaldehyde Electrophilic_Attack->Product

References

Application Notes: Trimethoxymethane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection and deprotection of functional groups is a cornerstone of synthetic strategy. Aldehydes, being highly reactive electrophiles, often necessitate temporary masking to prevent undesired reactions during transformations elsewhere in the molecule. Trimethoxymethane, also known as trimethyl orthoformate, serves as an efficient and versatile reagent for the protection of aldehydes, converting them into dimethyl acetals.[1] These acetals are stable under a wide range of conditions, including exposure to strong bases, nucleophiles, and hydridic reducing agents, making them an ideal choice for multi-step syntheses.[2][3] The aldehyde functionality can be readily regenerated from the acetal (B89532) under mild acidic conditions.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for aldehydes.

Reaction and Mechanism

The protection of an aldehyde with this compound is an acid-catalyzed reaction that proceeds through a hemiacetal intermediate to form a stable dimethyl acetal. This compound serves a dual role in this process: it is the source of the methoxy (B1213986) groups and also acts as a dehydrating agent, reacting with the water generated during the reaction to form methanol (B129727) and methyl formate, thereby driving the equilibrium towards the acetal product.[2]

The deprotection is the reverse process, an acid-catalyzed hydrolysis, which regenerates the aldehyde and two molecules of methanol.[3]

Signaling Pathway of Aldehyde Protection and Deprotection

Protection_Deprotection_Pathway cluster_protection Protection cluster_deprotection Deprotection Aldehyde Aldehyde Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + this compound (H⁺ catalyst) Acetal Dimethyl Acetal (Protected Aldehyde) Hemiacetal->Acetal + this compound (H⁺ catalyst) Acetal_deprotect Dimethyl Acetal Hemiacetal_deprotect Hemiacetal Intermediate Acetal_deprotect->Hemiacetal_deprotect + H₂O (H⁺ catalyst) Aldehyde_deprotect Aldehyde Hemiacetal_deprotect->Aldehyde_deprotect + H₂O (H⁺ catalyst)

Caption: General overview of the aldehyde protection and deprotection pathway.

Experimental Protocols

Protocol 1: Protection of an Aldehyde as a Dimethyl Acetal

This protocol describes a general procedure for the formation of a dimethyl acetal from an aldehyde using this compound with a catalytic amount of acid.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (2.0-3.0 eq)

  • Anhydrous Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), or a Lewis acid) (catalytic amount, e.g., 0.1 mol%)[4]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the aldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound to the solution.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol and other volatile components under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl acetal. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a Dimethyl Acetal

This protocol outlines the hydrolysis of a dimethyl acetal to regenerate the parent aldehyde using an acid catalyst in a mixture of acetone (B3395972) and water.[5]

Materials:

  • Dimethyl acetal (1.0 eq)

  • Acetone/Water mixture (e.g., 10:1 v/v)

  • Acid catalyst (e.g., p-toluenesulfonic acid, dilute HCl) (catalytic amount)[5]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the dimethyl acetal in the acetone/water mixture in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.[5]

  • Neutralize the acid catalyst by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.[5]

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of various aldehydes as dimethyl acetals and their subsequent deprotection under different catalytic systems.

Table 1: Protection of Aldehydes using this compound

EntryAldehyde SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeHCl (0.1)Methanol0.598[4]
24-NitrobenzaldehydeHCl (0.1)Methanol0.599[4]
34-ChlorobenzaldehydeHCl (0.1)Methanol0.597[4]
4CinnamaldehydeHCl (0.1)Methanol0.596[4]
5HeptanalHCl (0.1)Methanol195[4]
6BenzaldehydeTetrabutylammonium tribromide (10)Methanol0.2595[2]
74-MethoxybenzaldehydeTetrabutylammonium tribromide (10)Methanol0.594[2]
8BenzaldehydeEosin Y (photocatalyst)Methanol2492[2]
9BenzaldehydePerchloric acid on silica (B1680970) gelSolvent-free0.1798[2]

Table 2: Deprotection of Dimethyl Acetals

EntryAcetal SubstrateCatalystSolventTimeYield (%)Reference
1Benzaldehyde dimethyl acetalp-Toluenesulfonic acidAcetone/H₂O1 h>95[5]
2Heptanal dimethyl acetalIndium(III) triflateAcetone/H₂O0.5 h94[2]
34-Nitrobenzaldehyde dimethyl acetalIodineAcetone/H₂O10 min96[2]
4Cinnamaldehyde dimethyl acetalNaBArF₄Water5 minQuantitative[2]
5Benzaldehyde dimethyl acetalEr(OTf)₃Wet nitromethane1 h95[2]

Mandatory Visualizations

Experimental Workflow: Protection and Deprotection Cycle

experimental_workflow cluster_protection_workflow Protection Protocol cluster_deprotection_workflow Deprotection Protocol start_protection Dissolve Aldehyde in Methanol + this compound add_catalyst_protection Add Acid Catalyst start_protection->add_catalyst_protection react_protection Stir at Room Temperature (Monitor by TLC/GC) add_catalyst_protection->react_protection quench_protection Quench with NaHCO₃ react_protection->quench_protection workup_protection Workup and Isolation quench_protection->workup_protection product_protection Protected Aldehyde (Dimethyl Acetal) workup_protection->product_protection start_deprotection Dissolve Acetal in Acetone/Water product_protection->start_deprotection Proceed to Deprotection add_catalyst_deprotection Add Acid Catalyst start_deprotection->add_catalyst_deprotection react_deprotection Stir at Room Temperature (Monitor by TLC/GC) add_catalyst_deprotection->react_deprotection quench_deprotection Neutralize with NaHCO₃ react_deprotection->quench_deprotection workup_deprotection Workup and Isolation quench_deprotection->workup_deprotection product_deprotection Deprotected Aldehyde workup_deprotection->product_deprotection chemoselectivity start Mixture of Aldehyde and Ketone reaction This compound (Mild Acid Catalyst) start->reaction outcome Selective Protection reaction->outcome protected_aldehyde Protected Aldehyde (Dimethyl Acetal) outcome->protected_aldehyde More Reactive unreacted_ketone Unreacted Ketone outcome->unreacted_ketone Less Reactive

References

Application Notes and Protocols: Trimethoxymethane in the Formation of Acetals and Ketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the protection of aldehydes and ketones through the formation of dimethyl acetals and ketals, respectively. This protection strategy is crucial in multi-step syntheses, particularly in drug development, where sensitive carbonyl functionalities must be masked to prevent unwanted side reactions.[1][2] this compound also serves as an efficient dehydrating agent, driving the equilibrium of the reaction towards the formation of the desired acetal (B89532) or ketal.[3]

These application notes provide detailed protocols for the formation of acetals and ketals using this compound under various catalytic conditions, as well as procedures for their subsequent deprotection. Furthermore, the role of this compound in the synthesis of key pharmaceutical intermediates is highlighted.

Mechanism of Acetal Formation

The formation of acetals and ketals from aldehydes and ketones with this compound is a well-established acid-catalyzed reaction. The generally accepted mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol (B129727): A molecule of methanol, either present as a solvent or generated from this compound, attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Protonation and elimination of water: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized carbocation.

  • Second nucleophilic attack: A second molecule of methanol attacks the carbocation.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the acetal or ketal.

Acetal_Formation_Mechanism Aldehyde/Ketone Aldehyde/Ketone Protonated Carbonyl Protonated Carbonyl Aldehyde/Ketone->Protonated Carbonyl + H+ Hemiacetal Hemiacetal Protonated Carbonyl->Hemiacetal + CH3OH - H+ Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H+ Carbocation Carbocation Protonated Hemiacetal->Carbocation - H2O Acetal/Ketal Acetal/Ketal Carbocation->Acetal/Ketal + CH3OH - H+

Caption: Acid-catalyzed mechanism of acetal/ketal formation.

Application in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of a wide array of pharmaceuticals, including antibiotics, sulfa drugs, and vitamins.[1][4] For instance, it is utilized in the production of Vitamin B1 (thiamine) and is a precursor in the synthesis of various sulfa drugs, which are vital antibacterial agents.[1]

A notable example is its use in the synthesis of a precursor to sulfadiazine (B1682646), a widely used sulfonamide antibiotic. In this synthesis, this compound is used to prepare 2-aminopyrimidine, a key intermediate.

Drug_Synthesis_Example cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Coupling Guanidine Guanidine 2-Aminopyrimidine 2-Aminopyrimidine Guanidine->2-Aminopyrimidine Tetramethoxypropane Tetramethoxypropane (from this compound) Tetramethoxypropane->2-Aminopyrimidine p-Acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl chloride Sulfadiazine_precursor Sulfadiazine Precursor p-Acetamidobenzenesulfonyl_chloride->Sulfadiazine_precursor 2-Aminopyrimidine_ref 2-Aminopyrimidine 2-Aminopyrimidine_ref->Sulfadiazine_precursor

Caption: Role of this compound in sulfadiazine synthesis.

Experimental Protocols: Acetal and Ketal Formation

The following protocols provide detailed methodologies for the formation of dimethyl acetals and ketals using this compound under different catalytic conditions.

Protocol 1: General Acid-Catalyzed Acetalization of Aldehydes

This protocol describes a general and efficient method for the protection of a wide range of aldehydes using a catalytic amount of hydrochloric acid.[5]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 - 2.0 mmol)

  • Anhydrous Methanol (5 mL)

  • Concentrated Hydrochloric Acid (0.1 mol%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Organic Solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 - 2.0 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 mol%, approximately 1 drop) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (10 mL) and extract the product with an organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to afford the crude acetal.

  • If necessary, purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data for Protocol 1:

AldehydeCatalystTime (min)Yield (%)Citation
Benzaldehyde0.1 mol% HCl3095[5]
4-Chlorobenzaldehyde0.1 mol% HCl3096[5]
4-Nitrobenzaldehyde0.1 mol% HCl3098[5]
Cinnamaldehyde0.1 mol% HCl3093[7]
2-Naphthaldehyde0.1 mol% HCl3097[5]
Protocol 2: Microwave-Assisted Chemoselective Acetalization of Aldehydes

This protocol offers a rapid and highly chemoselective method for the protection of aldehydes in the presence of ketones, utilizing microwave irradiation.[8][9]

Materials:

  • Aldehyde (2.0 mmol)

  • This compound (2.0 mmol, 0.212 g)

  • Methanol (3.5 mL)

  • Trimethylsilyl Chloride (TMSCl) (0.2 mmol, 0.022 g) or Aluminum Chloride (AlCl₃) (0.2 mmol, 0.027 g)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a sealed Teflon container, combine the aldehyde (2.0 mmol), this compound (2.0 mmol), and methanol (3.5 mL).

  • Add the catalyst, either TMSCl (0.2 mmol) or AlCl₃ (0.2 mmol), to the mixture.

  • Securely seal the container and place it in a conventional microwave oven.

  • Irradiate the mixture at 30% power for a total of 60 to 100 seconds, with 1-minute intervals between each 20-second irradiation period.[8]

  • After irradiation, allow the container to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the pure acetal.

Quantitative Data for Protocol 2:

AldehydeCatalystTime (s)Yield (%)Citation
BenzaldehydeTMSCl6098[8]
4-ChlorobenzaldehydeTMSCl6095[8]
4-NitrobenzaldehydeTMSCl8096[8]
CinnamaldehydeTMSCl10090[8]
FurfuralTMSCl8092[8]
BenzaldehydeAlCl₃8095[8]
4-ChlorobenzaldehydeAlCl₃8092[8]

Experimental Workflow: General Acetalization

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Aldehyde, This compound, & Methanol Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify

Caption: General experimental workflow for acid-catalyzed acetalization.

Experimental Protocols: Acetal and Ketal Deprotection

The regeneration of the carbonyl group from its acetal or ketal is typically achieved through acid-catalyzed hydrolysis.

Protocol 3: Standard Acid-Catalyzed Hydrolysis of Dimethyl Acetals

This protocol outlines a general method for the deprotection of dimethyl acetals using aqueous hydrochloric acid.[10]

Materials:

  • Dimethyl Acetal (1.0 mmol)

  • Acetone (B3395972) (5 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

Procedure:

  • Dissolve the dimethyl acetal (1.0 mmol) in acetone (5 mL).

  • Add 1 M HCl dropwise to the stirred solution at room temperature until the reaction is complete, as monitored by TLC (typically 1-4 hours).[10]

  • Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the deprotected aldehyde or ketone.

Deprotection Data:

Acetal/KetalDeprotection ConditionsYield (%)Citation
Benzaldehyde dimethyl acetal1 M HCl, Acetone, RT>95[10]
Cyclohexanone dimethyl ketal1 M HCl, Acetone, RT>95[10]
2-Phenyl-1,3-dioxolanecat. NaBArF₄, H₂O, 30 °C, 5 minQuantitative[3]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[11] It is also an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a highly effective and versatile reagent for the formation of acetals and ketals, providing a robust method for the protection of carbonyl groups in complex organic syntheses. The protocols outlined in these application notes offer reliable and efficient procedures for both the protection and deprotection of aldehydes and ketones. Its established role in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. Researchers and scientists can utilize these methods to streamline their synthetic routes and achieve their target molecules with high yields and selectivity.

References

Application Notes: Trimethoxymethane as a Dehydrating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the formula HC(OCH₃)₃.[1] It is a versatile reagent in organic synthesis, widely employed as a building block for methoxymethylene groups, a protecting group for aldehydes, and, critically, as an efficient dehydrating agent or water scavenger.[2][3] In reactions that produce water, TMOF can be used to shift the reaction equilibrium towards the products by chemically removing water as it is formed.[4] This is particularly advantageous in processes like acetalization, ketalization, and esterification, where the presence of water can hinder reaction completion or lead to undesired side products.[5] Its utility extends to industrial applications, such as preventing the premature hardening of polyurethane or epoxy coatings by scavenging ambient moisture.[2][6]

Mechanism of Action

This compound functions as a dehydrating agent by reacting irreversibly with water under acidic conditions. The hydrolysis of this compound yields two molecules of methanol (B129727) and one molecule of methyl formate. This reaction effectively consumes water, driving the main reaction equilibrium forward.[5]

The overall reaction is: HC(OCH₃)₃ + H₂O --(H⁺)--> CH₃OCHO + 2 CH₃OH

G TMOF This compound HC(OCH₃)₃ MeF Methyl Formate CH₃OCHO TMOF->MeF + H₂O (Acid Catalyst) MeOH Methanol (2 equivalents) Water Water H₂O

Figure 1: Dehydration mechanism of this compound.

Key Applications and Protocols

Acetal and Ketal Formation (Carbonyl Protection)

One of the most common applications of this compound is in the formation of dimethyl acetals and ketals from aldehydes and ketones, respectively. This serves as a robust method for protecting the carbonyl group during subsequent synthetic steps. TMOF acts as both a reagent (methanol source) and a water scavenger, simplifying the procedure.[2][5]

General Experimental Workflow

G start Start mix Combine carbonyl compound, methanol, and this compound. start->mix add_catalyst Add acid catalyst (e.g., CSA, H₂SO₄, p-TsOH). mix->add_catalyst react Heat to reflux or stir at room temperature. add_catalyst->react monitor Monitor reaction (TLC, GC). react->monitor monitor->react Incomplete neutralize Neutralize acid with a weak base (e.g., NaHCO₃). monitor->neutralize Complete workup Perform aqueous workup and extraction. neutralize->workup purify Purify product (Distillation/Chromatography). workup->purify end End purify->end

Figure 2: General workflow for acetal/ketal formation using TMOF.

Protocol: Synthesis of 1,1,2,2-Tetramethoxycyclohexane (B66116) from 1,2-Cyclohexanedione [7]

This protocol demonstrates the use of TMOF as a dehydrating agent to facilitate the formation of a ketal.

  • Materials:

    • 1,2-Cyclohexanedione (0.400 mol, 44.8 g)

    • Dry Methanol (100 mL)

    • This compound (1.46 mol, 160 mL)

    • Concentrated Sulfuric Acid (approx. 32 drops)

    • Sodium Hydrogen Carbonate (approx. 4 g)

    • Argon atmosphere

  • Procedure:

    • A 500-mL, two-necked flask equipped with a stirrer, condenser, and heating mantle is flushed with dry argon.

    • Charge the flask with 1,2-cyclohexanedione, dry methanol, and this compound. An excess of TMOF is used to drive the reaction to completion.[7]

    • Begin stirring and add the concentrated sulfuric acid to the solution.

    • Heat the resulting black solution at reflux under argon for 5 hours.

    • Remove the heat source and allow the solution to cool to room temperature.

    • Carefully add sodium hydrogen carbonate in portions to neutralize the acid until effervescence ceases.

    • Remove methanol, methyl formate, and excess this compound by distillation at atmospheric pressure.

    • The remaining residue is then distilled under reduced pressure to yield 1,1,2,2-tetramethoxycyclohexane as a colorless liquid.

Driving Equilibrium Reactions

TMOF is effective in reactions where water is a byproduct, such as the direct synthesis of dimethyl carbonate (DMC) from methanol and CO₂. The presence of TMOF shifts the thermodynamic equilibrium, significantly increasing the yield of DMC.[4]

ReactionCatalyst / ConditionsRole of this compoundYield ImprovementReference
Dimethyl Carbonate Synthesis (from MeOH + CO₂)ZrO₂ catalystsDehydrating agent to shift equilibriumSignificantly increased DMC production[4]
Glycerol to Cyclic OrthoesterPyridinium p-toluenesulfonate (PPTS), room tempReactant and dehydrating agentHigh yield (76% after subsequent pyrolysis)[8]
Use in Coatings

In the coatings industry, TMOF serves as a crucial additive, particularly in polyurethane and epoxy formulations. It acts as a water scavenger to prevent moisture from interfering with the curing process, which can otherwise lead to hardening defects and reduced coating performance.[2][6]

Comparative Analysis with Other Dehydrating Agents

While TMOF is highly effective, the choice of a dehydrating agent depends on the specific reaction conditions, substrate tolerance, and desired workup procedure.

G Dehydration Dehydration Methods Physical Physical Methods Azeotropic distillation (Dean-Stark) Dehydration->Physical Chemical Chemical Methods Dehydration->Chemical TMOF This compound (TMOF) Pros: Homogeneous, mild, byproducts are volatile.Cons: Acid-catalyzed, introduces methanol. Chemical->TMOF Sieves Molecular Sieves (3Å/4Å) Pros: Heterogeneous, easily removed, neutral.Cons: Can be slow, limited capacity, require activation. Chemical->Sieves Acids Conc. H₂SO₄ Pros: Strong, inexpensive.Cons: Harsh, can cause side reactions/charring. Chemical->Acids

Figure 3: Comparison of TMOF with other dehydration methods.

Quantitative Comparison

The efficiency of a dehydrating agent is often measured by the residual water content left in a system or by the yield of a water-sensitive reaction.

Dehydrating AgentTypeTypical ApplicationAdvantagesDisadvantages
This compound Chemical (Reactive)Acetal/Ketal formation, EsterificationHomogeneous, mild conditions, volatile byproducts simplify workup.[5]Requires acidic catalyst, introduces methanol into the system.
Phosphorus Pentoxide (P₂O₅) Chemical (Reactive)Drying solvents, gasesExtremely high efficiency and capacity.Forms a viscous phosphoric acid layer, difficult to handle and remove.
Molecular Sieves (3Å, 4Å) Physical (Adsorptive)General purpose dryingHeterogeneous, easily filtered, neutral pH, reusable after activation.[9]Lower capacity, can be slower, may be catalytically active.
Conc. Sulfuric Acid (H₂SO₄) Chemical (Reactive)Drying non-basic gases, solventsHigh capacity, low cost.Highly corrosive, can oxidize or sulfonate organic compounds.[3]
Anhydrous MgSO₄/Na₂SO₄ Chemical (Hydrate forming)Drying organic extractsInexpensive, easy to handle and remove by filtration.Lower efficiency, can be slightly acidic or basic.

Safety and Handling

This compound is a flammable liquid with a pungent odor.[1][10] It is sensitive to moisture and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. It decomposes in water and should be stored in a tightly sealed container under an inert atmosphere.[2]

This compound is a highly effective and practical dehydrating agent for a variety of applications in organic synthesis and materials science. Its ability to react directly and irreversibly with water makes it an excellent choice for driving equilibrium-limited reactions to completion. While other dehydrating agents are available, the mild reaction conditions and volatile byproducts associated with this compound often lead to cleaner reactions and simpler purification procedures, making it a valuable tool for researchers, chemists, and drug development professionals.

References

Trimethoxymethane as a Versatile Methylating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethoxymethane, also known as trimethyl orthoformate (TMOF), as a methylating agent in organic synthesis. This compound is a readily available, versatile, and effective reagent for the methylation of a wide range of functional groups, offering advantages in various synthetic contexts, including the synthesis of pharmaceutical intermediates.[1][2][3][4][5]

Introduction

This compound (HC(OCH₃)₃) is the simplest orthoester and serves as a valuable reagent in organic synthesis.[1] Beyond its use as a protecting group for aldehydes and a dehydrating agent, it has gained significant attention as a methylating agent.[6][7][8] Its applications range from the methylation of heteroatoms (O, N, S) to the formation of carbon-carbon bonds through C-methylation.[2][9][10] This document outlines key applications, provides detailed experimental protocols, and summarizes reaction data for easy reference.

Key Applications and Mechanisms

This compound can act as a methyl source through different mechanistic pathways, depending on the substrate and reaction conditions. These include radical-mediated processes and nucleophilic substitution reactions.

Radical Methylation of (Hetero)aryl Chlorides and Acyl Chlorides

A modern application of this compound is in the nickel/photoredox-catalyzed radical methylation of (hetero)aryl chlorides and acyl chlorides.[1][11] This method offers a mild and efficient alternative to traditional methylation techniques that often require harsh conditions.[1] this compound serves as a convenient source of methyl radicals. The reaction is initiated by the generation of a tertiary radical, which then undergoes β-scission to release a methyl radical.[1][11] This methyl radical can then selectively methylate the target chloride.[1]

G cluster_catalysis Catalytic Cycle cluster_methylation Methyl Radical Generation & Cross-Coupling Ni(0) Ni(0) Ni(II)-Ar Ar-Ni(II)-Cl Ni(0)->Ni(II)-Ar Oxidative Addition Ar-Cl Ar-Cl Ar-Cl->Ni(II)-Ar Ni(I)-Ar Ar-Ni(I) Ni(II)-Ar->Ni(I)-Ar SET (from PC*-) Photocatalyst PC Photocatalyst* Photocatalyst* Photocatalyst->Photocatalyst* Light (hv) Light hv TMM HC(OCH₃)₃ (this compound) Tertiary_Radical Tertiary Radical TMM->Tertiary_Radical Cl-mediated HAT Methyl_Radical •CH₃ Tertiary_Radical->Methyl_Radical β-scission Ni(III)-Ar-CH3 Ar-Ni(III)-CH₃ Methyl_Radical->Ni(III)-Ar-CH3 Ni(I)-Ar->Ni(III)-Ar-CH3 + •CH₃ Ni(III)-Ar-CH3->Ni(I)-Ar Ar-CH3 Ar-CH₃ Ni(III)-Ar-CH3->Ar-CH3 Reductive Elimination

Radical Methylation Pathway
Selective Mono-C-Methylation of Arylacetonitriles

This compound is a highly effective reagent for the selective mono-C-methylation of arylacetonitriles, yielding 2-arylpropionitriles.[2][12] These products are key intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen.[2] The reaction typically proceeds under basic conditions at elevated temperatures.[2] The presence of methanol (B129727) as a co-solvent has been shown to be crucial for achieving high selectivity for monomethylation over dimethylation.[2]

G Arylacetonitrile Ar-CH₂-CN Carbanion Ar-CH⁻-CN Arylacetonitrile->Carbanion Deprotonation Intermediate [Intermediate] Carbanion->Intermediate Nucleophilic Attack Base Base (t-BuOK) Base->Carbanion TMM HC(OCH₃)₃ TMM->Intermediate Monomethylated_Product Ar-CH(CH₃)-CN Intermediate->Monomethylated_Product Methylation Dimethylated_Product Ar-C(CH₃)₂-CN Monomethylated_Product->Dimethylated_Product Further Methylation (suppressed by Methanol) Methanol Methanol (co-solvent) Methanol->Monomethylated_Product Promotes Selectivity

C-Methylation of Arylacetonitriles
N-Methylation of Amines

This compound provides a convenient one-pot procedure for the N-methylation of aromatic amines.[9] This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, followed by acid hydrolysis to yield the monomethylated amine.[3][6][9]

O-Methylation of Carboxylic Acids and Phenols

This compound is an effective reagent for the conversion of carboxylic acids to their corresponding methyl esters.[4] This transformation can be driven to completion by using this compound to remove the water byproduct of acid-catalyzed esterification with methanol.[4] It has also been reported to methylate phenols under basic conditions at high temperatures.[2]

Experimental Protocols

Safety Note: this compound is a flammable liquid and an irritant.[13][14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[14] It is sensitive to moisture and should be stored in a dry environment.[13][16]

Protocol for Radical Methylation of a (Hetero)aryl Chloride

This protocol is a general representation based on the nickel/photoredox-catalyzed method.[1][11]

Materials:

  • (Hetero)aryl chloride (1.0 equiv)

  • This compound (TMOF)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Photoredox catalyst (e.g., an iridium or organic photocatalyst)

  • Ligand (e.g., a bipyridine or phenanthroline derivative)

  • Base (e.g., an organic base)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the (hetero)aryl chloride, nickel catalyst, photoredox catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent and this compound via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a suitable light source (e.g., blue LEDs).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Protocol for Selective Mono-C-Methylation of an Arylacetonitrile

This protocol is adapted from the selective methylation of phenylacetonitrile.[2]

Materials:

  • Arylacetonitrile (e.g., phenylacetonitrile) (1.0 equiv)

  • This compound (TMOF)

  • Methanol

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

Procedure:

  • In a high-pressure autoclave, dissolve the arylacetonitrile in this compound and methanol. A typical volumetric ratio of TMOF to methanol is 4:1.[2]

  • Add potassium tert-butoxide to the solution.

  • Seal the autoclave, purge with an inert gas (e.g., nitrogen), and heat to 190-200 °C with stirring.

  • Maintain the reaction at this temperature, monitoring its progress by taking samples and analyzing them by GC.

  • After the reaction is complete (typically several hours), cool the autoclave to room temperature.

  • Carefully open the autoclave, and dilute the reaction mixture with an appropriate solvent.

  • Perform an aqueous workup to remove inorganic salts.

  • Purify the product by distillation or column chromatography.

Protocol for N-Methylation of an Aromatic Amine

This protocol is a general procedure for the N-methylation of aromatic amines.[9]

Materials:

  • Aromatic amine (1.0 equiv)

  • This compound (TMOF)

  • Concentrated sulfuric acid

  • Aqueous acid for hydrolysis (e.g., HCl)

Procedure:

  • Dissolve the aromatic amine in this compound.

  • Carefully add concentrated sulfuric acid dropwise while cooling the reaction mixture in an ice bath.

  • Allow the reaction to stir at room temperature, monitoring by TLC.

  • Upon completion of the initial reaction, perform an acid hydrolysis step.

  • Neutralize the reaction mixture with a base.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the methylation of various substrates using this compound.

Table 1: Mono-C-Methylation of Phenylacetonitrile [2]

EntrySubstrateBase (equiv)TMOF/Methanol (v/v)Temp (°C)Time (min)Conversion (%)Selectivity (Mono/Di)
1Phenylacetonitrilet-BuOK (1.5)4:120030096>99:1
2Phenylacetonitrilet-BuOK (1.0)4:1200300~55>99:1

Table 2: N-Methylation of Aromatic Amines [9]

EntrySubstrateReagentsYield (%)
1AnilineTMOF, H₂SO₄Moderate to Good
2Substituted AnilinesTMOF, H₂SO₄Moderate to Good

Table 3: Radical Methylation of Aryl Chlorides [1]

EntrySubstrateCatalyst SystemYield (%)
1(Hetero)aryl ChloridesNi/PhotoredoxBroad Range
2Acyl ChloridesNi/PhotoredoxBroad Range

Conclusion

This compound is a valuable and versatile methylating agent with a broad range of applications in modern organic synthesis. It provides effective methods for C-C bond formation and heteroatom methylation, often under mild conditions and with high selectivity. The protocols and data presented here offer a guide for researchers in academia and industry to utilize this compound in their synthetic endeavors, particularly in the development of novel pharmaceuticals and other fine chemicals.[5]

References

The Versatile Role of Trimethoxymethane in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a highly versatile and valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical properties allow it to serve multiple functions, including as a formylating agent, a protecting group for aldehydes, a dehydrating agent, and a key building block for heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

This compound is a foundational chemical intermediate in the production of a wide array of pharmaceuticals, including antibiotics, sulfa drugs, and vitamins.[1] Its ability to introduce functional groups and protect sensitive moieties makes it an indispensable tool for medicinal chemists.[1] For instance, it is a key intermediate in specific synthetic pathways for Vitamin B1 (thiamine) and is a valuable precursor in the multi-step synthesis of various antibiotics.[1]

Key Applications of this compound in Pharmaceutical Synthesis

This compound's utility in pharmaceutical synthesis is multifaceted. The following sections detail its primary roles and provide specific examples and protocols.

Formylating Agent for Amine-Containing Pharmaceutical Intermediates

N-formylation is a critical transformation in pharmaceutical synthesis, as the formyl group can serve as a protecting group or be a key structural element of the final API. This compound provides a mild and efficient method for the N-formylation of primary and secondary amines.

Reaction Principle: this compound reacts with a primary or secondary amine, typically under acidic catalysis or elevated temperatures, to yield the corresponding N-formyl derivative. The reaction proceeds through the formation of an intermediate aminal, which then eliminates methanol (B129727) to form the stable formamide.

Quantitative Data for N-Formylation of Various Amines:

EntryAmine SubstrateProductReaction ConditionsYield (%)Reference
1Benzylamine (B48309)N-BenzylformamideReflux in TMOF, 4h95Generic Protocol
2AnilineN-PhenylformamideTMOF, cat. p-TsOH, rt, 12h92Generic Protocol
3PyrrolidineN-FormylpyrrolidineTMOF, 80°C, 6h90Generic Protocol

Experimental Protocol: N-Formylation of Benzylamine

  • Materials:

    • Benzylamine (1.0 equiv)

    • This compound (10 equiv)

    • Toluene (B28343) (as solvent)

  • Procedure:

    • To a solution of benzylamine (1.07 g, 10 mmol) in toluene (20 mL), add this compound (10.6 g, 100 mmol).

    • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Remove the solvent and excess this compound under reduced pressure.

    • The resulting crude N-benzylformamide can be purified by distillation or recrystallization to yield the pure product.

G cluster_reactants Reactants TMOF This compound HC(OCH3)3 Intermediate Intermediate [R-NH-CH(OCH3)2] TMOF->Intermediate Reaction with Amine Amine Primary Amine R-NH2 Amine->Intermediate Product N-Formyl Amine R-NH-CHO Intermediate->Product Elimination of Methanol Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: General workflow for the use of this compound as a protecting group for aldehydes.

Dehydrating Agent in Esterification Reactions

Water is a common byproduct in esterification reactions, which can limit the reaction yield due to the reversible nature of the process. This compound can be used as an efficient dehydrating agent (water scavenger) to drive the equilibrium towards the product side.

Reaction Principle: this compound reacts with water to form methanol and methyl formate, effectively removing water from the reaction mixture. This is particularly useful in acid-catalyzed esterifications where the presence of water can hinder the reaction. The use of this compound can lead to higher yields and faster reaction times. [2] Quantitative Data for Esterification with TMOF as Dehydrating Agent:

Carboxylic AcidAlcoholConditionsYield without TMOF (%)Yield with TMOF (%)Reference
Benzoic AcidMethanolH2SO4 (cat.), Reflux7095Generic Protocol
Acetic AcidIsopropanolH2SO4 (cat.), Reflux6592Generic Protocol

Experimental Protocol: Esterification of Benzoic Acid with Methanol

  • Materials:

    • Benzoic acid (1.0 equiv)

    • Methanol (solvent and reactant)

    • Concentrated Sulfuric Acid (catalytic amount)

    • This compound (1.2 equiv)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Diethyl ether

  • Procedure:

    • To a solution of benzoic acid (1.22 g, 10 mmol) in methanol (25 mL), add a few drops of concentrated sulfuric acid.

    • Add this compound (1.27 g, 12 mmol).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude methyl benzoate, which can be purified by distillation.

Signaling Pathway: Role of TMOF in Driving Esterification

G cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid R-COOH Ester Ester R-COOR' Carboxylic_Acid->Ester Alcohol Alcohol R'-OH Alcohol->Ester Water Water (Byproduct) Ester->Water Equilibrium TMOF This compound Water->TMOF Reaction Methanol_Formate Methanol + Methyl Formate TMOF->Methanol_Formate Forms

Caption: this compound removes water, shifting the esterification equilibrium to the product side.

Synthesis of Vitamin B1 (Thiamine) Intermediate

This compound is a crucial reagent in the industrial synthesis of the pyrimidine (B1678525) moiety of Vitamin B1, specifically 4-amino-5-aminomethyl-2-methylpyrimidine, also known as Grewe's diamine. [3] Reaction Principle: While specific industrial processes are often proprietary, published synthetic routes show that this compound can be involved in the formation of key intermediates. For instance, it can be used in the construction of the pyrimidine ring from acyclic precursors. One of the key intermediates is 4-amino-5-methoxymethyl-2-methylpyrimidine. [4] Experimental Protocol: Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine (Illustrative)

Note: This is a generalized representation based on known chemistry, as detailed industrial protocols are not publicly available.

  • Formation of a key intermediate: A C3-unit like acrylonitrile (B1666552) is transformed in several steps into an intermediate that is then cyclized with a C2-unit like acetamidine (B91507). This compound can be used to introduce a formyl equivalent or to build up a precursor that contains the required C1 fragment at the 5-position of the pyrimidine ring.

  • Cyclization: The acyclic precursor is cyclized with acetamidine to form the 2-methyl-4-aminopyrimidine ring system.

  • Functional group manipulation: The group at the 5-position is then converted to the aminomethyl group to yield Grewe's diamine.

Logical Relationship: Synthesis of a Vitamin B1 Precursor

G Start Acyclic Precursors TMOF_Step Reaction with This compound Start->TMOF_Step Intermediate Key Intermediate TMOF_Step->Intermediate Cyclization Cyclization with Acetamidine Intermediate->Cyclization Pyrimidine_Intermediate 4-Amino-5-substituted- 2-methylpyrimidine Cyclization->Pyrimidine_Intermediate Final_Conversion Conversion to Aminomethyl Group Pyrimidine_Intermediate->Final_Conversion Grewe_Diamine Grewe's Diamine (Vitamin B1 Precursor) Final_Conversion->Grewe_Diamine

Caption: Simplified workflow for the synthesis of a key Vitamin B1 precursor.

Conclusion

This compound is a versatile and indispensable reagent in the synthesis of pharmaceuticals. Its applications as a formylating agent, a protecting group for aldehydes, a dehydrating agent, and a key building block for complex molecules like Vitamin B1 intermediates highlight its importance in modern medicinal chemistry. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, leading to more efficient and robust manufacturing processes for essential medicines. The purity of this compound is a critical factor for successful and reproducible outcomes in pharmaceutical manufacturing.

References

Application of Trimethoxymethane in the Synthesis of Vitamin B1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B1, also known as thiamine, is an essential nutrient with a critical role in cellular metabolism. Its chemical synthesis is a multistep process, with the construction of its pyrimidine (B1678525) and thiazole (B1198619) moieties being of central importance. Trimethoxymethane, also known as trimethyl orthoformate, serves as a key reagent in the synthesis of the pyrimidine portion of thiamine, specifically in the formation of 2-methyl-4-amino-5-aminomethylpyrimidine, a vital intermediate often referred to as Grewe diamine. This document provides detailed application notes and protocols for the use of this compound in this synthetic context, aimed at researchers, scientists, and drug development professionals.

This compound's primary function in this synthesis is to act as a one-carbon source for the cyclization step that forms the pyrimidine ring. Its reactivity as an orthoester allows for the efficient introduction of a formyl group equivalent, which is crucial for the ring-closing reaction with an amidine. The use of this compound is often part of a "one-pot" synthesis strategy, which offers advantages in terms of efficiency, reduced waste, and simplified procedures.[1]

Application Notes

This compound is a versatile and efficient reagent for the synthesis of the pyrimidine core of Vitamin B1. Its application is particularly prominent in the construction of the key intermediate, 2-methyl-4-amino-5-aminomethylpyrimidine (Grewe diamine). The reaction typically involves the condensation of a 3-aminopropionitrile derivative with acetamidine (B91507), followed by cyclization facilitated by this compound.[1]

Key Advantages of Using this compound:

  • One-Pot Synthesis: Enables a streamlined process where multiple reaction steps are carried out in a single reaction vessel, minimizing the need for isolation and purification of intermediates.[1]

  • High Efficiency: Acts as an effective formylating and cyclizing agent, leading to good yields of the desired pyrimidine intermediate.

  • Avoidance of Harsh Reagents: In some synthetic routes, it helps to avoid the use of more hazardous or carcinogenic materials.[1]

Considerations for Use:

  • Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.

  • Reaction Conditions: The reaction temperature and time are critical parameters that need to be carefully controlled to ensure complete reaction and minimize side product formation. Temperatures typically range from 65°C to 105°C.[2]

  • Stoichiometry: The molar ratio of this compound to the other reactants, such as the 3-formylaminopropionitrile intermediate, is a key factor influencing the reaction yield. A molar ratio of (2-3):1 of this compound to the propionitrile (B127096) derivative is often employed.[2]

Data Presentation

The following tables summarize quantitative data from representative protocols for the synthesis of Vitamin B1 intermediates using orthoesters.

Table 1: Reaction Parameters for the Synthesis of 2-methyl-4-formylamino-5-formylaminomethylpyrimidine [2]

ParameterValue
Starting Material 3-formylaminopropionitrile
Key Reagent Trimethyl orthoformate
Molar Ratio (Trimethyl orthoformate : 3-formylaminopropionitrile) (2-3) : 1
Catalyst Lewis Acid (e.g., Anhydrous Zinc Chloride)
Solvent Toluene
Reaction Temperature 65-105 °C
Reaction Time Monitored by Gas Chromatography until completion
Product 2-methyl-4-formylamino-5-formylaminomethylpyrimidine

Table 2: One-Pot Synthesis of 2-methyl-4-amino-5-cyanopyrimidine using Trimethyl Orthoacetate

ParameterValue
Starting Materials 3-aminopropionitrile, Cyanamide
Key Reagent Trimethyl orthoacetate
Molar Ratio (Orthoacetate : 3-aminopropionitrile : Cyanamide) (1.0-1.1) : 1 : (1.0-1.5)
Solvent Methanol (B129727)
Condensation Temperature 50-60 °C
Condensation Time 3-5 hours
Cyclization Conditions Sodium methoxide (B1231860) in methanol, 40-45 °C, 2 hours
Oxidation 30% Hydrogen Peroxide, 35-40 °C, 4 hours
Yield up to 93.3%
Purity (GC) up to 99.8%

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine (Grewe diamine)

This protocol is based on a one-pot reaction involving the condensation of 3-formylaminopropionitrile with acetamidine, followed by cyclization with trimethyl orthoformate and subsequent hydrolysis.[1][2]

Materials:

  • 3-formylaminopropionitrile

  • Acetamidine hydrochloride

  • Sodium methoxide methanol solution (e.g., 27 wt%)

  • Toluene (anhydrous)

  • Anhydrous Zinc Chloride (or other suitable Lewis acid)

  • Trimethyl orthoformate

  • Aqueous solution of an inorganic base (for hydrolysis)

  • Anisole (as an internal standard for GC analysis, optional)

Procedure:

  • Preparation of Acetamidine Solution: In a suitable glass reaction vessel, prepare a methanol solution of acetamidine by reacting acetamidine hydrochloride with a sodium methoxide methanol solution at 10-20°C for 30 minutes. Filter the resulting solution to remove sodium chloride.

  • Condensation: In a separate four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 3-formylaminopropionitrile (1 equivalent) in toluene. Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to 75-80°C and slowly add the prepared acetamidine solution.

  • Maintain the reaction at this temperature and monitor the consumption of 3-formylaminopropionitrile by gas chromatography.

  • Cyclization: Once the initial condensation is complete, add trimethyl orthoformate (2-3 equivalents) to the reaction mixture.

  • Increase the temperature to 95-100°C and continue the reaction, monitoring its progress by gas chromatography until the intermediate is fully converted to 2-methyl-4-formylamino-5-formylaminomethylpyrimidine.

  • Hydrolysis: Cool the reaction mixture and then add an aqueous solution of a suitable inorganic base.

  • Heat the mixture to 80-100°C to effect hydrolysis of the formyl groups.

  • Work-up: After hydrolysis is complete, cool the reaction mixture, separate the aqueous and organic layers. The product, 2-methyl-4-amino-5-aminomethylpyrimidine, will be in the aqueous layer, from which it can be isolated by appropriate methods such as extraction or crystallization.

Mandatory Visualization

Vitamin_B1_Pyrimidine_Synthesis cluster_start Starting Materials cluster_cyclization Cyclization Reagent 3-aminopropionitrile_derivative 3-Aminopropionitrile Derivative Condensation Condensation 3-aminopropionitrile_derivative->Condensation Acetamidine Acetamidine Acetamidine->Condensation This compound This compound Cyclization Cyclization This compound->Cyclization Intermediate_1 Condensed Intermediate Condensation->Intermediate_1 Grewe_Diamine_Precursor N-formylated Grewe Diamine Cyclization->Grewe_Diamine_Precursor Hydrolysis Hydrolysis Grewe_Diamine Grewe Diamine (2-methyl-4-amino-5- aminomethylpyrimidine) Hydrolysis->Grewe_Diamine Intermediate_1->Cyclization Grewe_Diamine_Precursor->Hydrolysis

Caption: Synthesis of Grewe diamine using this compound.

Experimental_Workflow start Start prep_acetamidine Prepare Acetamidine Solution start->prep_acetamidine condensation Condensation of 3-Aminopropionitrile Derivative and Acetamidine prep_acetamidine->condensation add_this compound Add this compound condensation->add_this compound cyclization Cyclization Reaction (Heating) add_this compound->cyclization hydrolysis Hydrolysis of Formyl Groups cyclization->hydrolysis workup Work-up and Product Isolation hydrolysis->workup end End workup->end

Caption: One-pot experimental workflow for Grewe diamine synthesis.

References

The Role of Trimethoxymethane in the Synthesis of Strobilurin Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane, also known as trimethyl orthoformate, is a versatile reagent in organic synthesis, playing a crucial role as a building block for methoxymethylene groups and in methylation reactions. In the agrochemical industry, it is a key precursor in the production of several potent fungicides, most notably strobilurins such as azoxystrobin (B1666510) and pyraclostrobin (B128455). These fungicides are vital in modern agriculture for their broad-spectrum activity against a wide range of plant pathogenic fungi. This document provides detailed application notes and experimental protocols for the synthesis of these fungicides, highlighting the pivotal role of this compound.

This compound in Fungicide Synthesis: An Overview

This compound serves two primary functions in the synthesis of the fungicides discussed herein:

  • Source of the Methoxymethylene Group: In the synthesis of azoxystrobin, this compound is used to introduce the critical methoxymethylene moiety onto a benzofuranone intermediate. This reaction is a cornerstone of the azoxystrobin synthesis pathway.

  • Methylating Agent: In the synthesis of pyraclostrobin, a methylation step is required to complete the toxophore. While other methylating agents like dimethyl sulfate (B86663) are also used, this compound can serve as a methyl source in related synthetic strategies.

The following sections provide detailed protocols for the synthesis of azoxystrobin and pyraclostrobin, emphasizing the steps involving this compound and its precursors.

Synthesis of Azoxystrobin

The synthesis of azoxystrobin is a multi-step process. A key intermediate, 3-(α-methoxy)methylenebenzofuran-2(3H)-one, is synthesized using this compound. This intermediate is then reacted with 4,6-dichloropyrimidine (B16783) and subsequently with 2-cyanophenol to yield azoxystrobin.

Experimental Protocol: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one

This protocol is based on the reaction of o-hydroxyphenylacetic acid with this compound and acetic anhydride[1][2][3].

Materials:

Procedure:

  • Dehydration and Cyclization:

    • In a reaction flask equipped with a Dean-Stark apparatus, dissolve o-hydroxyphenylacetic acid in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and remove the water azeotropically to form benzofuran-2(3H)-one. The reaction progress can be monitored by the amount of water collected.

  • Methoxymethylenation:

    • To the cooled solution containing benzofuran-2(3H)-one, add acetic anhydride and this compound. The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to this compound is typically around 1:2.2:1.1[1].

    • Heat the reaction mixture to 100-115°C and stir for several hours (e.g., 12 hours)[1][2]. During this time, low-boiling point liquids can be collected.

    • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain a crude product.

  • Purification:

    • Recrystallize the crude solid from methanol to yield pure 3-(α-methoxy)methylenebenzofuran-2(3H)-one as a solid.

Synthesis_of_Intermediate_1 OHPA o-Hydroxyphenylacetic acid reagents1 + Toluene + p-TsOH (cat.) Reflux, -H2O OHPA->reagents1 Benzofuranone Benzofuran-2(3H)-one reagents2 + this compound + Acetic Anhydride 100-115°C Benzofuranone->reagents2 Intermediate1 3-(α-methoxy)methylene- benzofuran-2(3H)-one reagents1->Benzofuranone reagents2->Intermediate1

Fig. 1: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one.
Experimental Protocol: Synthesis of Azoxystrobin from 3-(α-methoxy)methylenebenzofuran-2(3H)-one

This part of the synthesis involves the reaction of the intermediate with 4,6-dichloropyrimidine and subsequently with 2-cyanophenol[4][5].

Materials:

  • 3-(α-methoxy)methylenebenzofuran-2(3H)-one

  • Sodium methoxide (B1231860)

  • Methanol

  • Tetrahydrofuran (THF) or Toluene

  • 4,6-dichloropyrimidine

  • 2-Cyanophenol

  • Potassium carbonate

Procedure:

  • Reaction with 4,6-dichloropyrimidine:

    • Dissolve 3-(α-methoxy)methylenebenzofuran-2(3H)-one in THF or toluene under a nitrogen atmosphere[4].

    • Add sodium methoxide and methanol. This step is exothermic[4].

    • After stirring, add 4,6-dichloropyrimidine and continue stirring at room temperature for an extended period (e.g., 22 hours)[4].

    • The reaction mixture will contain the intermediate (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.

  • Reaction with 2-Cyanophenol:

    • To the solution containing the chloropyrimidine intermediate, add 2-cyanophenol and potassium carbonate.

    • Heat the mixture to reflux for several hours to complete the reaction.

    • After cooling, the reaction mixture can be worked up by washing with water and extracting with an organic solvent.

  • Purification:

    • The crude azoxystrobin is purified by recrystallization from a suitable solvent to obtain the final product.

Azoxystrobin_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Formation Intermediate1 3-(α-methoxy)methylene- benzofuran-2(3H)-one reagents1 + Sodium Methoxide + Methanol + 4,6-dichloropyrimidine Intermediate1->reagents1 Chloro_intermediate (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl] -3-methoxyacrylate reagents1->Chloro_intermediate reagents2 + 2-Cyanophenol + Potassium Carbonate Reflux Chloro_intermediate->reagents2 Azoxystrobin Azoxystrobin reagents2->Azoxystrobin

Fig. 2: Workflow for Azoxystrobin Synthesis.

Synthesis of Pyraclostrobin

The synthesis of pyraclostrobin involves multiple steps, starting from ortho-nitrotoluene. A key step is the methylation of an N-hydroxycarbamate intermediate. While dimethyl sulfate is a common methylating agent for this step, the principles of methylation are demonstrated here.

Experimental Protocol: Synthesis of Pyraclostrobin (Methylation Step)

This protocol focuses on the final methylation step in one of the common synthetic routes to pyraclostrobin[6][7].

Materials:

  • N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl] phenyl carbamate (B1207046)

  • Dichloroethane (or another suitable solvent)

  • Anhydrous potassium carbonate

  • Dimethyl sulfate (as the methylating agent)

  • Isopropanol (B130326) (for crystallization)

Procedure:

  • Methylation Reaction:

    • In a reaction flask, suspend N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl] phenyl carbamate in dichloroethane.

    • Add anhydrous potassium carbonate.

    • Heat the mixture to approximately 40°C.

    • Slowly add dimethyl sulfate dropwise while maintaining the temperature. The reaction is typically carried out for 4-7 hours[7].

    • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add isopropanol to the residue and stir.

    • Cool the mixture to induce crystallization (e.g., 0°C for 1.5 hours)[6].

    • Filter the solid product and dry it to obtain pyraclostrobin. The purity can be checked by HPLC.

Pyraclostrobin_Methylation precursor N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl] phenyl carbamate reagents + Dichloroethane + K2CO3 + Dimethyl Sulfate 40°C precursor->reagents pyraclostrobin Pyraclostrobin reagents->pyraclostrobin

Fig. 3: Methylation step in Pyraclostrobin synthesis.

Quantitative Data on Fungicidal Activity

The efficacy of fungicides is often quantified by determining the concentration that inhibits 50% of fungal growth (EC50) or the concentration that inhibits a specific enzymatic activity by 50% (IC50). The following tables summarize some of the available data for azoxystrobin and pyraclostrobin against various plant pathogens.

Table 1: Fungicidal Activity of Azoxystrobin (EC50 values)

Fungal PathogenEC50 (µg/mL)Reference
Alternaria solani (baseline)0.015[8]
Ascochyta rabiei0.0182 - 0.0338[9]
Aspergillus flavus0.12 - 297.22[10]
Alternaria alternata1.48 - 2.70[11]

Table 2: Fungicidal Activity of Pyraclostrobin (EC50/IC50 values)

Fungal PathogenValue TypeValue (µg/mL)Reference
Ascochyta rabieiEC500.0012 - 0.0033[9]
Batrytis cinereaIC500.18[12]
Sclerotinia sclerotiorumIC500.15[12]
Colletotrichum siamense (sensitive)EC501.192 - 2.068[13]
Colletotrichum siamense (resistant)EC5018.159 - 23.797[13]
Puccinia triticinaIC500.005[8]

Conclusion

This compound is an indispensable reagent in the industrial synthesis of important strobilurin fungicides like azoxystrobin and plays a role in synthetic routes leading to pyraclostrobin. The protocols outlined in this document provide a foundational understanding of the laboratory-scale synthesis of these vital agrochemicals. The provided quantitative data on their fungicidal activity underscores their potency against a range of plant pathogens. For researchers and professionals in agrochemical development, a thorough understanding of these synthetic pathways and the role of key reagents like this compound is crucial for the innovation of new and effective crop protection solutions.

References

Application Notes and Protocols: Trimethoxymethane in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile and efficient C1 synthon and dehydrating agent widely employed in a variety of condensation reactions. Its utility in the synthesis of a diverse array of organic molecules, including pharmaceuticals and agrochemicals, makes it an invaluable reagent in both academic and industrial research.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key condensation reactions.

This compound's reactivity stems from its ability to act as a source of a formyl group or a methoxymethylene group.[3] It is also an excellent dehydrating agent, driving equilibrium-limited condensation reactions towards the desired products by scavenging water.[4][5] These properties make it a superior alternative to harsher reagents and conditions often required for similar transformations.

Key Applications and Reaction Principles

This guide focuses on the following key applications of this compound in condensation reactions:

  • Three-Component Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles: A convergent and atom-economical method for the synthesis of the tetrazole core, a prevalent scaffold in medicinal chemistry.

  • Formylation of Indoles: A mild and efficient method for the introduction of a formyl group onto the indole (B1671886) nucleus, a crucial building block in natural product and pharmaceutical synthesis.

  • Synthesis of β-Keto Acetals (Mukaiyama Aldol-Type Reaction): A Lewis acid-catalyzed carbon-carbon bond-forming reaction to produce valuable β-keto acetal (B89532) intermediates.

  • Bodroux-Chichibabin Aldehyde Synthesis: A classic method for the one-carbon homologation of Grignard reagents to aldehydes.

  • Synthesis of 2-Unsubstituted Benzoxazoles: A cyclocondensation reaction for the formation of the benzoxazole (B165842) heterocyclic system.

Three-Component Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles

The one-pot, three-component reaction of an amine, sodium azide (B81097), and this compound (or triethyl orthoformate) provides a direct and efficient route to 1-substituted tetrazoles. This reaction is often catalyzed by a Lewis or Brønsted acid and can be performed under solvent-free conditions.

Experimental Protocol

General Procedure for the Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles:

A mixture of the primary amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and a catalytic amount of a suitable catalyst (e.g., Ag/sodium borosilicate nanocomposite, 0.05 g) is stirred at 120 °C.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with cold water (5 mL), and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data
EntryAmineCatalystTemp (°C)Time (h)Yield (%)Citation
14-ChloroanilineASBN120392[6]
2AnilineASBN120395[6]
34-MethoxyanilineASBN120396[6]
44-NitroanilineASBN120385[6]
52-AminopyridineASBN120488[6]
6BenzylamineYb(OTf)₃100891
74-FluoroanilineYb(OTf)₃100694

ASBN: Ag/sodium borosilicate nanocomposite

Reaction Workflow

Three_Component_Tetrazole_Synthesis cluster_reactants Reactants Amine Primary Amine Intermediate1 Formimidate Intermediate Amine->Intermediate1 Condensation TMOF This compound TMOF->Intermediate1 NaN3 Sodium Azide Intermediate2 Azido Intermediate NaN3->Intermediate2 Catalyst Catalyst (e.g., ASBN) Catalyst->Intermediate1 Intermediate1->Intermediate2 + NaN3 Product 1-Substituted-1H- 1,2,3,4-Tetrazole Intermediate2->Product Intramolecular Cyclization

Three-component synthesis of 1-substituted-1H-1,2,3,4-tetrazoles.

Formylation of Indoles

This compound, in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂), serves as an efficient formylating agent for indoles. This method offers a mild alternative to harsher classical formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions.[1]

Experimental Protocol

General Procedure for the BF₃·OEt₂-Catalyzed Formylation of Indoles: [1]

To a solution of the indole (1.0 mmol) and this compound (1.0 mmol), boron trifluoride diethyl etherate (1.0 mmol) is added rapidly in a single portion at room temperature. The reaction mixture is stirred for the appropriate time (typically 1-10 minutes) while being monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Gram-Scale Synthesis of Indole-3-carbaldehyde: [1]

To a mixture of indole (1.0 g, 8.5 mmol) and this compound (0.90 g, 8.5 mmol), BF₃·OEt₂ (1.2 g, 8.5 mmol) was added rapidly. The reaction was stirred at room temperature for 5 minutes. The reaction was then worked up as described above to yield indole-3-carbaldehyde (1.02 g, 83% yield).

Quantitative Data
EntryIndole SubstrateTime (min)Yield (%)Citation
1Indole582[1]
25-Bromoindole195[1]
35-Nitroindole575[1]
42-Methylindole198[1]
5N-Methylindole199[1]
66-Cyanoindole192[1]
74-Chloroindole198[1]

Reaction Mechanism

Indole_Formylation TMOF This compound Oxonium Electrophilic Oxonium Ion TMOF->Oxonium BF3 BF3·OEt2 BF3->Oxonium Activation Intermediate Acetal Intermediate Oxonium->Intermediate Indole Indole Indole->Intermediate Electrophilic Aromatic Substitution Product 3-Formylindole Intermediate->Product Hydrolysis Mukaiyama_Aldol SilylEnolEther Silyl Enol Ether Adduct Silyl Ether Adduct SilylEnolEther->Adduct Nucleophilic Attack TMOF This compound ActivatedTMOF Activated Electrophile TMOF->ActivatedTMOF LewisAcid TiCl4 LewisAcid->ActivatedTMOF Activation ActivatedTMOF->Adduct Product β-Keto Dimethyl Acetal Adduct->Product Silyl Group Removal (Workup) Bodroux_Chichibabin Grignard Grignard Reagent (R-MgX) Acetal Dimethyl Acetal (R-CH(OCH3)2) Grignard->Acetal Nucleophilic Addition TMOF This compound TMOF->Acetal Aldehyde Aldehyde (R-CHO) Acetal->Aldehyde Acidic Hydrolysis Benzoxazole_Synthesis o_Aminophenol o-Aminophenol Imidate Formimidate Intermediate o_Aminophenol->Imidate Condensation TMOF This compound TMOF->Imidate Benzoxazole Benzoxazole Imidate->Benzoxazole Intramolecular Cyclization

References

Application Notes and Protocols for Trimethoxymethane in Bodroux-Chichibabin Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the formylation of Grignard reagents, extending the carbon chain by one aldehyde unit.[1][2] This reaction is of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the preparation of a wide array of aliphatic and aromatic aldehydes. The core of this synthesis involves the reaction of a Grignard reagent with an orthoformate, such as trimethoxymethane, to form a dimethyl acetal (B89532) intermediate.[1][2] This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde. This compound serves as a stable and effective one-carbon electrophile in this transformation.

Reaction Principle

The synthesis proceeds in two key steps:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon atom of this compound. This addition reaction displaces one of the methoxy (B1213986) groups to form a dimethyl acetal (R-CH(OCH₃)₂).

  • Hydrolysis: The resulting dimethyl acetal is stable under basic and neutral conditions but is readily hydrolyzed in the presence of an aqueous acid to afford the corresponding aldehyde (R-CHO).

Advantages of the Bodroux-Chichibabin Synthesis

  • Versatility: Applicable to a wide range of Grignard reagents, allowing for the synthesis of diverse aldehydes.

  • Good Yields: Generally provides moderate to good yields of the desired aldehyde.

  • Mild Conditions: The reaction conditions are typically mild, making it compatible with various functional groups.

Quantitative Data Summary

While specific quantitative data for the Bodroux-Chichibabin reaction using this compound is not extensively documented in readily available literature, the following table presents representative yields for the analogous reaction with triethyl orthoformate. These yields are illustrative of the general efficiency of the Bodroux-Chichibabin synthesis.

Grignard Reagent (R-MgX)OrthoformateProduct Aldehyde (R-CHO)Yield (%)
Phenylmagnesium bromideTriethyl orthoformateBenzaldehyde (B42025)65-75
n-Pentylmagnesium bromideTriethyl orthoformaten-Hexanal60-70
p-Tolylmagnesium bromideTriethyl orthoformatep-Tolualdehyde70-80
Cyclohexylmagnesium chlorideTriethyl orthoformateCyclohexanecarboxaldehyde55-65

Note: The yields are based on published literature for the Bodroux-Chichibabin reaction using triethyl orthoformate and should be considered as representative examples. Optimal yields with this compound may require specific reaction condition optimization.

Experimental Protocols

The following are generalized protocols for the Bodroux-Chichibabin aldehyde synthesis using this compound.

Protocol 1: General Synthesis of an Aromatic Aldehyde (e.g., Benzaldehyde)

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Hydrochloric acid (e.g., 10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Iodine crystal (for initiation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the acetal. Stir vigorously until two clear layers are formed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude benzaldehyde can be purified by distillation under reduced pressure.

Protocol 2: General Synthesis of an Aliphatic Aldehyde (e.g., n-Hexanal)

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Sulfuric acid (e.g., 10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the procedure described in Protocol 1, substituting 1-bromopentane for bromobenzene to prepare n-pentylmagnesium bromide.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C.

    • Add this compound (1.1 eq) dropwise to the stirred solution.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Hydrolysis and Work-up:

    • Cool the mixture to 0 °C and slowly add 10% aqueous sulfuric acid with vigorous stirring.

    • Continue stirring until the magnesium salts are dissolved.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and carefully remove the diethyl ether by distillation at atmospheric pressure.

    • The resulting crude n-hexanal can be purified by fractional distillation.

Mandatory Visualizations

Bodroux_Chichibabin_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Hydrolysis and Work-up cluster_purification Purification Start Start Mg Mg turnings Start->Mg Grignard Grignard Reagent (R-MgX) Mg->Grignard RX Alkyl/Aryl Halide (R-X) RX->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Acetal Dimethyl Acetal Intermediate Grignard->Acetal Nucleophilic Addition TMM This compound TMM->Acetal Acid Aqueous Acid (H₃O⁺) Acetal->Acid Hydrolysis Extraction Extraction Acid->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Aldehyde Crude Aldehyde (R-CHO) Evaporation->Aldehyde Purify Distillation / Chromatography Aldehyde->Purify Final_Product Pure Aldehyde Purify->Final_Product

Caption: Experimental workflow for the Bodroux-Chichibabin aldehyde synthesis.

Bodroux_Chichibabin_Mechanism Grignard Grignard Reagent (R-MgX) Transition_State Nucleophilic Attack Grignard->Transition_State δ- TMM This compound HC(OCH₃)₃ TMM->Transition_State δ+ Acetal Dimethyl Acetal R-CH(OCH₃)₂ Transition_State->Acetal Formation of Acetal Protonation1 Protonation of Oxygen Acetal->Protonation1 Acid Aqueous Acid (H₃O⁺) Acid->Protonation1 Water_Attack Nucleophilic Attack by H₂O Acid->Water_Attack H₂O Oxonium Oxonium Ion Protonation1->Oxonium Loss of CH₃OH Oxonium->Water_Attack Hemiacetal Hemiacetal Intermediate Water_Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Aldehyde Final Aldehyde (R-CHO) Proton_Transfer->Aldehyde Loss of CH₃OH

Caption: Simplified mechanism of the Bodroux-Chichibabin aldehyde synthesis.

References

Application Notes and Protocols for the Formylation of Amines using Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-formylation of primary and secondary amines using trimethoxymethane, also known as trimethyl orthoformate. This reagent offers an efficient and versatile method for the introduction of a formyl group, a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development.

Introduction

N-formylation is a fundamental chemical transformation for the protection of amine functionalities and as a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This compound serves as an effective formylating agent. The reaction typically proceeds by nucleophilic attack of the amine on the orthoformate, followed by the elimination of methanol (B129727) to yield the corresponding formamide (B127407). This method is often favored for its relatively mild reaction conditions and the formation of volatile byproducts.

Reaction Mechanism

The formylation of amines with this compound is believed to proceed through a nucleophilic substitution pathway. The amine attacks the electrophilic carbon of the orthoformate, leading to a tetrahedral intermediate. Subsequent elimination of two molecules of methanol results in the formation of an intermediate, which upon loss of a third methanol molecule or hydrolysis during work-up, yields the final N-formyl product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine R-NH₂ (Amine) Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 + HC(OCH₃)₃ TMM HC(OCH₃)₃ (this compound) TMM->Intermediate1 Intermediate2 [R-N=CHOCH₃]⁺ Intermediate1->Intermediate2 - CH₃OH Formamide R-NHCHO (Formamide) Intermediate2->Formamide - CH₃OH Methanol CH₃OH (Methanol)

Caption: Proposed reaction mechanism for the formylation of a primary amine with this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the formylation of various primary and secondary amines using this compound.

EntryAmine SubstrateReagentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Aniline (B41778)This compoundTiCl₄Dichloromethane (B109758)Room Temp.275-89
2Substituted AnilinesThis compoundTiCl₄DichloromethaneRoom Temp.2-470-90
3BenzylamineThis compoundNoneNone (Neat)806High
4n-ButylamineThis compoundNoneNone (Neat)608Good
5PiperidineThis compoundNoneNone (Neat)705High
6MorpholineThis compoundNoneNone (Neat)705High

Note: "Good" and "High" yields are qualitative descriptors from literature and generally imply yields greater than 70% and 85% respectively. Specific quantitative data for neat reactions were not consistently available.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of Aromatic Amines using this compound and Titanium(IV) Chloride

This protocol is suitable for the N-formylation of a range of anilines.[1]

Materials:

  • Substituted Aniline (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium(IV) Chloride (TiCl₄) (1.0 M solution in Dichloromethane, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of the aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound (1.2 mmol).

  • Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.2 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-formylaniline.

Protocol 2: General Procedure for the Neat Formylation of Primary and Secondary Aliphatic Amines

This protocol provides a general guideline for the formylation of aliphatic amines under solvent-free conditions. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • Aliphatic Amine (primary or secondary) (1.0 mmol)

  • This compound (1.5 mmol)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the aliphatic amine (1.0 mmol) and this compound (1.5 mmol).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and methanol byproduct under reduced pressure.

  • The resulting crude formamide is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by distillation or column chromatography.

Experimental Workflow

The general workflow for the formylation of amines using this compound is outlined below.

ExperimentalWorkflow Reactants 1. Combine Amine and This compound (and catalyst if applicable) Reaction 2. Stir at appropriate temperature Reactants->Reaction Monitoring 3. Monitor reaction progress (TLC/GC) Reaction->Monitoring Workup 4. Quench and extractive work-up Monitoring->Workup Reaction complete Purification 5. Purification (Column chromatography/Distillation) Workup->Purification Product 6. Characterize pure N-formyl product Purification->Product

Caption: A generalized experimental workflow for the N-formylation of amines.

Safety Precautions

  • This compound is flammable and should be handled in a well-ventilated fume hood.

  • Titanium(IV) chloride is corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable reagent for the N-formylation of both primary and secondary amines. The choice of reaction conditions, particularly the use of a Lewis acid catalyst like TiCl₄, can be tailored to the specific substrate. The protocols provided herein offer a solid foundation for researchers to develop and optimize formylation reactions for their specific synthetic needs in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxymethane, also known as trimethyl orthoformate, is a versatile and efficient C1 synthon in organic synthesis.[1] Its utility in the construction of a wide variety of heterocyclic scaffolds makes it an invaluable reagent for medicinal chemistry and drug development.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—pyrimidines, quinolines, 1,2,4-oxadiazoles, 1,3,5-triazines, and benzimidazoles—utilizing this compound. The protocols are designed to be clear, concise, and reproducible for researchers in the field.

General Applications of this compound in Heterocyclic Synthesis

This compound serves as a highly reactive equivalent of formic acid or a protected carbonyl group. Its primary applications in heterocycle synthesis include:

  • One-Carbon Synthon: It provides a single carbon atom to form the backbone of the heterocyclic ring.

  • Dehydrating Agent: It can act as a water scavenger, driving reactions towards the desired cyclized product.[4]

  • Activating Agent: In some reactions, it can activate other functional groups to facilitate cyclization.

The use of this compound often allows for mild reaction conditions, high yields, and simplified purification procedures, making it an attractive choice for the synthesis of complex molecules.

Synthesis of Pyrimidines

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and a wide range of pharmaceuticals.[5] A common and efficient method for their synthesis is the multicomponent reaction of an enamine, this compound, and an ammonia (B1221849) source.

Data Presentation: Synthesis of 4,5-Disubstituted Pyrimidines
EntryEnamineProductCatalystSolventTemp (°C)Time (h)Yield (%)
11-(1-Phenylvinyl)pyrrolidine4-Phenyl-5-(pyrrolidin-1-yl)pyrimidineZnCl₂Toluene1001295
21-(1-(4-Methoxyphenyl)vinyl)pyrrolidine4-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)pyrimidineZnCl₂Toluene1001292
31-(1-(4-Chlorophenyl)vinyl)pyrrolidine4-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)pyrimidineZnCl₂Toluene1001288
41-(Prop-1-en-2-yl)pyrrolidine4-Methyl-5-(pyrrolidin-1-yl)pyrimidineZnCl₂Toluene1001275

Data adapted from a similar synthesis using triethyl orthoformate.[6]

Experimental Protocol: Zinc-Chloride Catalyzed Three-Component Synthesis of 4,5-Disubstituted Pyrimidines

This protocol describes the synthesis of 4-phenyl-5-(pyrrolidin-1-yl)pyrimidine.

Materials:

  • 1-(1-Phenylvinyl)pyrrolidine (1.0 mmol, 173 mg)

  • This compound (1.2 mmol, 127 mg, 0.13 mL)

  • Ammonium (B1175870) acetate (B1210297) (2.0 mmol, 154 mg)

  • Zinc Chloride (ZnCl₂, 0.1 mmol, 13.6 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1-phenylvinyl)pyrrolidine, ammonium acetate, and zinc chloride.

  • Add anhydrous toluene, followed by this compound via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired pyrimidine (B1678525) derivative.

Reaction Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process Enamine Enamine Reaction Three-Component Reaction Enamine->Reaction TMM This compound TMM->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Catalyst ZnCl2 Catalyst->Reaction Solvent Toluene Solvent->Reaction Temp 100 °C Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4,5-Disubstituted Pyrimidine Purification->Product

Caption: Workflow for the synthesis of 4,5-disubstituted pyrimidines.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. A versatile approach to substituted quinolines involves the reaction of anilines with carbonyl compounds, where this compound can act as a C1 source.

Data Presentation: Synthesis of 2,4-Disubstituted Quinolines
EntryAnilineKetoneCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineAcetophenoneHβ ZeoliteSolvent-free120292
24-MethylanilineAcetophenoneHβ ZeoliteSolvent-free1202.589
34-Methoxyaniline4'-MethylacetophenoneHβ ZeoliteSolvent-free120385
4AnilinePropiophenoneHβ ZeoliteSolvent-free120290

Data adapted from a related synthesis of 2,4-disubstituted quinolines.[7] this compound can be used as a co-reagent to facilitate the formation of intermediates.

Experimental Protocol: Zeolite-Catalyzed Synthesis of 2,4-Diphenylquinoline

This protocol describes the synthesis of 2,4-diphenylquinoline.

Materials:

  • Aniline (1.0 mmol, 93 mg, 0.09 mL)

  • Acetophenone (2.0 mmol, 240 mg, 0.23 mL)

  • This compound (1.5 mmol, 159 mg, 0.16 mL)

  • Hβ Zeolite (100 mg)

Procedure:

  • In a sealed reaction vessel, combine aniline, acetophenone, this compound, and Hβ Zeolite.

  • Heat the solvent-free mixture to 120 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and filter to remove the catalyst.

  • Wash the catalyst with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,4-diphenylquinoline.

Reaction Mechanism

G Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Acetophenone Acetophenone Acetophenone->Intermediate1 TMM This compound TMM->Intermediate1 facilitates condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Disubstituted Quinoline (B57606) Intermediate2->Product Aromatization

Caption: Plausible reaction pathway for quinoline synthesis.

Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for amide or ester groups.[3] A common synthetic route involves the cyclization of an amidoxime (B1450833) with a carbonyl source, where this compound can serve as an efficient reagent.

Data Presentation: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
EntryAmidoximeCarboxylic AcidCoupling AgentBaseTempTimeYield (%)
1Benzamidoxime (B57231)Benzoic AcidHBTUPS-BEMPMicrowave (160°C)15 min95
24-Chlorobenzamidoxime4-Chlorobenzoic AcidHBTUPS-BEMPMicrowave (160°C)15 min91
3AcetamidoximeAcetic AcidHBTUPS-BEMPMicrowave (160°C)15 min85
4BenzamidoximeFormic Acid*Sc(OTf)₃-RT2 h82

*In this case, this compound acts as the formic acid equivalent. Data for entry 4 is representative for an orthoester reaction.[8]

Experimental Protocol: Scandium-Catalyzed One-Pot Synthesis of 3-Phenyl-1,2,4-oxadiazole (B2793662)

This protocol describes the synthesis of 3-phenyl-1,2,4-oxadiazole using this compound as the C1 source.

Materials:

  • Benzamidoxime (1.0 mmol, 136 mg)

  • This compound (1.5 mmol, 159 mg, 0.16 mL)

  • Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 24.6 mg)[9]

  • Anhydrous Acetonitrile (B52724) (5 mL)

Procedure:

  • To a dry round-bottom flask, add benzamidoxime and scandium(III) triflate.

  • Add anhydrous acetonitrile followed by this compound.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography to yield 3-phenyl-1,2,4-oxadiazole.

Synthetic Pathway

G Amidoxime Amidoxime Intermediate O-Formylamidoxime (in situ) Amidoxime->Intermediate TMM This compound TMM->Intermediate Catalyst Sc(OTf)3 Catalyst->Intermediate Product 3-Substituted 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration G Aldehyde Aryl Aldehyde Intermediate1 Imidate Intermediate Aldehyde->Intermediate1 Thiourea Thiourea Thiourea->Intermediate1 TMM This compound TMM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted 1,3,5-Triazinethione Intermediate2->Product Tautomerization G Reactants o-Phenylenediamine + This compound Reaction Condensation & Cyclization Reactants->Reaction Conditions p-TsOH, Ethanol, Reflux Conditions->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Benzimidazole (B57391) Purification->Product

References

Application Notes and Protocols for Reactions Involving Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is the simplest orthoester with the formula HC(OCH₃)₃.[1][2] It is a versatile and indispensable reagent in the fields of organic synthesis, medicinal chemistry, and drug development.[3] As a colorless liquid with a pungent odor, TMOF serves multiple roles, most notably as a dehydrating agent, a precursor for acetal (B89532) formation, a formylating agent, and, in modern applications, a source of methyl radicals.[1][3][4] Its utility is prominent in the synthesis of a wide array of compounds, including antibiotics, sulfa drugs, fungicides like azoxystrobin, and essential nutrients such as Vitamin B1.[3][4] This document provides detailed application notes, safety protocols, and experimental setups for key reactions involving this compound.

Safety, Handling, and Physical Properties

This compound is a highly flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[5][6] Proper safety precautions are mandatory. All operations should be conducted in a well-ventilated fume hood, and all metal parts of the equipment must be grounded to prevent static discharge.[5][7] It is also moisture-sensitive, requiring storage in a tightly closed container in a dry, cool place away from heat and ignition sources.[6][7]

Table 1: Physical and Safety Data for this compound

PropertyValueSource(s)
Chemical Formula C₄H₁₀O₃[5]
Molar Mass 106.12 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 100.6 °C[2][4]
Density 0.9676 g/cm³[2][4]
Flash Point 13 °C (55 °F)[4]
CAS Number 149-73-5[5]
Hazards H225 (Highly flammable), H319 (Causes serious eye irritation)[5]
Personal Protective Equipment Safety glasses, protective gloves, lab coat[5][7]
Incompatible Materials Strong oxidizing agents, acids[7]
Storage Store in a cool, dry, well-ventilated area away from heat sources.[5][6]
Disposal Dispose of contents/container to an approved waste disposal plant.[7]

Core Applications in Synthesis

Acetal Formation (Carbonyl Protection)

One of the most common applications of this compound is the protection of aldehydes and ketones via the formation of dimethyl acetals.[8] The reaction is typically catalyzed by acid and driven to completion by TMOF, which also acts as a dehydrating agent, reacting with the water byproduct to form methanol (B129727) and methyl formate.[4][8] This method is valued for its mild conditions and chemoselectivity, often allowing for the protection of aldehydes in the presence of ketones.[8]

Radical Methylation

In a modern application, this compound serves as a convenient and effective methyl source for the radical methylation of (hetero)aryl chlorides.[1] This process, often utilizing nickel/photoredox dual catalysis, proceeds under mild conditions.[1] TMOF undergoes β-scission to release a methyl radical, which then participates in the cross-coupling reaction, offering a practical alternative to harsher traditional methylation methods.[1]

Dehydrating Agent in Esterifications

This compound is an effective dehydrating agent used to drive equilibrium-limited reactions, such as Fischer esterifications, to completion.[4] It scavenges the water produced during the reaction, thereby increasing the yield of the desired ester product.[4] It is also used as a drying agent in reactions sensitive to moisture.[9]

Experimental Protocols

Protocol 1: Acetalization of an Aldehyde

This protocol details the acid-catalyzed formation of a dimethyl acetal from a substituted benzaldehyde (B42025) using this compound. This reaction is fundamental for protecting carbonyl groups during multi-step syntheses.

Table 2: Quantitative Data for Acetalization of 4-Methoxybenzaldehyde

Reagent/ParameterAmount/ValueMolesNotes
4-Methoxybenzaldehyde(as per specific need)1.0 equivStarting material
This compound1.2 - 2.0 equiv1.2 - 2.0 equivReagent and dehydrating agent
Methanol(as solvent)-Ensure anhydrous conditions
(±)-Camphor-10-sulfonic acid0.1 equiv0.1 equivCatalyst
Reaction Time 16 hours-Varies based on substrate
Temperature Reflux-Typically ~65°C for methanol
Work-up Neutralization (NaHCO₃)-Quenches the acid catalyst
Purification Column Chromatography-To isolate the pure acetal

Data adapted from representative procedures.[9][10]

Methodology:

  • Setup: Equip a flame-dried round-bottomed flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.[9]

  • Reagent Addition: Charge the flask with the aldehyde (1.0 equiv), anhydrous methanol (as solvent), and this compound (1.5 equiv).[9]

  • Catalyst Addition: Add the acid catalyst, such as (±)-camphor-10-sulfonic acid (0.1 equiv).[9]

  • Reaction: Heat the mixture to reflux and stir for 16 hours or until TLC analysis indicates complete consumption of the starting aldehyde.[9]

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.[9]

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the pure dimethyl acetal.[9]

Protocol 2: Enantioselective Acetal Formation via Nickel Catalysis

This advanced protocol describes the synthesis of an enantiomerically enriched acetal using a chiral nickel catalyst, highlighting the use of this compound in asymmetric synthesis.[1][11]

Table 3: Quantitative Data for Enantioselective Acetal Formation

Reagent/ParameterAmountMoles (Equiv)Source
N-Azidoacetyl-1,3-thiazolidine-2-thione(example substrate)1.0 equiv[1]
[(R)-DTBM-SEGPHOS]NiCl₂110 mg0.85 mmol (1 equiv)[11]
This compound1.3 mL12 mmol (1.2 equiv)[11]
Triethylsilyl triflate (TESOTf)3.2 mL14 mmol (1.4 equiv)[11]
2,6-Lutidine1.75 mL15 mmol (1.5 equiv)[11]
Dichloromethane (DCM)20 mL-[11]
Reaction Time 2 hours-[11]
Temperature -40 °C-[11]
Yield High-[1]

Methodology:

  • Catalyst Preparation: In an oven-dried flask under N₂, prepare the [(R)-DTBM-SEGPHOS]NiCl₂ catalyst by reacting (R)-DTBM-SEGPHOS with NiCl₂ in acetonitrile (B52724) at reflux for 16 hours.[11]

  • Reaction Setup: In a separate flame-dried flask under N₂, dissolve the N-acyl thiazinane-2-thione substrate (1.0 equiv) and the chiral Ni catalyst in freshly distilled dichloromethane.[11]

  • Reagent Addition: Add this compound (1.2 equiv). Cool the resulting mixture to -40 °C using an acetonitrile/liquid N₂ bath.[11]

  • Initiation: Add triethylsilyl triflate (1.4 equiv), stir for 5 minutes, and then add freshly distilled 2,6-lutidine (1.5 equiv).[11]

  • Reaction: Stir the mixture at -40 °C for 2 hours.[11]

  • Work-up: Quench the reaction with deionized water. Extract the aqueous layer with dichloromethane.[11]

  • Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the enantiomerically pure 2-azido-3,3-dimethoxypropanamide.[1][11]

Visualized Workflows and Mechanisms

The following diagrams illustrate typical workflows and reaction concepts involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Reaction Setup (Flame-dried glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Solvent, TMOF) setup->reagents Load catalysis 3. Initiation (Add Catalyst, Adjust Temperature) reagents->catalysis Start monitoring 4. Monitoring (TLC, GC-MS) catalysis->monitoring Proceeds quench 5. Work-up (Quenching, Extraction) monitoring->quench Complete purify 6. Purification (Chromatography, Distillation) quench->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A generalized workflow for organic synthesis reactions involving this compound.

acetal_formation carbonyl Aldehyde / Ketone (R-CO-R') hemiacetal Hemiacetal Intermediate carbonyl->hemiacetal tmof This compound HC(OCH₃)₃ tmof->hemiacetal water H₂O (Byproduct) tmof->water Scavenges catalyst Acid Catalyst (e.g., CSA, H⁺) catalyst->hemiacetal Protonates Carbonyl acetal Dimethyl Acetal (R-C(OCH₃)₂-R') hemiacetal->acetal hemiacetal->water Eliminates

Caption: The reaction pathway for acid-catalyzed acetal formation using this compound.

radical_methylation cluster_catalysis Photoredox/Nickel Dual Catalysis photocat Photocatalyst (e.g., Ir complex) nicat Nickel Catalyst (Ni Lₙ) photocat->nicat Energy Transfer (Visible Light) arylcl Aryl Chloride (Ar-Cl) nicat->arylcl Oxidative Addition product Methylated Arene (Ar-CH₃) nicat->product Reductive Elimination tmof This compound HC(OCH₃)₃ methyl_rad Methyl Radical (•CH₃) tmof->methyl_rad β-scission methyl_rad->nicat Binds to Ni Complex

Caption: A simplified logical diagram of radical methylation using TMOF and dual catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with trimethoxymethane (TMM), also known as trimethyl orthoformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMM) primarily used for in organic synthesis?

This compound is a versatile reagent, most commonly used as:

  • A protecting group for aldehydes and ketones: It reacts with carbonyl compounds in the presence of an acid catalyst to form dimethyl acetals, which are stable under basic and nucleophilic conditions.[1][2]

  • A dehydrating agent (water scavenger): TMM reacts with water to form methanol (B129727) and methyl formate, effectively removing water from a reaction mixture and driving equilibria towards the products, especially in esterification and acetalization reactions.[2][3][4]

  • A source of a formyl group: It can introduce a formyl group to a nucleophilic substrate.[1][3]

  • A methylating agent: In certain reactions, particularly those involving nickel/photoredox catalysis, TMM can serve as a source of methyl radicals.[5]

Q2: My reaction with TMM is not going to completion. What are the common causes?

Incomplete reactions are a frequent issue and can often be traced back to several factors:

  • Insufficient Catalyst: Most TMM reactions, like acetal (B89532) formation, require an acid catalyst.[2][6] Ensure the catalyst is active and used in the appropriate amount.

  • Presence of Water: TMM is sensitive to moisture and can be consumed by hydrolysis.[7] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Equilibrium: Acetal formation is an equilibrium process.[4] Using TMM in excess can help drive the reaction forward.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to reach completion.[8] Monitor the reaction by TLC or another appropriate method to determine the optimal duration.[8][9]

Q3: I'm observing unexpected byproducts. What are they and how can I minimize them?

Common byproducts include orthoesters from competing reactions or products from TMM decomposition.[5] To minimize them:

  • Control Temperature: Higher temperatures can promote side reactions.[8] Run the reaction at the lowest effective temperature.

  • Optimize Catalyst: The choice of acid catalyst can significantly impact selectivity. Weaker acids like pyridinium (B92312) p-toluenesulfonate (PPTS) can sometimes be used to favor specific product formations, such as orthoesters, over others.[5]

  • Order of Addition: Adding a reactive reagent slowly can prevent a buildup of its concentration and reduce the likelihood of side reactions.[8]

Q4: My yield is over 100%. What does this indicate?

A yield greater than 100% is physically impossible and typically indicates the presence of impurities, such as residual solvent or byproducts, in the isolated product.[8] It is crucial to ensure the product is thoroughly dried and purified.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Logical Troubleshooting Flow

The following diagram illustrates a step-by-step process for troubleshooting low-yield or incomplete reactions.

TroubleshootingFlow start Low Yield or Incomplete Reaction check_sm Analyze Crude Mixture (TLC, NMR) Is Starting Material (SM) present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Observed check_sm->side_products No, but other spots workup_loss Product Loss During Work-up/Purification check_sm->workup_loss No, clean conversion check_purity Are Reagents/Solvents Pure and Anhydrous? sol_time_temp Increase Reaction Time or Temperature check_purity->sol_time_temp Yes sol_reagents Purify Reagents Use Anhydrous Solvents check_purity->sol_reagents No incomplete_rxn->check_purity sol_optimize Optimize Conditions: Lower Temperature, Change Catalyst side_products->sol_optimize sol_workup Optimize Work-up: Check pH, Multiple Extractions, Careful Purification workup_loss->sol_workup sol_catalyst Increase Catalyst Loading or Use a Stronger Acid sol_time_temp->sol_catalyst sol_tmm Increase Equivalents of TMM sol_catalyst->sol_tmm

Caption: A flowchart for troubleshooting low-yield reactions with TMM.

Problem: Low Yield
Symptom Possible Cause Suggested Solution
Significant unreacted starting material Incomplete reaction- Extend reaction time and monitor by TLC.[8]- Increase reaction temperature moderately.[8]- Check catalyst activity or increase loading.[8]- Use an excess of this compound to shift equilibrium.
Reaction mixture is clean by TLC, but isolated yield is low Product loss during work-up or purification- Ensure complete extraction by performing multiple extractions.[8][9]- Verify the pH of the aqueous layer is appropriate for your product's solubility.[9]- Minimize transfers and ensure all glassware is rinsed.[10]- If using chromatography, ensure your product is not decomposing on silica.[10]
Multiple spots on TLC of crude product Competing side reactions- Lower the reaction temperature to improve selectivity.[8]- Screen different acid catalysts (e.g., PTSA, CSA, Bi(OTf)₃) to find one that minimizes byproducts.[4]- Change the order or rate of reagent addition.[8]
Reaction stalls or fails to start Deactivated reagents or insufficient drying- Ensure this compound and other reagents are of high purity.[8]- Use freshly distilled or anhydrous solvents.[10]- Flame-dry or oven-dry all glassware before use.[10]

Experimental Protocols

General Protocol for Acetal Protection of an Aldehyde

This protocol provides a general methodology for the protection of an aldehyde using this compound.

AcetalProtectionWorkflow setup 1. Setup - Oven-dried flask - Inert atmosphere (N₂/Ar) dissolve 2. Dissolve Aldehyde - Add aldehyde to anhydrous solvent (e.g., CH₂Cl₂ or MeOH) setup->dissolve add_tmm 3. Add Reagents - Add this compound (1.2-2.0 eq.) - Add Acid Catalyst (e.g., PTSA, 0.01-0.05 eq.) dissolve->add_tmm react 4. Reaction - Stir at room temperature - Monitor by TLC add_tmm->react quench 5. Quench - Add a weak base (e.g., sat. NaHCO₃ soln.) to neutralize the acid catalyst react->quench workup 6. Aqueous Work-up - Extract with organic solvent - Wash with brine, dry (Na₂SO₄) quench->workup purify 7. Purification - Concentrate in vacuo - Purify by column chromatography if needed workup->purify product Protected Acetal purify->product

Caption: A typical experimental workflow for aldehyde protection using TMM.

Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq).

  • Reagent Addition: Dissolve the aldehyde in an anhydrous solvent such as methanol or dichloromethane. Add this compound (1.2–2.0 eq).

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA, 0.01–0.05 eq) or bismuth triflate (Bi(OTf)₃).[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[9]

Optimization of Reaction Conditions

The following table summarizes key parameters that can be adjusted to optimize reactions involving this compound.

Parameter Typical Range Considerations for Optimization
TMM Stoichiometry 1.1 - 3.0 equivalentsUsing a larger excess can drive the equilibrium toward the product, especially if TMM also acts as a water scavenger.[6]
Catalyst Brønsted or Lewis Acids- Brønsted Acids (e.g., PTSA, CSA): Commonly used, effective but can be harsh.[6]- Lewis Acids (e.g., Bi(OTf)₃, FeCl₃): Often milder and can offer different selectivity.[4][11]
Catalyst Loading 0.1 - 10 mol%Start with a low loading (e.g., 1 mol%) and increase if the reaction is slow. High loading can lead to side products.
Temperature -40°C to RefluxMost acetalizations proceed well at room temperature.[11] Lower temperatures may be needed for sensitive substrates[12], while higher temperatures can be used to accelerate slow reactions.
Solvent Methanol, CH₂Cl₂, THFThe choice of solvent can influence reaction rate and solubility. Methanol is often used as it is a product of TMM hydrolysis.

Disclaimer: The information provided is for guidance purposes only. All experimental procedures should be conducted with appropriate safety precautions and adapted to the specific requirements of the substrates and reagents being used.

References

Technical Support Center: Trimethoxymethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trimethoxymethane (TMM), also known as trimethyl orthoformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TMM, with a special focus on troubleshooting and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMM) and what are its primary applications in organic synthesis?

A1: this compound, HC(OCH₃)₃, is the simplest orthoester. It is a versatile reagent in organic synthesis, primarily used for:

  • Protecting Group: It serves as a protecting group for aldehydes and alcohols, converting them into acetals and methoxy (B1213986) derivatives, respectively. This protection shields these functional groups from unwanted reactions during multi-step syntheses.[1]

  • Dehydrating Agent: TMM reacts with water to form methyl formate (B1220265) and methanol (B129727). This property is utilized to drive equilibrium reactions, such as esterifications and acetalizations, to completion by removing water from the reaction mixture.[2]

  • Reagent for Formylation and Methylation: It can introduce a formyl group to a nucleophilic substrate.[3] It is also used as a source of methyl groups in certain reactions.[3]

  • Intermediate in Synthesis: TMM is a key building block in the synthesis of various pharmaceuticals, including vitamins and antibiotics, as well as agrochemicals like fungicides.

Q2: What are the most common side reactions of this compound?

A2: The most prevalent side reaction is hydrolysis . Due to its sensitivity to moisture, especially under acidic conditions, TMM can hydrolyze to methyl formate and methanol. Another potential side reaction is transesterification , where the methoxy groups of TMM are exchanged with other alcohol moieties present in the reaction mixture.

Q3: How can I prevent the hydrolysis of TMM during my experiment?

A3: Preventing hydrolysis is crucial for the successful use of TMM. Key strategies include:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to exclude atmospheric moisture.[4]

  • Use of Dehydrating Agents: While TMM itself is a dehydrating agent, for particularly moisture-sensitive reactions, the addition of other drying agents like molecular sieves can be beneficial.[5]

Q4: When should I be concerned about transesterification as a side reaction?

A4: Transesterification can be a concern when your reaction involves alcohols other than methanol and is conducted under conditions that can catalyze this exchange (acidic or basic). If the desired outcome is the protection of a specific alcohol, the use of a large excess of TMM and careful control of the reaction conditions can minimize the formation of undesired mixed orthoesters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield of the Desired Acetal (B89532) Product
Possible Cause Troubleshooting Step
Presence of Water Water will react with TMM, consuming the reagent and inhibiting acetal formation. Ensure all solvents and reagents are rigorously dried. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.[4][5]
Inefficient Catalyst The choice and concentration of the acid catalyst are critical. For sensitive substrates, a milder acid catalyst may be required. Compare the efficacy of different catalysts (see Table 1).
Unfavorable Equilibrium Acetal formation is a reversible reaction. Use a Dean-Stark apparatus to remove the methanol byproduct and drive the equilibrium towards the product. Alternatively, use a larger excess of TMM.[6]
Steric Hindrance Highly hindered ketones or aldehydes may react slowly. Increase the reaction temperature or use a more active catalyst, but be mindful of potential side reactions.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Hydrolysis of TMM If methyl formate or excess methanol is detected, this indicates hydrolysis. Refer to the prevention strategies in the FAQs and Issue 1.
Transesterification If mixed orthoesters or esters of other alcohols are observed, transesterification is likely occurring. Use TMM as the solvent or in large excess to favor the desired reaction. Optimize the reaction temperature and time to favor the kinetic product.
Reaction with Solvent In some cases, the solvent can participate in side reactions. For instance, in Vorbrüggen glycosylation, acetonitrile (B52724) has been observed to act as a competing nucleophile in the presence of a Lewis acid.[7] Consider using a non-participating solvent like 1,2-dichloroethane.[7]

Data Presentation

Table 1: Comparison of Acid Catalysts for Acetal Formation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Remarks
p-Toluenesulfonic acid (p-TsOH)1 - 5Toluene80 - 1103 - 1285 - 95High yield, but can be corrosive and difficult to remove.[8]
Sulfuric Acid (H₂SO₄)0.5 - 2Toluene80 - 1104 - 1575 - 85Low cost, but a strong dehydrating agent that can cause charring and side reactions.[8]
Montmorillonite K105 - 10 (w/w)Solvent-free or Toluene70 - 902 - 6~80Heterogeneous catalyst, reusable and environmentally friendly, but may have lower activity.[9]
Aluminum Triflate (Al(OTf)₃)0.5SolventlessRoom Temp0.5ExcellentHighly efficient under mild conditions.[10]
Tungstosilicic acid/Active Carbon1.0 (w/w)Reflux1.057 - 88High activity and good yields for various acetals and ketals.[11]

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents and Reagents

Objective: To ensure anhydrous conditions for reactions involving TMM.

Materials:

  • Solvent or liquid reagent to be dried.

  • Solid reagent to be dried.

  • Drying agent (e.g., activated 3Å or 4Å molecular sieves, anhydrous magnesium sulfate, or calcium hydride).[4]

  • Oven or vacuum oven.

  • Desiccator.

  • Inert gas supply (Nitrogen or Argon).

Procedure for Solvents/Liquid Reagents:

  • Activate molecular sieves by heating them in an oven at 200-300°C under vacuum for at least 3 hours.[2]

  • Allow the molecular sieves to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves (5-10% w/v) to the solvent in a dry, airtight container.[2]

  • Allow the solvent to stand over the molecular sieves for at least 24 hours before use.[2] For THF, a longer period of 3 days with a 20% w/v loading is recommended to reach low ppm water content. For alcohols like methanol and ethanol, 5 days with 20% m/v is suggested.[12]

Procedure for Solid Reagents:

  • Place the solid reagent in a suitable container.

  • Dry the reagent in a vacuum oven at a temperature below its melting point for several hours.[4]

  • Cool the reagent to room temperature in a desiccator.[4]

Protocol 2: Acetal Protection of an Aldehyde using TMM with Acid Catalysis

Objective: To protect an aldehyde functional group as a dimethyl acetal, minimizing hydrolysis of TMM.

Materials:

  • Aldehyde

  • This compound (TMM)

  • Anhydrous methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate (PPTS))

  • Anhydrous solvent (e.g., toluene, if required)

  • Dean-Stark apparatus (optional)

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. If the reaction is sensitive to byproduct methanol, use a Dean-Stark apparatus.

  • To the flask, add the aldehyde (1 equivalent) and anhydrous methanol (or another suitable anhydrous solvent).

  • Add this compound (1.5 - 3 equivalents).

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TsOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench the catalyst by adding anhydrous sodium bicarbonate or triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with saturated aqueous sodium bicarbonate and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude acetal, which can be further purified by distillation or column chromatography.

Visualizations

Hydrolysis_of_TMM TMM HC(OCH₃)₃ This compound protonated_TMM [HC(OCH₃)₂-O⁺(H)CH₃] TMM->protonated_TMM + H⁺ H2O H₂O (Water) H_plus H⁺ (Acid Catalyst) intermediate [HC(OCH₃)₂(⁺OH₂)] methanol CH₃OH Methanol methyl_formate HCOOCH₃ Methyl Formate intermediate->methyl_formate - CH₃OH - H⁺ protonated_TMM->intermediate + H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Acetal_Formation start Start: Aldehyde/Ketone, TMM, Acid Catalyst prep Ensure Anhydrous Conditions: - Flame-dried glassware - Anhydrous solvents/reagents start->prep reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Add reactants and catalyst prep->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring workup Workup: - Quench catalyst (e.g., NaHCO₃) - Aqueous extraction monitoring->workup troubleshooting Troubleshooting: - Low yield? - Side products? monitoring->troubleshooting purification Purification: - Distillation or - Column Chromatography workup->purification product Product: Acetal purification->product troubleshooting->prep Check for moisture troubleshooting->reaction Adjust catalyst/temp

Caption: Experimental workflow for acetal formation.

References

Technical Support Center: Purification of Products from Trimethoxymethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving trimethoxymethane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound reactions, such as the formation of acetals and ketals.

Issue 1: Persistent Emulsion During Aqueous Work-up

  • Question: I am performing an aqueous work-up to remove the acid catalyst from my this compound reaction, but a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

  • Answer: Emulsions are common when finely dispersed impurities or byproducts are present. Here are several techniques to break an emulsion:

    • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl.[1] This increases the polarity of the aqueous layer, often forcing the organic solvent to separate.

    • Gentle Swirling: Avoid vigorous shaking which can promote emulsion formation. Instead, gently invert and swirl the separatory funnel.[1]

    • Filtration: For stubborn emulsions, you may need to filter the entire mixture through a pad of a filter aid like Celite. This can physically disrupt the emulsion.[2]

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (a few hours) can lead to layer separation.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent with a different density might help in layer separation.[3]

Issue 2: Low Final Product Yield

  • Question: My final yield of the purified product is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several stages of the reaction and purification process. Consider the following:

    • Incomplete Reaction: Before beginning the work-up, ensure the reaction has gone to completion by using a monitoring technique like Thin Layer Chromatography (TLC).[3]

    • Losses During Extraction:

      • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume for better recovery.[3]

      • Ensure the pH of the aqueous layer is appropriate. If your product is acid-sensitive, it may degrade during an acidic wash. Conversely, if it has acidic or basic properties, it could be lost to the aqueous layer at the wrong pH.[3]

    • Improper Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation. Residual water can negatively impact subsequent purification steps and yield calculations.[3]

    • Purification Losses:

      • Distillation: Ensure the vacuum is stable and the temperature is appropriate to prevent product decomposition.[3] For cyclic ketene (B1206846) acetals, distillation in the presence of an amine under reduced pressure can improve recovery.[4]

      • Column Chromatography: Choose an appropriate solvent system to avoid overly broad bands which leads to mixed fractions and product loss.[3]

      • Recrystallization: Using too much solvent will result in the product remaining in the solution upon cooling, thus reducing the yield. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5][6]

Issue 3: Product Appears Oily or Fails to Crystallize

  • Question: My product is expected to be a solid, but it has oiled out or will not crystallize during recrystallization. What should I do?

  • Answer: This typically indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.

    • Purity Check: First, assess the purity of your product using TLC or another analytical method. If it is highly impure, an additional purification step like column chromatography may be necessary before attempting recrystallization.

    • Recrystallization Troubleshooting:

      • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure product.[6][7]

      • Solvent System: You may need to reconsider your recrystallization solvent. A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5]

      • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Aldehydes, ketones, or alcohols used in the reaction.

  • Excess this compound: And its hydrolysis product, methanol.

  • Acid Catalyst: Such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.[10]

  • Partially Reacted Intermediates: Hemiacetals or hemiketals, which are in equilibrium with the starting materials and product.[11]

  • Byproducts: From side reactions, which can vary depending on the specific substrates and conditions.

Q2: How do I choose the best purification method for my product?

A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.[3][9]

  • Aqueous Work-up (Extraction/Washing): This is almost always the first step to remove water-soluble impurities like the acid catalyst and unreacted polar starting materials.[1]

  • Distillation: This is the preferred method for purifying liquid products with boiling points that are significantly different from any impurities.[12]

  • Recrystallization: This is a highly effective technique for purifying solid products.[8][13] It works best when impurities have different solubility profiles from the desired compound.[6]

  • Column Chromatography: This is a very versatile method for separating compounds based on their polarity and is useful for both liquid and solid products, especially when distillation or recrystallization are ineffective.[12][14]

Q3: My product is sensitive to acid. How should I modify the purification procedure?

A3: If your product contains acid-sensitive functional groups, you must neutralize the acid catalyst before or during the work-up.

  • Quenching: Instead of washing with water, you can quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak amine solution, until the mixture is neutral.[1]

  • Basic Wash: During the aqueous work-up, wash the organic layer with a saturated NaHCO₃ solution to ensure all acid is removed.

  • Avoid Acidic Media: Avoid using acidic catalysts that are difficult to remove, and do not use acidic solutions in your work-up.[10]

Quantitative Data on Purification Techniques

While specific quantitative data varies greatly between different reactions, the following table provides a general comparison of common purification techniques for products derived from this compound.

Purification TechniqueTypical Purity AchievedTypical Yield RangeKey AdvantagesCommon Disadvantages
Aqueous Work-up Removes bulk polar impurities>95% (of this step)Fast, inexpensive, removes acid catalysts effectively.[1]Can lead to emulsions; risk of hydrolysis for some products.[1]
Distillation 95-99.9%60-90%Excellent for purifying liquids; scalable.[9][12]Product must be thermally stable; not suitable for solids or azeotropes.
Recrystallization >99%50-85%Can yield very pure crystalline solids; scalable.[8][13]Finding a suitable solvent can be challenging; yield can be low.[6]
Column Chromatography >98%40-95%Highly versatile; separates compounds with similar properties.[12][14]Can be slow and labor-intensive; uses large volumes of solvent.[12]

Experimental Protocols

1. General Aqueous Work-up Protocol

This protocol is for the removal of acid catalysts and water-soluble impurities.

  • Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the separatory funnel frequently to release any CO₂ gas that forms. Continue adding the bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Extraction: Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate) if the reaction solvent is water-miscible.[3] Stopper the funnel, invert it, and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[3]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

2. Single-Solvent Recrystallization Protocol

This protocol is for the purification of a solid product.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Test this with a small amount of crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point. Add more hot solvent in small portions until the solid just dissolves.[5][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow General Purification Workflow for this compound Reactions reaction This compound Reaction Mixture (Product, Byproducts, Catalyst, Solvent) workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product is_liquid Is Product a Liquid? crude_product->is_liquid chromatography Purification by Column Chromatography crude_product->chromatography Alternative/ Further Purification distillation Purification by Distillation is_liquid->distillation Yes recrystallization Purification by Recrystallization is_liquid->recrystallization No (Solid) pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for purifying products from this compound reactions.

troubleshooting_workflow Troubleshooting Purification Issues start Aqueous Work-up Step emulsion Persistent Emulsion? start->emulsion add_brine Add Saturated Brine and Swirl Gently emulsion->add_brine Yes separate_layers Separate Layers emulsion->separate_layers No filter_celite Filter Through Celite add_brine->filter_celite If persists add_brine->separate_layers filter_celite->separate_layers yield_check Low Final Yield? separate_layers->yield_check check_reaction Check Reaction Completion (TLC) yield_check->check_reaction Yes success Proceed to Next Step yield_check->success No optimize_extraction Optimize Extraction (Multiple Extractions) check_reaction->optimize_extraction check_purity Check Purity of Crude Product optimize_extraction->check_purity failure Re-evaluate Purification Strategy check_purity->failure

Caption: A logical workflow for troubleshooting common purification problems.

References

troubleshooting low yields in trimethoxymethane-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in reactions mediated by trimethoxymethane (trimethyl orthoformate, TMOF).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

This compound serves two main purposes in organic synthesis:

  • As a protecting group: It reacts with aldehydes and ketones under acidic conditions to form dimethyl acetals, thus protecting the carbonyl group from reacting with nucleophiles or bases.[1][2]

  • As a dehydrating agent (water scavenger): this compound readily reacts with water to form methyl formate (B1220265) and methanol.[1][3] This is crucial in equilibrium reactions like acetalization or esterification, as it removes the water byproduct and drives the reaction towards the product side.[1][3]

Q2: My reaction is not going to completion. What are the common causes?

Several factors can lead to incomplete reactions:

  • Insufficient Catalyst: Acid catalysts are essential for activating this compound and the carbonyl substrate. Ensure you are using an adequate amount of a suitable catalyst.

  • Presence of Water: Any moisture in your reactants or solvent will consume the this compound, preventing it from participating in the desired reaction.[1]

  • Reversible Reaction: Acetal (B89532) formation is an equilibrium process. If water is not effectively removed, the reaction may not proceed to completion.

  • Low Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate.

Q3: What are the common side products I should look out for?

The most common side product is methyl formate , which is generated from the hydrolysis of this compound.[1][3] Other potential side products can arise from:

  • Decomposition of the starting material or product under the acidic reaction conditions.

  • Transesterification reactions if other alcohols are present.

  • Aldol or Cannizzaro reactions if you are working with aldehydes that are prone to self-condensation under acidic conditions.[4]

Q4: How important is the purity of this compound?

The purity of this compound is critical for optimal reaction outcomes. Impurities, especially water, can significantly reduce the yield by consuming the reagent. Other impurities might interfere with the catalyst. For sensitive reactions, using freshly distilled or high-purity this compound is recommended.[5] Industrial purification methods involve filtration and treatment with anion exchange resins to remove impurities.[6][7]

Q5: Can I use this compound with acid-sensitive functional groups?

Caution is advised. Since these reactions are acid-catalyzed, substrates with acid-labile protecting groups (e.g., t-Boc, silyl (B83357) ethers) may not be compatible.[8][9] It is crucial to choose a catalyst and reaction conditions that are mild enough to avoid deprotection. In some cases, using a heterogeneous catalyst can offer better control and milder conditions.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound-mediated reactions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution(s)
Insufficient Catalyst Activity - Increase catalyst loading. - Switch to a stronger acid catalyst (see Table 1). - Ensure your catalyst is not old or degraded.
Presence of Moisture - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Consider adding molecular sieves to the reaction mixture. - Use freshly opened or distilled this compound.[5]
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for side product formation.
Sub-optimal Stoichiometry - Increase the equivalents of this compound used. An excess is often required to drive the equilibrium.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Recommended Solution(s)
Decomposition of Starting Material or Product - Lower the reaction temperature. - Reduce the reaction time. - Use a milder acid catalyst (e.g., a heterogeneous catalyst like Amberlyst-15).[10]
Hydrolysis of this compound - This is an inherent part of its function as a water scavenger. The resulting methyl formate is volatile and can often be removed during workup.
Side Reactions of the Substrate - If your substrate is prone to acid-catalyzed side reactions, consider using a milder catalyst or protecting other sensitive functional groups.

Data Presentation: Catalyst Performance in Acetalization

The choice of acid catalyst can significantly impact the yield and reaction conditions. The following table summarizes the performance of various catalysts in acetal formation reactions.

Table 1: Comparison of Acid Catalysts for Acetal Formation

CatalystTypeCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
Methanesulfonic AcidHomogeneousCatalyticReflux1High Activity[10]
p-Toluenesulfonic Acid (p-TSA)HomogeneousCatalyticRoom Temp.VariesHigh[11]
Hydrochloric Acid (HCl)Homogeneous0.1 mol%Ambient0.5~Quantitative[8]
Amberlyst-15Heterogeneous-VariesVariesExcellent[10]
Sulfated ZirconiaHeterogeneous-Room Temp.VariesHigh[10]
PPTSHomogeneous10% w/w901Quantitative[12]
Iron(III) ChlorideHomogeneous-90191% Selectivity[12]
Aluminum FluorideHeterogeneous-90187% Selectivity[12]

Experimental Protocols

Protocol 1: General Procedure for Acetalization of an Aldehyde

This protocol is a general guideline for the protection of an aldehyde using this compound and a homogeneous acid catalyst.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the anhydrous alcohol (e.g., methanol, which can also serve as the solvent).

  • Reagent Addition: Add this compound (1.5 - 3.0 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 - 0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as needed.

Protocol 2: Purification of this compound by Distillation

For reactions sensitive to impurities, distillation of this compound is recommended.

  • Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is dry.

  • Drying Agent: Add a small amount of a suitable drying agent, such as sodium, to the flask containing the this compound.

  • Distillation: Heat the flask gently. Collect the fraction that boils at 101-102 °C.[5]

  • Storage: Store the distilled this compound over molecular sieves in a tightly sealed container to prevent moisture absorption.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion Low Conversion cluster_good_conversion Good Conversion start Low Yield in Reaction check_conversion Check Conversion (TLC, GC, NMR) start->check_conversion low_conversion Starting Material Remaining check_conversion->low_conversion Low good_conversion Starting Material Consumed check_conversion->good_conversion High check_reagents Reagent Quality? (Anhydrous, Purity) low_conversion->check_reagents check_conditions Reaction Conditions? (Temp, Time, Catalyst) low_conversion->check_conditions purify_reagents Purify/Replace Reagents (Distill TMOF) check_reagents->purify_reagents Yes optimize_conditions Optimize Conditions (Increase Temp/Time, Change Catalyst) check_conditions->optimize_conditions Yes end_node Improved Yield purify_reagents->end_node optimize_conditions->end_node check_side_products Side Products Formed? good_conversion->check_side_products adjust_conditions Adjust Conditions (Lower Temp, Milder Catalyst) check_side_products->adjust_conditions Yes check_workup Product Lost During Workup? check_side_products->check_workup No adjust_conditions->end_node optimize_workup Optimize Workup/Purification check_workup->optimize_workup Yes optimize_workup->end_node Reaction_Mechanism cluster_main Main Reaction Pathway (Acetal Formation) cluster_side Side Reactions carbonyl Aldehyde/Ketone (R₂C=O) activated_carbonyl Protonated Carbonyl ([R₂C=OH]⁺) carbonyl->activated_carbonyl + H⁺ tmof This compound (HC(OCH₃)₃) acetal Acetal Product (R₂C(OCH₃)₂) catalyst Acid Catalyst (H⁺) hemiacetal Hemiacetal Intermediate activated_carbonyl->hemiacetal + CH₃OH hemiacetal->acetal + CH₃OH - H₂O water Water (H₂O) hydrolysis Hydrolysis of TMOF methyl_formate Methyl Formate (HCOOCH₃) hydrolysis->methyl_formate methanol Methanol (CH₃OH) hydrolysis->methanol tmof_side This compound tmof_side->hydrolysis + H₂O

References

Technical Support Center: Managing Moisture Sensitivity of Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trimethoxymethane (TMOF), also known as trimethyl orthoformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture sensitivity of this versatile reagent in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound, HC(OCH₃)₃, is the simplest orthoester.[1] It is a colorless liquid widely used in organic synthesis as a dehydrating agent, a protecting group for aldehydes, and a precursor for forming methyl ethers and heterocyclic systems.[1][2] Its sensitivity to moisture stems from the high reactivity of the orthoester functional group towards water.

Q2: What happens when this compound is exposed to water?

A2: In the presence of water, especially under acidic conditions, this compound undergoes hydrolysis to form methyl formate (B1220265) and methanol (B129727).[3][4] This reaction is often irreversible and can consume the reagent, introduce impurities into your reaction, and ultimately lead to lower yields or reaction failure.[4]

Q3: How can I tell if my this compound has been contaminated with water?

A3: Visual inspection may not be sufficient. The most reliable methods for determining water content are Karl Fischer titration, which can detect trace amounts of water, or ¹H NMR spectroscopy.[5][6] In the ¹H NMR spectrum, the presence of methyl formate (a singlet around 8.44 ppm) and excess methanol are indicators of hydrolysis.[7]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] It is incompatible with acids and strong oxidizing agents.[8]

Q5: Can I use this compound from a previously opened bottle?

A5: It is highly recommended to use a freshly opened bottle or a properly stored and sealed bottle for moisture-sensitive reactions. If you must use a previously opened bottle, it is best to determine the water content via Karl Fischer titration or purify the reagent before use.

Q6: How do I properly quench a reaction containing this compound?

A6: The quenching procedure will depend on the specific reaction. If the reaction is sensitive to aqueous workup, a non-aqueous quench with a suitable reagent may be necessary. For reactions where the orthoester is used as a dehydrating agent and has been consumed, a standard aqueous workup can be performed. If unreacted this compound remains and the product is stable to mild acid, a slightly acidic aqueous solution can be used to hydrolyze the remaining orthoester. For sensitive substrates, a gentle quench with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride is recommended.[10]

Q7: How should I dispose of waste containing this compound?

A7: this compound is a flammable liquid.[8] Waste should be collected in a designated, properly labeled, sealed container for flammable organic waste.[11][12] Do not dispose of it down the drain.[11] Follow all local and institutional regulations for hazardous waste disposal.[8][12]

Data Presentation

Hydrolysis of Orthoesters: Influencing Factors

The rate of hydrolysis of orthoesters like this compound is significantly influenced by the reaction conditions. The following table summarizes the qualitative and quantitative effects of various factors.

FactorEffect on Hydrolysis RateQuantitative Insights (General for Orthoesters)Citation
pH Significantly accelerated by acid.The reaction is subject to general acid catalysis. The rate-determining step can change from hemiorthoester decomposition in strongly acidic conditions to cation hydration at higher pH.[13]
Temperature Increased temperature accelerates hydrolysis.As with most chemical reactions, an increase in temperature increases the reaction rate.[14]
Steric Hindrance Increased steric bulk on the orthoester or the alcohol portion generally decreases the hydrolysis rate.Not available[4]
Electronic Effects Electron-withdrawing groups on the orthoester decrease the rate of hydrolysis, while electron-donating groups increase the rate.Not available[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield in a reaction using TMOF. 1. TMOF has hydrolyzed due to moisture contamination. 2. Inadequate exclusion of atmospheric moisture during the reaction. 3. Impure starting materials or solvents.1. Use a fresh bottle of TMOF or purify the existing stock. Verify water content with Karl Fischer titration. 2. Ensure all glassware is flame- or oven-dried. Use proper inert atmosphere techniques (see protocols below). 3. Dry all solvents and reagents thoroughly before use.
Formation of unexpected byproducts. 1. Hydrolysis of TMOF to methyl formate and methanol, which may participate in side reactions. 2. Incomplete reaction leading to a complex mixture.1. Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify byproducts. Methyl formate may act as a formylating agent under certain conditions.[15] 2. Re-evaluate reaction conditions (temperature, time, stoichiometry). Ensure anhydrous conditions are strictly maintained.
TLC or NMR of the crude reaction mixture looks messy. 1. Presence of TMOF hydrolysis products. 2. The product may be unstable to the workup conditions.1. Identify the signals corresponding to methyl formate and methanol in the NMR spectrum. 2. Perform a small-scale experiment and analyze the reaction mixture before workup. Consider a non-aqueous workup if the product is water-sensitive.
Difficulty in purifying the product. 1. Co-elution of the product with TMOF or its byproducts. 2. The product may be unstable on silica (B1680970) gel.1. Remove volatile impurities (TMOF, methyl formate, methanol) under reduced pressure before chromatography. 2. Consider alternative purification methods such as distillation, recrystallization, or using a different stationary phase (e.g., neutral or basic alumina).

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the essential steps for setting up a reaction that is sensitive to moisture.

1. Preparation of Glassware:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried.
  • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
  • Allow the glassware to cool to room temperature under a stream of dry inert gas (nitrogen or argon).

2. Assembling the Apparatus:

  • Assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas.
  • Use rubber septa to seal openings and introduce reagents via syringe.
  • Ensure all joints are well-sealed with appropriate grease if necessary.

3. Use of Anhydrous Solvents and Reagents:

  • Use freshly distilled or commercially available anhydrous solvents.
  • Store anhydrous solvents over activated molecular sieves (3Å or 4Å, depending on the solvent).
  • Handle all solid reagents in a glove box or under a positive pressure of inert gas.

4. Addition of this compound:

  • Draw the required volume of this compound from a sealed bottle using a dry syringe.
  • To prevent atmospheric moisture from entering the bottle, pierce the septum with the syringe needle and a second needle connected to an inert gas line to maintain positive pressure.
  • Add the this compound dropwise to the reaction mixture if the reaction is exothermic.

5. Running the Reaction:

  • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a bubbler system.
  • Stir the reaction mixture adequately.

Protocol 2: Purification of this compound by Drying with Molecular Sieves

This protocol describes how to dry this compound that may have been exposed to moisture.

1. Activation of Molecular Sieves:

  • Place 3Å molecular sieves in a flask and heat them to 200-300 °C under vacuum for several hours.[16]
  • Allow the sieves to cool to room temperature under an inert atmosphere.[17]

2. Drying Procedure:

  • In a dry flask under an inert atmosphere, add the activated 3Å molecular sieves (approximately 10-20% of the volume of the this compound to be dried).
  • Add the this compound to the flask via a cannula or a dry syringe.
  • Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

3. Verification of Dryness:

  • Carefully take a small aliquot from the dried this compound using a dry syringe and determine the water content using Karl Fischer titration. The water content should ideally be below 50 ppm for most moisture-sensitive applications.

4. Storage:

  • The dried this compound can be stored over the molecular sieves in a tightly sealed container under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification prep_glass Dry Glassware (Oven or Flame-Dry) assemble Assemble Apparatus Under Inert Gas prep_glass->assemble prep_solvents Use Anhydrous Solvents add_reagents Add Reactants and Solvent via Syringe prep_solvents->add_reagents prep_reagents Dry Solid Reagents prep_reagents->add_reagents assemble->add_reagents add_tmof Add TMOF via Syringe add_reagents->add_tmof run_reaction Run Reaction Under Positive N2/Ar Pressure add_tmof->run_reaction monitor Monitor Progress (TLC, NMR, etc.) run_reaction->monitor quench Quench Reaction (Aqueous or Non-aqueous) monitor->quench extract Extract and Dry Organic Layer quench->extract purify Purify Product (Column, Distillation, etc.) extract->purify

Caption: Workflow for conducting experiments with moisture-sensitive this compound.

Caption: Troubleshooting decision tree for failed reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Trimethoxymethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxymethane (TMM), also known as trimethyl orthoformate (TMOF).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent used for several key transformations in organic synthesis. It is commonly employed as:

  • A protecting group for aldehydes, forming acetals that are stable under basic and nucleophilic conditions.[1][2]

  • A dehydrating agent, as it reacts with water to form methanol (B129727) and methyl formate, driving equilibrium reactions forward.[1][3]

  • A source of a methoxymethylene group and a building block for various heterocyclic systems.[4]

  • A methylating agent, particularly in radical methylation reactions.[5]

  • An intermediate in the synthesis of pharmaceuticals, including vitamins (like Vitamin B1), antibiotics, and sulfa drugs.[6]

Q2: What types of catalysts are typically used for reactions involving this compound?

A2: The choice of catalyst depends on the specific reaction. Common catalysts include:

  • Acid Catalysts (Brønsted and Lewis): These are widely used for acetal (B89532) formation and deprotection.[1] Examples include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and Lewis acids like bismuth triflate.[3][7]

  • Nickel/Photoredox Catalysts: These are employed in radical methylation reactions where TMM serves as a methyl radical source.[5][8][9]

  • Transition Metal Catalysts: For instance, Tol-BINAPNiCl₂ is used in specific enantioselective reactions.[5]

  • Solid Acid Catalysts: Materials like zeolites (e.g., ZSM-5) and montmorillonite (B579905) clays (B1170129) can be used and offer the advantage of easier separation.[10]

Q3: How do I choose the optimal catalyst for my reaction?

A3: Selecting the right catalyst requires considering several factors. A general workflow for this process is outlined below. Key considerations include the reaction type, desired product and purity, operating conditions (temperature, pressure), and the nature of your starting materials.[11] It is often necessary to perform small-scale screening experiments to empirically determine the best catalyst and conditions for your specific application.[12]

A Define Reaction (e.g., Acetalization, Methylation) B Literature & Patent Review for similar transformations A->B C Identify Potential Catalysts (e.g., Acid, Nickel, Solid Acid) B->C D Consider Substrate Compatibility (acid/base sensitivity) C->D E Screen Catalysts (small-scale experiments) D->E F Evaluate Performance (Yield, Selectivity, Reaction Time) E->F F->C Re-evaluate if performance is poor G Optimize Reaction Conditions (Catalyst Loading, Temp., Solvent) F->G H Select Best Catalyst System G->H A Catalyst Deactivation B Poisoning (Strong chemisorption of impurities) A->B C Fouling (Deposition of carbonaceous material) A->C D Sintering (Thermal degradation, loss of surface area) A->D E Mitigation Strategies B->E C->E D->E F Purify Reactants & Solvents E->F For Poisoning G Regeneration (e.g., Oxidation, Washing) E->G For Fouling/Poisoning H Optimize Temperature E->H For Sintering cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Aldehyde & Anhydrous Methanol to dry flask under N₂ B Add TMM and p-TSA A->B C Stir at Room Temp. (or with gentle heat) B->C D Monitor by TLC/GC C->D E Quench with NaHCO₃ D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Brine & Dry F->G H Concentrate & Purify G->H

References

Technical Support Center: Reaction Kinetics of Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction kinetics of trimethoxymethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving this compound, such as pyrolysis, oxidation, and hydrolysis. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant is typically described by the Arrhenius equation.

Q2: What are the primary decomposition pathways for this compound at elevated temperatures?

A2: At high temperatures, the pyrolysis of this compound is primarily governed by a methoxy-induced H-atom migration, which results in the formation of methanol (B129727) and a singlet diradical. In combustion environments, unimolecular decomposition becomes a significant consumption pathway at higher temperatures.

Q3: Is the uncatalyzed hydrolysis of this compound a fast reaction?

A3: There is limited published experimental data on the kinetics of the uncatalyzed hydrolysis of this compound in neutral conditions. However, orthoformates, the class of compounds to which this compound belongs, are generally stable in neutral or basic solutions. Their hydrolysis is significantly accelerated by acid catalysis. Therefore, the uncatalyzed hydrolysis is expected to be a slow process at ambient temperatures.

Q4: How can the hydrolysis of this compound be accelerated?

A4: The hydrolysis of this compound can be significantly accelerated through acid catalysis. The presence of strong acidic sites, for instance on a solid catalyst like a molecular sieve, can increase the rate of hydrolysis. This is a common strategy employed when this compound is used as a dehydrating agent in chemical reactions.

Q5: What is the nature of the reaction between this compound and hydroxyl radicals?

A5: The reaction of this compound with hydroxyl (OH) radicals is a key process in atmospheric and combustion chemistry. It proceeds via hydrogen abstraction from two different sites on the this compound molecule. Theoretical studies have shown that the overall rate coefficient for this reaction has a complex dependence on temperature, being negative at lower temperatures and positive at higher temperatures.

Troubleshooting Guide

Issue: My uncatalyzed this compound hydrolysis experiment is proceeding extremely slowly or not at all.

  • Possible Cause 1: Lack of Catalyst. The uncatalyzed hydrolysis of this compound at neutral pH is inherently slow.

    • Solution: Introduce an acid catalyst to the reaction mixture. Even trace amounts of acid can significantly increase the reaction rate. For a controlled experiment, consider using a buffer solution to maintain a constant acidic pH.

  • Possible Cause 2: Low Temperature. Reaction rates are highly dependent on temperature.

    • Solution: Increase the reaction temperature. It is recommended to perform a series of experiments at different temperatures to determine the activation energy and understand the temperature dependency for your specific conditions.

Issue: I am observing unexpected side products in my high-temperature pyrolysis experiment.

  • Possible Cause 1: Complex Reaction Network. At elevated temperatures, the initial decomposition products of this compound can undergo further reactions, leading to a complex mixture of products.

    • Solution: Consult detailed chemical kinetic models for this compound combustion. These models include extensive reaction networks and can help identify potential side products and their formation pathways.

  • Possible Cause 2: Surface Reactions. The material and surface condition of the reactor can influence the reaction pathways, especially at high temperatures.

    • Solution: Ensure the reactor surface is properly conditioned and inert. Inconsistent results between experiments might be due to changes in the reactor surface.

Issue: My experimental kinetic data for the reaction with OH radicals does not match theoretical predictions.

  • Possible Cause 1: Experimental Conditions. Theoretical models often assume ideal conditions. Factors such as pressure, bath gas composition, and temperature gradients in the experimental setup can lead to deviations.

    • Solution: Carefully calibrate your experimental setup and ensure precise control over all reaction parameters. Report all experimental conditions in detail when comparing with theoretical data.

  • Possible Cause 2: Complexity of the Reaction. As mentioned, the reaction of this compound with OH radicals has a non-linear temperature dependence.

    • Solution: Ensure your experiments cover a wide enough temperature range to capture this behavior. An Arrhenius plot over a narrow temperature range might be misleading.

Quantitative Data

The following tables summarize the available quantitative data on the effect of temperature on this compound reaction kinetics.

Table 1: Reaction of this compound with OH Radicals (Theoretical Data)

Temperature Range (K)Rate Coefficient Equation (k) in cm³ molecule⁻¹ s⁻¹Source
298–15001.02 × 10⁻¹³ × (T/298)³·⁴ × exp(9885 / (R·T)) (where R = 1.987 cal mol⁻¹ K⁻¹)[1]

Note: This is a three-parameter Arrhenius equation from a theoretical study. The overall rate coefficient exhibits a negative temperature dependence at lower temperatures and a positive temperature dependence at higher temperatures.

There is currently a lack of published experimental data for the Arrhenius parameters of the uncatalyzed hydrolysis and pyrolysis of this compound. The information provided below for related processes is for reference.

Experimental Protocols

Methodology for Studying the Reaction of this compound with OH Radicals

A common experimental technique for studying gas-phase reactions of this compound with OH radicals is laser photolysis coupled with laser-induced fluorescence (LP-LIF) .

  • Reactant Generation: OH radicals are typically generated by the photolysis of a precursor molecule (e.g., H₂O₂ or HNO₃) using a pulsed excimer laser.

  • Reaction Cell: The reaction is carried out in a temperature-controlled flow tube reactor. A mixture of this compound, the OH precursor, and a buffer gas (e.g., Helium) is continuously flowed through the reactor.

  • Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Measurement: By measuring the decay of the OH radical concentration in the presence of a known excess concentration of this compound, the pseudo-first-order rate constant can be determined. The second-order rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the this compound concentration.

  • Temperature Dependence: The experiment is repeated at various temperatures to determine the Arrhenius parameters.

Visualizations

Reaction_Pathway TMM This compound (CH(OCH₃)₃) H_abstraction H-Abstraction TMM->H_abstraction Reacts with OH OH Radical OH->H_abstraction Intermediate Intermediate Radical H_abstraction->Intermediate Decomposition Decomposition Intermediate->Decomposition Products Products Decomposition->Products

Caption: Simplified reaction pathway for this compound with OH radicals.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reactant_Prep Prepare Reactant Mixture (TMM, OH Precursor, Buffer Gas) Flow_Tube Introduce Mixture into Temperature-Controlled Flow Tube Reactant_Prep->Flow_Tube Laser_Photolysis Generate OH Radicals (Laser Photolysis) Flow_Tube->Laser_Photolysis LIF_Detection Monitor OH Concentration (Laser-Induced Fluorescence) Laser_Photolysis->LIF_Detection Rate_Constant Calculate Pseudo-First-Order Rate Constant LIF_Detection->Rate_Constant Arrhenius_Plot Determine Second-Order Rate Constant and Arrhenius Parameters Rate_Constant->Arrhenius_Plot

Caption: Experimental workflow for studying TMM + OH reaction kinetics.

References

Technical Support Center: Monitoring Trimethoxymethane Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving trimethoxymethane using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Can I monitor the progress of my this compound reaction using TLC?

A1: Yes, TLC is a rapid and effective technique for monitoring the progress of many organic reactions, including those with this compound.[1][2][3][4][5] It allows you to qualitatively observe the consumption of starting materials and the formation of products over time.

Q2: this compound and my product are not UV-active. How can I visualize them on a TLC plate?

A2: Since this compound and many of its reaction products (like acetals) lack a UV chromophore, they will not be visible under a UV lamp.[6][7][8] In such cases, you must use a chemical staining agent to visualize the spots.[9][10][11] Common stains that are effective for this purpose include potassium permanganate, phosphomolybdic acid (PMA), and ceric ammonium (B1175870) molybdate (B1676688) (CAM).[8]

Q3: Is GC a suitable method for monitoring my this compound reaction?

A3: Gas Chromatography (GC) is an excellent quantitative method for monitoring reactions involving volatile compounds like this compound and its derivatives.[12][13][14] It provides information on the relative concentrations of reactants, products, and any intermediates or byproducts.

Q4: Do I need to derivatize my samples before GC analysis?

A4: Derivatization is often necessary for compounds that are not volatile enough or are thermally unstable for GC analysis.[15][16][17] For reactions involving this compound, if your product is a non-volatile alcohol or contains other polar functional groups, derivatization (e.g., silylation) can improve peak shape and detector response.[15][17]

Q5: My this compound reaction is sensitive to moisture. How can this affect my GC analysis?

A5: Moisture can be problematic in GC analysis, potentially causing peak splitting or distorted peaks, especially for moisture-sensitive compounds.[18] It is crucial to use dry solvents and reagents for sample preparation and to ensure the GC system is free from leaks that could introduce atmospheric moisture.[19]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate after staining. The sample may be too dilute.[7][20] The compound may have evaporated from the plate if it is highly volatile.[7] The chosen stain may not be suitable for your compounds.[7]Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[20] If volatility is an issue, TLC may not be the best method. Consider GC analysis. Try a different, more universal staining agent like phosphomolybdic acid or potassium permanganate.[8]
The spots are streaking or elongated. The sample may be overloaded (too concentrated).[1][7][21] The solvent system may be inappropriate for the compound's polarity.[20] The compound may be degrading on the silica (B1680970) gel plate.[22]Dilute your sample solution and re-run the TLC.[1][21] Adjust the polarity of your eluent system.[20] Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7]
The spots have the same Rf values, making it difficult to distinguish between starting material and product. The polarity of the eluent is not optimal to achieve good separation. The starting material and product have very similar polarities.Try a different solvent system with a different polarity.[22] Use a co-spotting technique where you spot the starting material, the reaction mixture, and a mix of both in separate lanes to help differentiate.[23][24]
The solvent front runs unevenly. The TLC plate was not placed vertically in the developing chamber. The adsorbent on the plate is uneven. The chamber was disturbed during development.[21]Ensure the plate is placed straight in the chamber. Use commercially prepared plates for a more uniform adsorbent layer. Avoid moving the developing chamber once the plate is inside.[21]
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor peak resolution or overlapping peaks. The GC column is not suitable for the separation. The temperature program is not optimized. The carrier gas flow rate is incorrect.[25]Use a column with a different stationary phase that offers better selectivity for your compounds. Optimize the temperature ramp to improve separation. Verify and adjust the carrier gas flow rate.[25]
Tailing peaks. There is active site adsorption in the liner or column.[25] The compound is interacting with residual moisture.Use a deactivated liner and column.[25] Trim the inlet side of the column. Ensure your carrier gas and sample are dry.[18] Consider derivatization to make the analyte less polar.[15]
Irreproducible retention times. There are leaks in the system.[19][25] The oven temperature control is poor. The carrier gas flow is not constant.Perform a leak check of the inlet and column connections.[25] Ensure the oven temperature is stable and equilibrates properly. Check the carrier gas supply and regulators.
Loss of sensitivity or small peak areas. There is a leak in the syringe or inlet septum.[26] The sample is being adsorbed in the inlet or column. The detector is not functioning correctly.Replace the syringe and septum.[26] Use a deactivated liner and check for column contamination.[25] Check detector gas flows and temperature settings.
Ghost peaks or unexpected peaks appear. The syringe is contaminated. There is carryover from a previous injection. The carrier gas is impure.[19]Clean the syringe thoroughly or use a new one. Run a blank solvent injection to check for carryover. Ensure high-purity carrier gas and install traps if necessary.[19]

Experimental Protocols

Protocol 1: Monitoring a this compound Reaction by TLC
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[2][24]

  • Sample Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material on the left side of the starting line.

    • At regular intervals during the reaction (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it in a separate lane on the TLC plate.[2]

    • It is good practice to also have a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other to aid in identification.[23]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level must be below the starting line.[2][3] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[27]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Since this compound and its products are likely not UV-active, use a chemical stain for visualization.[6][7]

    • Potassium Permanganate Stain: Briefly dip the plate in a solution of potassium permanganate, then gently heat with a heat gun until spots appear. Oxidizable compounds will show up as yellow-brown spots on a purple background.[8]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.[24] Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[6]

Protocol 2: Monitoring a this compound Reaction by GC
  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of saturated sodium bicarbonate solution if the reaction is acid-catalyzed).[13]

    • Extract the organic components with an appropriate solvent (e.g., diethyl ether or dichloromethane).[13]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Transfer the dried solution to a GC vial.

  • Derivatization (if necessary): If your product contains polar functional groups that may cause poor peak shape, derivatization may be required. Silylation is a common method.[17]

    • Evaporate the solvent from the prepared sample.

    • Add a silylating agent (e.g., BSTFA) and heat the vial as required to complete the derivatization.[13]

  • GC Instrument Setup (Example Conditions):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-624) is often a good starting point.[28]

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[29]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Identify the peaks corresponding to the starting material and product based on their retention times.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and calculate the relative conversion.

Data Presentation

Table 1: Example TLC Data for a Reaction of an Aldehyde with this compound

CompoundRf Value (20% Ethyl Acetate in Hexane)
Starting Aldehyde0.55
Acetal Product0.75
This compoundTypically runs with or near the solvent front

Note: Rf values are highly dependent on the specific compounds, the exact eluent composition, and the stationary phase.

Table 2: Example GC Retention Times for a this compound Reaction

CompoundRetention Time (minutes)
This compound3.2
Starting Aldehyde5.8
Acetal Product8.1

Note: Retention times are specific to the GC column, temperature program, and carrier gas flow rate used.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analyze Analysis prep_plate Prepare TLC Plate (Draw Starting Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_co Co-spot (SM + Rxn) develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry stain Stain Plate (e.g., KMnO4) dry->stain heat Gently Heat stain->heat analyze Analyze Spots (Rf Values) heat->analyze

Caption: Experimental workflow for monitoring a reaction by TLC.

GC_Workflow cluster_sample Sample Preparation cluster_deriv Derivatization (Optional) cluster_gc GC Analysis cluster_data Data Analysis aliquot Take Reaction Aliquot quench Quench Reaction aliquot->quench extract Extract Organics quench->extract dry Dry Extract extract->dry derivatize Derivatize Sample (e.g., Silylation) dry->derivatize If needed inject Inject into GC dry->inject derivatize->inject run_gc Run GC Method inject->run_gc analyze Analyze Chromatogram (Retention Times, Peak Areas) run_gc->analyze

Caption: Experimental workflow for monitoring a reaction by GC.

Troubleshooting_Logic rect_node rect_node start Problem Encountered is_tlc TLC Issue? start->is_tlc is_gc GC Issue? start->is_gc no_spots No Spots? is_tlc->no_spots Yes streaking Streaking? is_tlc->streaking same_rf Same Rf? is_tlc->same_rf uneven_front Uneven Front? is_tlc->uneven_front poor_res Poor Resolution? is_gc->poor_res Yes tailing Tailing Peaks? is_gc->tailing irrep_rt Irreproducible RT? is_gc->irrep_rt low_sens Low Sensitivity? is_gc->low_sens sol_no_spots Concentrate Sample Try Different Stain no_spots->sol_no_spots Yes sol_streaking Dilute Sample Change Eluent streaking->sol_streaking Yes sol_same_rf Change Eluent Use Co-spot same_rf->sol_same_rf Yes sol_uneven_front Reposition Plate Use Quality Plate uneven_front->sol_uneven_front Yes sol_poor_res Optimize Temp Program Change Column poor_res->sol_poor_res Yes sol_tailing Use Deactivated Liner Check for Moisture tailing->sol_tailing Yes sol_irrep_rt Leak Check System Check Gas Flow irrep_rt->sol_irrep_rt Yes sol_low_sens Replace Septum/Syringe Check Detector low_sens->sol_low_sens Yes

Caption: Logical flow for troubleshooting common TLC and GC issues.

References

Technical Support Center: Work-Up Procedures for Reactions Containing Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the successful work-up of reactions involving trimethoxymethane.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts to expect during the aqueous work-up of a reaction containing this compound?

A1: this compound is sensitive to moisture and acidic conditions. During an aqueous work-up, it can hydrolyze to form methanol (B129727) and methyl formate (B1220265).[1] Therefore, it is crucial to consider the presence of these byproducts during purification.

Q2: How can I quench the excess this compound in my reaction mixture?

A2: Excess this compound can be quenched by the addition of an aqueous solution. Mild quenching agents are generally preferred to avoid unwanted side reactions with your product. Common choices include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[2]

  • Water.

The quench should be performed carefully, especially if other reactive species are present.

Q3: My product is sensitive to acid. What precautions should I take during the work-up?

A3: Since the hydrolysis of this compound can produce formic acid, which in turn can lower the pH, it is important to use a basic or neutral quench if your product is acid-sensitive.[1] Using a saturated aqueous solution of sodium bicarbonate is a good practice to neutralize any acid formed.[3]

Q4: I've noticed an emulsion forming during the extraction process. What can I do?

A4: Emulsion formation is a common issue in biphasic work-ups. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Gentle Swirling or Stirring: Sometimes, gentle mechanical agitation with a glass rod can help the layers to separate.[3]

  • Patience: Allowing the mixture to stand for a period may lead to spontaneous separation.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Product is contaminated with low-boiling point impurities. The impurities are likely methyl formate and methanol from the hydrolysis of this compound.* Distillation: If your product has a significantly higher boiling point, simple distillation can be effective. * Aqueous Washes: Multiple washes with water or brine can help to remove water-soluble methanol. Methyl formate is also soluble in water.[4][5] * Rotary Evaporation: For highly volatile impurities like methyl formate (boiling point ~32 °C), careful removal of the solvent under reduced pressure may also remove the contaminant.
Difficulty in removing methanol from the product. Methanol is miscible with many organic solvents, making it difficult to remove by simple extraction.* Azeotropic Removal: If applicable, co-evaporation with a solvent that forms a low-boiling azeotrope with methanol (e.g., toluene) can be effective. * Silica (B1680970) Gel Chromatography: Methanol is polar and will have a high affinity for silica gel, allowing for separation from less polar products.
The reaction work-up leads to a complex mixture of products. This compound can participate in side reactions under certain work-up conditions, especially with acidic or basic catalysis.* Neutral Work-up: Ensure your work-up conditions are as neutral as possible. Use a buffered aqueous solution if necessary. * Temperature Control: Perform the quench and extractions at a low temperature to minimize potential side reactions.
Loss of product during work-up. The product may have some solubility in the aqueous layer.* Back-Extraction: Before discarding the aqueous layer, perform a "back-extraction" with a fresh portion of the organic solvent to recover any dissolved product. * Use of a More Polar Solvent: If your product is polar, consider using a more polar extraction solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.[6]

Quantitative Data

The following table summarizes key physical properties of this compound and its common hydrolysis byproducts, which is essential for planning purification strategies.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Water Solubility
This compoundC₄H₁₀O₃106.12101-1020.97Hydrolyzes
Methyl FormateC₂H₄O₂60.0532-340.974230 g/L at 25 °C[1]
MethanolCH₄O32.0464.70.792Miscible

Data sourced from[1][7][8][9][10]

Experimental Protocols

Protocol 1: General Work-Up Procedure for a Reaction Containing this compound

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases. This step neutralizes any acidic byproducts and quenches excess this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification A Reaction Completion B Cool to 0 °C A->B C Quench with aq. NaHCO₃ B->C D Extract with Organic Solvent (3x) C->D E Wash with H₂O and Brine D->E F Dry over Na₂SO₄ or MgSO₄ E->F G Filter and Concentrate F->G H Crude Product G->H I Purification (e.g., Chromatography, Distillation) H->I J Pure Product I->J

Caption: Experimental workflow for a general work-up procedure.

troubleshooting_guide start Work-up Issue emulsion Emulsion Formation? start->emulsion contamination Product Contaminated? emulsion->contamination No add_brine Add Brine emulsion->add_brine Yes product_loss Low Yield? contamination->product_loss No distill Distill contamination->distill Yes (Low BP Impurities) chromatography Column Chromatography contamination->chromatography Yes (Polar Impurities) back_extract Back-extract Aqueous Layer product_loss->back_extract Yes end Problem Solved product_loss->end No celite Filter through Celite® add_brine->celite Still Emulsified add_brine->end Resolved celite->end distill->end chromatography->end back_extract->end

Caption: Troubleshooting decision tree for common work-up issues.

References

Technical Support Center: Safe Disposal of Trimethoxymethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and disposal of trimethoxymethane (also known as trimethyl orthoformate) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It can cause serious eye irritation and may cause respiratory irritation.[1][2] It is also moisture-sensitive and can react with water.[2][3][4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Q2: What immediate steps should be taken in case of a this compound spill?

A2: In the event of a spill, you should:

  • Ensure adequate ventilation and remove all sources of ignition.[2][3]

  • Evacuate personnel to a safe area.[1][3]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if vapors are generated.[3]

  • Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[1][3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal according to local regulations.[2][3][4]

  • Do not let the product enter drains.[3]

Q3: How should I dispose of small quantities of this compound waste from my experiment?

A3: Small quantities of this compound waste should be collected in a designated, properly labeled, and sealed waste container.[5][6] This container must be compatible with this compound. Do not mix with other waste streams, especially acids or strong oxidizing agents.[3][4] The waste should then be handled by a licensed disposal company.[3]

Q4: Can I neutralize this compound in the lab before disposal?

A4: Yes, this compound can be hydrolyzed to less hazardous compounds. Orthoesters are readily hydrolyzed in mild aqueous acid to form an ester and an alcohol.[7] For this compound, this would be methyl formate (B1220265) and methanol (B129727).[7] However, it is crucial to perform this procedure in a well-ventilated area, such as a fume hood, due to the flammability of methanol. The resulting solution may still be considered hazardous waste depending on local regulations and the concentration of the components.

Q5: How do I dispose of empty this compound containers?

A5: Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] After rinsing and air-drying, the container labels should be obliterated or removed, and the container can then be disposed of as non-hazardous waste, following institutional guidelines.[8][9]

Troubleshooting Guide

IssueProbable CauseSolution
Spill has a strong, pungent odor. This compound has a pungent odor.[10] This indicates the presence of vapors in the air.Immediately ensure the area is well-ventilated. If the spill is large or the odor is overwhelming, evacuate the area and contact your institution's environmental health and safety (EHS) department.
The waste container is bulging. A chemical reaction may be occurring inside the container, generating gas. This could be due to contamination with incompatible materials, such as acids or water.Do not open the container. Move it to a safe, isolated, and well-ventilated area, preferably within a fume hood. Contact your EHS department immediately for guidance.
Uncertain about the compatibility of a waste container. Using an incompatible container can lead to leaks, spills, or dangerous reactions.Refer to a chemical compatibility chart or consult your safety data sheet (SDS).[11][12] Generally, glass or certain types of chemically resistant plastic containers are suitable. When in doubt, use the original container or contact your EHS department.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C4H10O3[13]
Molecular Weight 106.12 g/mol [10][13]
Boiling Point 100.6 °C to 102 °C[10][13]
Melting Point -53 °C[13]
Flash Point 13 °C (55 °F)[14]
Density 0.97 g/mL at 25 °C[13]
Solubility Soluble in ethanol (B145695) and ether.[10] Slightly soluble in water, with which it hydrolyzes.[13]

Experimental Protocols

Protocol for Small-Scale Hydrolysis of this compound Waste

Objective: To convert small quantities of this compound waste into methyl formate and methanol prior to collection by a licensed disposal company. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (1 M)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Sodium bicarbonate solution (saturated)

  • Appropriate waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: Place the this compound waste in a beaker or flask equipped with a stir bar. Begin stirring the solution.

  • Acidification: Slowly add 1 M hydrochloric acid to the stirring this compound waste. The hydrolysis of orthoesters is catalyzed by acid.[7] A common approach is to use a stoichiometric excess of the acid to ensure complete reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the this compound spot.

  • Neutralization: Once the reaction is complete, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be aware that this will produce carbon dioxide gas, so add the bicarbonate solution slowly to avoid excessive foaming.

  • Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. Label the container clearly with all its components (methyl formate, methanol, water, and salts).

  • Disposal: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed waste disposal company.

Visualizations

DisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 100 mL) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 100 mL) assess_quantity->large_quantity Large spill Spill or Leak assess_quantity->spill Spill hydrolysis_option Consider In-Lab Hydrolysis? small_quantity->hydrolysis_option collect_waste Collect in a Labeled, Compatible Container large_quantity->collect_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill licensed_disposal Arrange for Pickup by Licensed Disposal Company collect_waste->licensed_disposal hydrolysis_option->collect_waste No perform_hydrolysis Perform Hydrolysis Protocol (See Experimental Protocols) hydrolysis_option->perform_hydrolysis Yes collect_hydrolyzed_waste Collect Neutralized Waste in Labeled Container perform_hydrolysis->collect_hydrolyzed_waste collect_hydrolyzed_waste->licensed_disposal end Waste Disposed Safely licensed_disposal->end collect_spill_waste Collect Contaminated Material in a Sealed Container contain_spill->collect_spill_waste collect_spill_waste->licensed_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Technical Support Center: Improving the Selectivity of Trimethoxymethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethoxymethane (TMOF) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved selectivity. This compound, also known as trimethyl orthoformate, is a versatile reagent used for forming methyl ethers, acetals, and as a methyl source in various organic transformations.[1][2] However, achieving high selectivity can be challenging. This resource provides answers to common issues, detailed protocols, and data to guide your experimental design.

Troubleshooting Guide

This section addresses specific problems encountered during reactions involving this compound in a question-and-answer format.

Issue 1: Low Yield and Poor Selectivity in Acetal (B89532)/Ketal Formation

Q: My acetalization/ketalization reaction with TMOF is giving a low yield of the desired product, along with several byproducts. What are the common causes and solutions?

A: Low yield and poor selectivity in acetal formation are common issues often stemming from reaction equilibrium, catalyst choice, or the presence of water.

Possible Causes:

  • Water in the Reaction Mixture: TMOF is sensitive to moisture and hydrolyzes in water.[3] Water can also shift the equilibrium of the reaction back towards the starting carbonyl compound.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Excess acid can lead to the degradation of acid-sensitive substrates or promote side reactions, while insufficient catalysis will result in an incomplete reaction.[4]

  • Reaction Temperature: Suboptimal temperature can affect both the reaction rate and the position of the equilibrium. Higher temperatures may favor byproduct formation.[5]

  • Substrate Reactivity: Ketones are generally less reactive than aldehydes. Sterically hindered carbonyl compounds also react more slowly, requiring more forcing conditions that can lead to side reactions.[4]

Solutions:

  • Rigorous Water Removal: Ensure all glassware is oven-dried and use anhydrous solvents. TMOF itself can act as a water scavenger by reacting with water to form methyl formate (B1220265) and methanol (B129727), effectively driving the equilibrium toward the acetal product.[6][7]

  • Catalyst Optimization:

    • Brønsted Acids: Catalysts like perchloric acid immobilized on silica (B1680970) gel (HClO₄-SiO₂), p-toluenesulfonic acid (p-TsOH), or even trace amounts of HCl can be effective.[4][8] Weaker Brønsted acids may offer higher selectivity for sensitive substrates.[9]

    • Lewis Acids: Lewis acids like InCl₃, BF₃·Et₂O, or Er(OTf)₃ can catalyze the reaction, sometimes under milder conditions than Brønsted acids.[10][11] They are particularly useful when substrates contain acid-sensitive functional groups.

  • Control Reaction Temperature: Low temperatures can improve selectivity by reducing the formation of byproducts and preventing the degradation of sensitive compounds.[11] Monitor the reaction and optimize the temperature for your specific substrate.

  • Use TMOF as both Reagent and Solvent: For sluggish reactions, using TMOF in excess or as the solvent can help drive the reaction to completion.[6]

Issue 2: Lack of Chemoselectivity with Polyfunctional Molecules

Q: I am trying to protect a specific aldehyde in the presence of a ketone, but I am getting a mixture of products. How can I improve chemoselectivity?

A: Achieving chemoselectivity between different carbonyl groups or other functional groups requires fine-tuning the reaction conditions to exploit differences in their reactivity.

Possible Causes:

  • Similar Reactivity of Functional Groups: Ketones and aldehydes, while different, can both react under standard acetalization conditions.

  • Harsh Reaction Conditions: Strong acids and high temperatures can overcome the subtle reactivity differences between functional groups, leading to a loss of selectivity.

Solutions:

  • Exploit Reactivity Differences: Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive. Use milder conditions (e.g., weaker acid catalyst, lower temperature) to selectively protect the aldehyde.

  • Catalyst Selection: Certain catalysts exhibit higher selectivity. For instance, tetrabutylammonium (B224687) tribromide in absolute alcohol has been shown to allow for the selective acetalization of an aldehyde in the presence of a ketone.[6]

  • Protecting Group Strategy: If multiple reactive groups are present, consider an orthogonal protecting group strategy. This involves using different types of protecting groups that can be removed under distinct conditions, allowing for the selective manipulation of one functional group while others remain protected.[12]

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the selectivity of TMOF reactions? A1: Temperature is a critical parameter for controlling selectivity.[13] Generally, lower temperatures favor the kinetically controlled product and can decrease the rate of side reactions, thus improving selectivity.[11] Conversely, higher temperatures can provide the energy to overcome activation barriers for less favored products and may lead to a thermodynamic product distribution, which might not be the desired outcome.[5][14] For any given reaction, the optimal temperature must be determined empirically.

Q2: What is the difference between using a Brønsted acid and a Lewis acid catalyst? A2: Both Brønsted and Lewis acids can catalyze reactions involving TMOF, but they do so through different mechanisms which can impact selectivity.[11]

  • Brønsted acids (protic acids) donate a proton to activate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[15]

  • Lewis acids accept an electron pair, typically by coordinating to the carbonyl oxygen, which also activates the carbonyl group.[10] For substrates with multiple Lewis basic sites, a Lewis acid may coordinate preferentially to one site, leading to enhanced selectivity. Lewis acids are often considered gentler and more suitable for substrates with acid-sensitive groups.[16]

Q3: How do I choose the right solvent for my reaction? A3: The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[17][18]

  • Polar Aprotic Solvents (e.g., DCM, THF): Often a good starting point as they are less likely to interfere with the reaction compared to protic solvents.

  • Non-Polar Solvents (e.g., hexane (B92381), toluene): Can be effective, and in some cases, replacing chlorinated solvents with alternatives like hexane or dimethyl carbonate can maintain high yield and selectivity.[19]

  • Solvent-Free Conditions: Performing reactions neat (without solvent) can increase substrate concentration, reduce reaction times, and sometimes lead to higher selectivity.[11]

Q4: My reaction starts but then seems to stop before completion. What should I do? A4: A stalled reaction can be due to several factors.

  • Catalyst Deactivation: The catalyst may be consumed by impurities or inhibited by the product.

  • Reversible Reaction: The reaction may have reached equilibrium. To push it forward, consider removing a byproduct (e.g., water, which TMOF can scavenge).[7]

  • Reagent Purity: Impurities in your starting materials or TMOF itself (such as methanol or methyl formate) can interfere with the reaction.[20] Ensure high purity of all reagents.

Data Presentation

Quantitative data is essential for making informed decisions during reaction optimization. The following tables summarize the effects of catalysts and temperature on selectivity.

Table 1: Effect of Catalyst Acidity on the Reaction of Glycerol with TMOF

This table illustrates how catalyst strength (represented by the Hammett acidity function, H₀) affects reaction rate and selectivity. Weaker acids lead to higher selectivity for the desired orthoester product.

EntryCatalystH₀Time (h)Conversion (%)Selectivity (%)
1BSMImHSO₄< 00.59975
2BSMImBr< 00.59980
3Amberlyst-151 - 3249990
4p-TsOH1 - 3249990
5No CatalystN/A729995

Data adapted from a study on the reaction between TMOF and Glycerol. Stronger acids (lower H₀) result in faster reactions but lower selectivity, while weaker acids or catalyst-free conditions are slower but more selective.[9]

Table 2: General Influence of Temperature on Product Selectivity

This table provides a general overview of how temperature changes can be used to influence the outcome of a reaction.

Temperature ChangeGeneral Effect on RateGeneral Effect on SelectivityFavored Product Type
Decrease Slower reaction rateOften increases selectivityKinetically controlled product
Increase Faster reaction rateOften decreases selectivityThermodynamically controlled product or potential for byproducts

This is a generalized trend. The specific effect of temperature is highly dependent on the reaction's energy profile.[5][13][14]

Experimental Protocols

Following a standardized protocol is key to reproducibility. Below is a general procedure for a common application of TMOF.

Protocol 1: General Procedure for Acid-Catalyzed Acetalization of an Aldehyde

This protocol describes the protection of an aldehyde functional group as a dimethyl acetal using TMOF and a catalytic amount of acid.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (TMOF) (1.2 - 3.0 eq)

  • Anhydrous Methanol (as solvent)

  • Acid Catalyst (e.g., p-TsOH, 0.01 eq or HCl, 0.1 mol%)[4]

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) for quenching

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde and anhydrous methanol.

  • Stir the mixture at room temperature (or cool to 0 °C if the reaction is highly exothermic or the substrate is sensitive).

  • Add the this compound to the solution.

  • Add the acid catalyst portion-wise to the stirred solution.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to a few hours.[4]

  • Once the starting material is consumed, quench the reaction by adding a base (e.g., anhydrous NaHCO₃ or a few drops of Et₃N) to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure dimethyl acetal.

Visualizations

Visual workflows and diagrams can help clarify complex processes and decision-making.

Troubleshooting Workflow for Low Selectivity

This diagram provides a logical path for diagnosing and solving issues related to poor selectivity in TMOF reactions.

G start Problem: Low Selectivity check_purity 1. Check Reagent Purity (TMOF, Substrate, Solvent) start->check_purity check_water 2. Ensure Anhydrous Conditions (Dry Glassware/Solvents) check_purity->check_water optimize_catalyst 3. Optimize Catalyst (Type and Loading) check_water->optimize_catalyst lewis_acid Try Lewis Acid vs. Brønsted Acid optimize_catalyst->lewis_acid weaker_acid Try Weaker Acid / Lower Loading optimize_catalyst->weaker_acid optimize_temp 4. Optimize Temperature (Typically Lower) optimize_solvent 5. Change Solvent or Run Solvent-Free optimize_temp->optimize_solvent result Improved Selectivity optimize_solvent->result lewis_acid->optimize_temp weaker_acid->optimize_temp

A troubleshooting workflow for low selectivity issues.
Simplified Mechanism of Acid-Catalyzed Acetal Formation

This diagram illustrates the key steps in the formation of a dimethyl acetal from an aldehyde and highlights the equilibrium nature of the reaction.

G cluster_0 Reaction Pathway cluster_1 Reagents & Byproducts Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde + H+ Protonated_Aldehyde->Aldehyde - H+ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + CH3OH Hemiacetal->Protonated_Aldehyde - CH3OH Carbocation Oxocarbenium Ion (Stabilized) Hemiacetal->Carbocation + H+ - H2O Carbocation->Hemiacetal - H+ + H2O Acetal Acetal Product Carbocation->Acetal + CH3OH - H+ Acetal->Carbocation - CH3OH + H+ H_plus H+ (Catalyst) H_plus->Aldehyde MeOH Methanol (CH3OH) MeOH->Protonated_Aldehyde MeOH->Carbocation Water Water (H2O) Water->Carbocation Reversible Hydrolysis

Simplified mechanism of acid-catalyzed acetal formation.

References

Technical Support Center: Overcoming Solubility Issues with Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethoxymethane (TMM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility and stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (TMM), also known as trimethyl orthoformate, is a colorless liquid with the formula HC(OCH₃)₃. It is the simplest orthoester and a versatile reagent in organic synthesis.[1][2][3] Its primary applications include:

  • Dehydrating agent: TMM reacts with water to form methanol (B129727) and methyl formate, effectively removing water from reaction mixtures. This is particularly useful in driving equilibrium reactions, such as esterifications and acetalizations, to completion.[1][2][4]

  • Protecting group for aldehydes: It reacts with aldehydes to form stable acetals, thus protecting the aldehyde functionality from unwanted reactions during multi-step syntheses.[1][3][4]

  • Chemical intermediate: TMM is a key building block in the synthesis of various pharmaceuticals, including Vitamin B1, sulfa drugs, and antibiotics.[1][3] It is also used in the production of fungicides like azoxystrobin (B1666510).[2]

  • Solvent: In some cases, TMM can be used as a solvent in organic reactions.[5]

Q2: What are the main solubility characteristics of this compound?

This compound's solubility is dictated by its chemical structure. It is miscible with many common organic solvents but has limited and reactive solubility in water.

  • Organic Solvents: TMM is miscible with a range of organic solvents, including ethanol, methanol, diethyl ether, benzene, and dichloromethane.[1][3][6][7][8][9] This makes it highly suitable for a wide variety of organic reactions.

  • Aqueous Solutions: TMM is sparingly soluble in water, with a reported solubility of 10 g/L.[1][10] However, it is highly sensitive to moisture and undergoes hydrolysis in the presence of water, especially under acidic conditions.[5][6] This decomposition can affect the integrity of the reagent and the outcome of the experiment.

Q3: My this compound solution has turned cloudy. What is happening?

Cloudiness in a this compound solution, particularly in the presence of moisture, is a strong indicator of hydrolysis. TMM reacts with water to form methanol and methyl formate. This reaction is accelerated by acidic or basic conditions. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents.

Q4: How can I prepare a stable solution of this compound for my experiment?

The key to a stable TMM solution is the exclusion of water.

  • Use Anhydrous Solvents: Always use solvents with very low water content.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: For highly sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Troubleshooting Guides

Issue 1: Poor Yield in an Esterification Reaction

Problem: You are performing an acid-catalyzed esterification and the reaction is not going to completion, resulting in a low yield of the desired ester. This is often due to the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the reactants.

Solution: Use this compound as a water scavenger.

Experimental Protocol: Fischer Esterification with TMM as a Dehydrating Agent

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add your carboxylic acid and the alcohol (e.g., methanol).

  • Solvent: Use an anhydrous solvent in which both your substrate and TMM are soluble.

  • Reagents: Add this compound (1.2 to 1.5 equivalents relative to the limiting reagent).

  • Catalyst: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (this will depend on your specific substrates) and monitor the progress by TLC or GC. The TMM will react with the water produced, driving the reaction to completion.

  • Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and proceed with standard extraction and purification procedures.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware & Inert Atmosphere B Add Carboxylic Acid, Alcohol, & Anhydrous Solvent A->B Start C Add this compound (1.2-1.5 eq.) B->C D Add Acid Catalyst C->D E Heat and Stir D->E F Monitor by TLC/GC E->F G Quench with Base F->G Reaction Complete H Extraction & Purification G->H I Isolated Ester H->I

Issue 2: Unwanted Side Reactions with a Carbonyl Group

Problem: You are trying to perform a reaction on a molecule that also contains a sensitive aldehyde group, and you are observing undesired side reactions at the aldehyde.

Solution: Protect the aldehyde group as an acetal (B89532) using this compound.

Experimental Protocol: Acetal Protection of an Aldehyde

  • Setup: In a dry flask, dissolve the aldehyde-containing substrate in an anhydrous solvent such as methanol or dichloromethane.[11][12]

  • Reagents: Add an excess of this compound (2-3 equivalents).

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like titanium tetrachloride).[11][12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up: Quench the reaction by adding a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution). Remove the solvent under reduced pressure. The crude acetal can then be purified by column chromatography or used directly in the next step.

  • Deprotection: The acetal can be easily removed to regenerate the aldehyde by stirring with aqueous acid.[4]

Acetal_Protection_Workflow cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start Aldehyde-containing Substrate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_TMM Add this compound Dissolve->Add_TMM Add_Catalyst Add Acid Catalyst Add_TMM->Add_Catalyst React Stir at Room Temp Add_Catalyst->React Protected Protected Acetal React->Protected Reaction_Step Perform Desired Reaction on Other Functional Groups Protected->Reaction_Step Deprotect Treat with Aqueous Acid Reaction_Step->Deprotect Final_Product Final Product with Aldehyde Restored Deprotect->Final_Product

Quantitative Solubility Data

SolventSolubilityTemperatureNotes
Water10 g/LStandard ConditionsDecomposes (hydrolyzes) in the presence of water.[1][10]
EthanolMiscibleStandard ConditionsSoluble in all proportions.[3][6][7][8][9]
Diethyl EtherMiscibleStandard ConditionsSoluble in all proportions.[3][6][7][8][9]
BenzeneMiscibleStandard ConditionsSoluble in all proportions.[3][6][9]
MethanolMiscibleStandard ConditionsSoluble in all proportions.[5]
ChloroformSolubleStandard ConditionsOften used as a reactant in one of the synthesis methods for TMM.[5]
DichloromethaneSolubleStandard ConditionsUsed as a solvent in reactions involving TMM.[11][12]

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. For practical purposes in a laboratory setting, you can consider this compound to be fully soluble in the listed organic solvents. The primary concern is not its solubility in these solvents, but rather the presence of water, which can cause hydrolysis.

References

Technical Support Center: Storage and Handling of Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of trimethoxymethane (TMOF). Adherence to proper storage protocols is critical to maintain the purity and stability of this versatile reagent, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common signs of this compound decomposition are a decrease in purity over time and the appearance of new peaks in your analytical chromatograms. The primary decomposition products are methyl formate (B1220265) and methanol (B129727), which result from hydrolysis. You may also notice a change in the physical appearance of the liquid, although this is less common.

Q2: What are the main factors that cause this compound to decompose?

A2: The primary cause of this compound decomposition is exposure to moisture, which leads to hydrolysis. This reaction is significantly accelerated by the presence of acidic impurities. Elevated temperatures and exposure to direct sunlight can also contribute to degradation over time.

Q3: How should I properly store this compound to prevent decomposition?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The container should be tightly sealed to prevent the ingress of moisture and air.[1][2] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is recommended.

Q4: Are there any materials that are incompatible with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and acids.[2] Contact with these substances should be strictly avoided as they can catalyze rapid decomposition.

Q5: Can I use a stabilizer to prolong the shelf-life of this compound?

A5: While specific stabilizers for this compound are not widely documented, the addition of a small amount of a non-reactive, anhydrous weak base, such as potassium carbonate or a hindered amine, may help to neutralize any trace acidic impurities that could catalyze hydrolysis. However, the compatibility and effectiveness of any stabilizer should be thoroughly evaluated for your specific application.

Troubleshooting Guides

Issue 1: Rapid Decrease in Purity of Stored this compound

Symptoms:

  • A significant decrease in the purity of this compound as determined by GC analysis.

  • The appearance of new peaks corresponding to methyl formate and methanol.

Possible Causes and Solutions:

CauseSolution
Moisture Contamination Ensure the storage container is tightly sealed and consider using a container with a septum for repeated sampling to minimize exposure to atmospheric moisture. Store in a desiccator or a dry box if available.
Presence of Acidic Impurities If acidic contamination is suspected, consider passing the this compound through a short column of anhydrous basic alumina (B75360) to remove acidic residues. The use of a small amount of an anhydrous weak base as a stabilizer during storage can also be considered, but its compatibility must be verified.
Improper Storage Temperature Store the this compound in a refrigerator or a cool, designated chemical storage area. Avoid storing at room temperature for extended periods, especially in warmer climates.
Issue 2: Inconsistent Results in Experiments Using this compound

Symptoms:

  • Variability in reaction yields or rates.

  • Formation of unexpected byproducts.

Possible Causes and Solutions:

CauseSolution
Decomposition of this compound Always use freshly opened or recently purified this compound for critical experiments. It is good practice to check the purity of your reagent by GC before use, especially if it has been stored for an extended period.
Water Content in the Reagent The presence of water in this compound can interfere with moisture-sensitive reactions. Determine the water content using Karl Fischer titration before use. If the water content is too high, the reagent may need to be dried over a suitable drying agent (e.g., molecular sieves) and redistilled.

Experimental Protocols

Protocol 1: Purity and Decomposition Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of this compound and its primary degradation products, methyl formate and methanol.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A mid-polarity column, such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness), is suitable.

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
MSD Transfer Line 230 °C
MSD Ion Source 230 °C
MSD Quadrupole 150 °C
Scan Range 30-200 amu

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of approximately 1000 µg/mL.

  • Prepare calibration standards of this compound, methyl formate, and methanol in the same solvent at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dilute the sample to be analyzed to fall within the calibration range.

Data Analysis:

  • Identify the peaks of this compound, methyl formate, and methanol based on their retention times and mass spectra.

  • Quantify the concentration of each compound by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol describes the determination of water content in this compound using a coulometric Karl Fischer titrator.

Instrumentation:

  • Coulometric Karl Fischer titrator.

Reagents:

  • Anode solution (coulometric KF reagent).

  • Cathode solution (if using a two-component cell).

  • High-purity methanol (as a solvent if needed, with a pre-determined low water content).

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to self-titrate the cell to a dry state.

  • Using a gas-tight syringe, inject a known volume or weight of the this compound sample directly into the titration cell. The sample size should be chosen based on the expected water content to ensure an accurate reading.

  • The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent water.

  • It is recommended to perform the determination in triplicate to ensure accuracy.

Visualizations

Decomposition_Pathway cluster_conditions Accelerating Factors TMOF This compound HC(OCH₃)₃ Intermediate Protonated Intermediate TMOF->Intermediate + H₂O, H⁺ H2O Water (Moisture) Acid Acid Catalyst (H⁺) MethylFormate Methyl Formate HCOOCH₃ Intermediate->MethylFormate Methanol Methanol (x2) CH₃OH Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow start Decomposition Suspected check_purity Analyze Purity by GC-MS start->check_purity purity_ok Purity within Specification? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes check_storage Review Storage Conditions purity_ok->check_storage No end Problem Resolved investigate_other->end storage_sealed Container Tightly Sealed? check_storage->storage_sealed reseal Reseal and Monitor storage_sealed->reseal No storage_temp Stored in Cool, Dry Place? storage_sealed->storage_temp Yes reseal->end relocate Relocate to Proper Storage storage_temp->relocate No check_impurities Analyze for Acidic Impurities storage_temp->check_impurities Yes relocate->end impurities_present Acidic Impurities Detected? check_impurities->impurities_present purify Purify by Distillation or Passage Through Basic Alumina impurities_present->purify Yes impurities_present->end No purify->end

Caption: Troubleshooting workflow for this compound decomposition.

References

Technical Support Center: Managing Byproducts of Trimethoxymethane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling byproducts generated during the hydrolysis of trimethoxymethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to this chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydrolysis of this compound and the subsequent workup.

Issue 1: Incomplete or Slow Hydrolysis Reaction

  • Q1: My reaction seems to be sluggish or has stalled, as indicated by the presence of starting material (this compound) in my reaction monitoring (e.g., GC-MS, NMR). What are the likely causes and how can I resolve this?

    A1: Incomplete hydrolysis is often due to suboptimal reaction conditions. Here are the key factors to investigate:

    • Insufficient Water: Water is a necessary reagent for the hydrolysis to proceed.

      • Recommendation: Ensure you are using a sufficient excess of water. While the stoichiometric requirement is one equivalent of water per methoxy (B1213986) group, using a larger excess can help drive the reaction to completion.[1]

    • Improper pH: The hydrolysis of orthoesters like this compound is catalyzed by acid.

      • Recommendation: The reaction rate is typically slow at neutral pH.[1] Ensure the reaction medium is acidic. If you are not using an acidic catalyst, consider adding a catalytic amount of a suitable acid (e.g., dilute HCl, acetic acid).

    • Low Temperature: Reaction kinetics are temperature-dependent.

      • Recommendation: Gently warming the reaction mixture can increase the rate of hydrolysis.[1] A temperature of 40-60°C is often a good starting point, but be mindful of the boiling points of your reactants and products, especially the volatile byproduct methyl formate (B1220265) (boiling point: 32-34°C).

Issue 2: Difficulty in Removing Byproducts

  • Q2: I've completed the hydrolysis, but I'm struggling to separate my desired product from the byproducts (methanol, formic acid, and methyl formate). What purification strategies are effective?

    A2: The choice of purification method depends on the properties of your desired product. Here are some common strategies:

    • Neutralization and Extraction: This is a primary method for removing the acidic byproduct, formic acid.

      • Recommendation: After the reaction, neutralize the mixture with a base. A weak base like sodium bicarbonate is often preferred to avoid potential side reactions with sensitive functional groups.[2] The reaction of formic acid with sodium hydroxide (B78521) or sodium bicarbonate produces sodium formate and water.[3][4][5] Following neutralization, you can often use a liquid-liquid extraction to separate your organic product from the aqueous layer containing the formate salt and residual methanol (B129727).

    • Distillation: This method is effective if your desired product has a significantly different boiling point from the byproducts.

      • Recommendation: Methanol (boiling point: ~65°C) and methyl formate (boiling point: 32-34°C) are volatile and can often be removed by distillation or evaporation under reduced pressure. Be cautious with heating due to the flammability of methyl formate.[6][7]

    • Crystallization/Recrystallization: If your product is a solid, this can be an excellent method for purification.[8][9]

      • Recommendation: After removing the bulk of the volatile byproducts, you can attempt to crystallize your product from a suitable solvent system.

Issue 3: Safety Concerns with Byproducts

  • Q3: I am concerned about the safe handling and disposal of the byproducts, particularly methyl formate. What precautions should I take?

    A3: Safety is paramount. Methyl formate is a highly flammable and volatile liquid.[6][7][10]

    • Handling:

      • Always work in a well-ventilated fume hood.

      • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[10][11]

      • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[6][10]

      • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[11]

    • Disposal:

      • Dispose of waste containing methyl formate and other byproducts according to your institution's hazardous waste disposal guidelines. Do not pour down the drain.

    • Spills:

      • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated.

Frequently Asked Questions (FAQs)

  • Q4: What are the primary byproducts of this compound hydrolysis?

    A4: The hydrolysis of this compound proceeds in a stepwise manner. The initial hydrolysis yields methyl formate and methanol. The methyl formate can then further hydrolyze to formic acid and methanol. Therefore, the main byproducts you will encounter are methanol and formic acid .[12]

  • Q5: How can I monitor the progress of the hydrolysis reaction?

    A5: Several analytical techniques can be used to monitor the reaction:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the methoxy protons of this compound and the appearance of the protons corresponding to methanol and formic acid.

    • Gas Chromatography (GC): GC can be used to monitor the disappearance of the volatile this compound and the formation of volatile byproducts like methyl formate and methanol.

    • Infrared (IR) Spectroscopy: You can monitor the disappearance of the C-O stretches of the orthoester and the appearance of the broad O-H stretch of the alcohol (methanol) and carboxylic acid (formic acid), as well as the C=O stretch of the carboxylic acid.[1]

  • Q6: Can I use a base to catalyze the hydrolysis?

    A6: No, the hydrolysis of orthoesters like this compound is catalyzed by acid. Basic conditions are generally not effective for this transformation.[13]

  • Q7: What is the mechanism of formic acid neutralization with sodium bicarbonate?

    A7: Formic acid (HCOOH), a weak acid, reacts with sodium bicarbonate (NaHCO₃), a weak base, in an acid-base neutralization reaction. The products are sodium formate (HCOONa), water (H₂O), and carbon dioxide (CO₂). The evolution of carbon dioxide gas is a visual indicator that the neutralization is occurring.

Data Presentation

Table 1: Physical Properties of Key Compounds in this compound Hydrolysis

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₄H₁₀O₃106.12101-1020.97
MethanolCH₄O32.0464.70.792
Formic AcidCH₂O₂46.03100.81.22
Methyl FormateC₂H₄O₂60.0532-340.974

Data sourced from various chemical suppliers and safety data sheets.[14][15]

Experimental Protocols

Protocol 1: General Procedure for this compound Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your substrate and a suitable solvent.

  • Addition of Reagents: Add this compound (typically 1.5-3 equivalents relative to the functional group to be reacted).

  • Initiation of Hydrolysis: Add an aqueous acidic solution (e.g., 1 M HCl) to the reaction mixture. The amount of water should be in excess.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by a suitable analytical technique (TLC, GC, LC-MS, or NMR).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

Protocol 2: Neutralization and Extraction of Byproducts

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring until the effervescence of CO₂ ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), add the solvent and shake vigorously.

  • Separation: Allow the layers to separate. Drain the aqueous layer (which contains sodium formate and methanol).

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.

Visualizations

Hydrolysis_Pathway TMM This compound MF Methyl Formate TMM->MF + H₂O - CH₃OH FA Formic Acid MF->FA + H₂O - CH₃OH MeOH Methanol Troubleshooting_Workflow Start Incomplete Hydrolysis? Check_Water Sufficient H₂O excess? Start->Check_Water Yes Check_pH Is the medium acidic? Check_Water->Check_pH Yes Add_Water Add more water Check_Water->Add_Water No Check_Temp Is the temperature adequate? Check_pH->Check_Temp Yes Add_Acid Add catalytic acid Check_pH->Add_Acid No Increase_Temp Increase temperature (e.g., 40-60°C) Check_Temp->Increase_Temp No Success Reaction Complete Check_Temp->Success Yes Add_Water->Check_Water Add_Acid->Check_pH Increase_Temp->Check_Temp Byproduct_Removal_Logic Start Reaction Mixture (Product, Formic Acid, Methanol, Methyl Formate) Neutralize Neutralize with NaHCO₃ Start->Neutralize Extraction Liquid-Liquid Extraction Neutralize->Extraction Aqueous_Phase Aqueous Phase: Sodium Formate, Methanol Extraction->Aqueous_Phase Organic_Phase Organic Phase: Product, Methyl Formate, residual Methanol Extraction->Organic_Phase Distillation Distillation / Evaporation Organic_Phase->Distillation Volatiles Volatiles Removed: Methyl Formate, Methanol Distillation->Volatiles Final_Product Purified Product Distillation->Final_Product

References

Technical Support Center: Analytical Methods for Detecting Trimethoxymethane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxymethane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis of this compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities in this compound are typically related to its synthesis and potential degradation. These include:

  • Methanol (B129727): A common starting material for the synthesis of this compound.

  • Methyl formate (B1220265): A potential byproduct of synthesis or degradation.

  • Formic Acid: Can be present due to hydrolysis of this compound or methyl formate.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

Gas Chromatography (GC) is the most widely used and effective technique for the analysis of volatile and semi-volatile impurities in this compound. Key detectors for this analysis include:

  • Flame Ionization Detector (FID): Offers high sensitivity for organic compounds like methanol and methyl formate.

  • Mass Spectrometry (MS): Provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[1]

High-Performance Liquid Chromatography (HPLC) can be developed as a stability-indicating method, particularly for less volatile degradation products that may form under stress conditions.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for both identification and quantification of impurities without the need for reference standards for each impurity.[5][6][7]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the injector liner or on the column. Orthoesters can be sensitive to acidic surfaces.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues.[8][9][10]

  • Possible Cause: Incompatible solvent or sample overload.

    • Solution: Ensure the sample is dissolved in a volatile, non-reactive solvent. Inject a smaller sample volume or dilute the sample.[9]

  • Possible Cause: Incorrect injector temperature.

    • Solution: Optimize the injector temperature. A temperature that is too low may cause slow volatilization, while a temperature that is too high can cause degradation of this compound.

Issue: Inconsistent Retention Times

  • Possible Cause: Leaks in the gas lines or column connections.

    • Solution: Perform a leak check of the entire GC system, including the septum, ferrules, and gas connections.[9][11]

  • Possible Cause: Fluctuations in carrier gas flow rate or oven temperature.

    • Solution: Verify the stability of the carrier gas pressure and flow. Ensure the GC oven is properly calibrated and maintaining a stable temperature.[9]

  • Possible Cause: Column degradation.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8][11]

Issue: Ghost Peaks or Carryover

  • Possible Cause: Contamination in the syringe, injector, or column.

    • Solution: Clean the syringe thoroughly between injections. Replace the septum and inlet liner regularly. Bake out the column at a high temperature (within its specified limits) to remove contaminants.[8][9]

  • Possible Cause: Sample carryover from a previous injection of a high-concentration sample.

    • Solution: Inject a solvent blank after high-concentration samples to clean the system. Develop a robust syringe and injector cleaning procedure.

Sample Preparation

Issue: Inaccurate Quantification of Formic Acid

  • Possible Cause: Formic acid is not volatile enough for direct GC analysis.

    • Solution: Derivatize formic acid to a more volatile ester, such as methyl formate. This can be achieved by reacting the sample with methanol in the presence of an acid catalyst like sulfuric acid.[12][13][14][15]

  • Possible Cause: Incomplete derivatization reaction.

    • Solution: Optimize the derivatization conditions, including reaction time, temperature, and reagent concentrations, to ensure complete conversion of formic acid to its ester.[13][14]

Experimental Protocols

Protocol 1: GC-FID Method for Quantification of Methanol and Methyl Formate

This method is suitable for the routine quality control of this compound to quantify the levels of methanol and methyl formate.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dilute to volume with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.
  • Prepare a series of calibration standards of methanol and methyl formate in the same solvent.

2. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250 °C
  • Detector Temperature: 280 °C
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 150 °C.
  • Hold for 5 minutes.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
  • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected impurity concentration).

3. Data Analysis:

  • Identify the peaks of methanol and methyl formate based on their retention times compared to the standards.
  • Construct a calibration curve for each impurity by plotting peak area against concentration.
  • Quantify the amount of each impurity in the this compound sample using the calibration curve.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound and separate it from its degradation products.[2][3]

1. Forced Degradation Studies: [16][17][18][19]

  • Subject this compound to stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can separate them.
  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.
  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
  • Thermal Degradation: Heat the solid or liquid sample at a high temperature (e.g., 80 °C).
  • Photolytic Degradation: Expose the sample to UV light.

2. HPLC Method Development:

  • Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
  • Detection: UV detection at a wavelength where this compound or its expected degradation products show absorbance (e.g., 210 nm).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.

3. Method Validation:

  • Once the method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[20]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of methanol and methyl formate. Note that these values can vary depending on the specific instrument, column, and analytical conditions used. The data presented here is derived from studies on biological matrices and may need to be re-validated for a pure chemical matrix like this compound.

AnalyteMethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
MethanolHS-GC-FIDVitreous/Blood50 - 500 mg/dL0.5 mg/dL1.5 mg/dL[12]
Formate (as Methyl Formate)HS-GC-FIDVitreous/Blood0.5 - 150 mg/dL0.5 mg/dL1.5 mg/dL[12]
Formate (as Methyl Formate)HS-GCSerum/Aqueous5 - 100 mg/dL2.5 mg/dLNot Reported[13][14][15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dilution Dilution with Solvent Sample->Dilution Derivatization Derivatization (for Formic Acid) Dilution->Derivatization if needed GC_FID GC-FID Analysis Dilution->GC_FID GC_MS GC-MS Analysis Dilution->GC_MS HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Derivatization->GC_FID Peak_Integration Peak Integration & Identification GC_FID->Peak_Integration GC_MS->Peak_Integration HPLC_UV->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RTs) Check_System Check GC System Parameters (Temperature, Flow Rate) Problem->Check_System System_OK System Parameters OK? Check_System->System_OK Check_Consumables Inspect Consumables (Liner, Septum, Column) Consumables_OK Consumables OK? Check_Consumables->Consumables_OK Check_Sample Evaluate Sample Preparation Sample_OK Sample Prep OK? Check_Sample->Sample_OK System_OK->Check_Consumables Yes Adjust_Params Adjust Parameters System_OK->Adjust_Params No Consumables_OK->Check_Sample Yes Replace_Parts Replace Consumables Consumables_OK->Replace_Parts No Optimize_Prep Optimize Sample Prep Sample_OK->Optimize_Prep No Resolved Problem Resolved Sample_OK->Resolved Yes Adjust_Params->Resolved Replace_Parts->Resolved Optimize_Prep->Resolved

Caption: A logical troubleshooting workflow for common GC issues.

References

Validation & Comparative

A Comparative Guide to Trimethoxymethane and Other Orthoesters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthoesters are a versatile class of organic compounds characterized by three alkoxy groups attached to a single carbon atom. Among them, trimethoxymethane (TMOF), also known as trimethyl orthoformate, is the simplest and one of the most widely utilized. This guide provides an objective comparison of this compound with other common orthoesters, such as triethoxymethane (triethyl orthoformate, TEOF) and triethyl orthoacetate (TEOA), focusing on their performance in key synthetic applications, supported by experimental data and detailed protocols.

Introduction to Common Orthoesters

This compound is a foundational chemical intermediate in the pharmaceutical and agrochemical industries, valued for its role in synthesizing compounds like Vitamin B1, sulfa drugs, and fungicides such as azoxystrobin.[1][2][3] Its utility stems from its function as a dehydrating agent, a precursor to methoxymethylene groups, and a protecting group for aldehydes and ketones.[2][4]

Alternative orthoesters like triethyl orthoformate and triethyl orthoacetate offer different steric and electronic properties due to their ethyl and acetate (B1210297) groups, respectively. These differences influence their reactivity, the stability of the compounds they form, and their utility in specific synthetic strategies like the Johnson-Claisen rearrangement and the Bodroux-Chichibabin aldehyde synthesis.[5][6]

Comparative Data Presentation

The performance of an orthoester is dictated by its physical properties and chemical reactivity. The following tables summarize key comparative data.

Table 1: Physical and Chemical Properties of Selected Orthoesters

PropertyThis compound (TMOF)Triethoxymethane (TEOF)Triethyl Orthoacetate (TEOA)
Formula HC(OCH₃)₃HC(OCH₂CH₃)₃CH₃C(OCH₂CH₃)₃
Molar Mass 106.12 g/mol 148.20 g/mol 162.23 g/mol
Boiling Point 101-102 °C[3]146 °C[6]144-146 °C
Density 0.97 g/mL[3]0.891 g/mL[6]0.885 g/mL
Primary Use Acetalization, Dehydrating Agent, Methylating Agent[3][4][7]Ethylation, Aldehyde Synthesis[6]Johnson-Claisen Rearrangement

Table 2: Performance Comparison in Acetalization of Benzaldehyde

Orthoester ReagentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compoundp-TsOH (1)Methanol (B129727)Reflux1>95
Triethoxymethanep-TsOH (1)EthanolReflux1.5>95
This compoundAmberlyst-15Solvent-free250.5>98[8]
TriethoxymethaneTetrabutylammonium tribromide (cat.)Ethanol250.2>90[8]

Note: Data are representative of typical laboratory results. Actual outcomes may vary based on specific substrate and reaction conditions.

Table 3: Relative Hydrolysis Rates and Stability

Orthoesters are sensitive to acid and readily hydrolyze back to an ester and alcohol.[5][9] The rate of this hydrolysis is a critical factor in their use as protecting groups and in pH-sensitive drug delivery systems.[10]

OrthoesterSubstituent at Central CarbonRelative Hydrolysis Rate (pH < 7)Stability to Acid
This compound-HModerateModerate
Triethoxymethane-HModerate-Fast (steric hindrance is minimal)Moderate
Triethyl Orthoacetate-CH₃ (electron-donating)Fast[11][12]Low
Trimethyl Orthobenzoate-Ph (electron-withdrawing)SlowHigh

The stability of orthoesters is significantly influenced by the electronic nature of the substituent at the central carbon. Electron-donating groups (like the methyl group in TEOA) destabilize the intermediate carboxonium ion, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.[11][12]

Key Experimental Methodologies

Detailed and reproducible protocols are essential for laboratory success. The following sections provide standardized procedures for common applications of this compound.

Experimental Protocol 1: Acetalization of an Aldehyde using this compound

Objective: To protect an aldehyde functional group as a dimethyl acetal (B89532).

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • This compound (2.0-3.0 equiv)

  • Anhydrous Methanol (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.01 equiv, or Amberlyst-15 resin)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of the aldehyde in anhydrous methanol, add this compound.

  • Add the acid catalyst to the mixture. This compound itself can act as a dehydrating agent by reacting with the water produced.[8]

  • Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal.

  • Purify the product by distillation or column chromatography if necessary.

Experimental Protocol 2: Hydrolysis (Deprotection) of a Dimethyl Acetal

Objective: To remove the acetal protecting group and regenerate the aldehyde.

Materials:

  • Dimethyl acetal (1.0 equiv)

  • Acetone (B3395972)/Water mixture (e.g., 9:1 v/v) or Tetrahydrofuran (THF)/Water

  • Aqueous acid (e.g., 1M HCl, or a catalytic amount of p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the acetal in a mixture of an organic solvent (like acetone or THF) and water.

  • Add the aqueous acid or acid catalyst. Acetals are generally stable to bases but hydrolyze under acidic conditions.[8][13]

  • Stir the mixture at room temperature. Monitor the deprotection by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • If a water-miscible solvent like acetone was used, remove it under reduced pressure.

  • Extract the regenerated aldehyde with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to afford the product.

Visualizations of Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of key processes.

Acetal_Formation sub Aldehyde/Ketone + TMOF int1 Protonated Carbonyl sub->int1 + H+ cat H+ Catalyst cat->int1 int2 Hemiacetal Intermediate int1->int2 + MeOH int3 Oxonium Ion int2->int3 + H+ - H₂O prod Acetal + Methanol + H₂O int3->prod + MeOH - H+ tmof_h2o TMOF + H₂O → 2 MeOH + Methyl Formate prod->tmof_h2o Water Removal

Caption: Acid-catalyzed mechanism for acetal formation using TMOF.

Hydrolysis_Mechanism acetal Orthoester (or Acetal) protonated Protonated Orthoester acetal->protonated + H+ carboxonium Carboxonium Ion + Alcohol protonated->carboxonium - R'OH hemiacetal_ester Hemiacetal Ester Intermediate carboxonium->hemiacetal_ester + H₂O product Ester + Alcohol (or Aldehyde + Alcohols) hemiacetal_ester->product - H+

Caption: General mechanism for the acid-catalyzed hydrolysis of orthoesters.

Experimental_Workflow start Substrate Preparation Aldehyde + Orthoester (TMOF vs TEOF) reaction Reaction Setup Solvent + Catalyst Stir at defined Temp. start->reaction monitoring Reaction Monitoring TLC / GC Analysis reaction->monitoring workup Workup Quench with Base Extraction monitoring->workup Reaction Complete purification Purification Distillation or Chromatography workup->purification analysis Analysis Yield Calculation NMR / MS Characterization purification->analysis

Caption: Workflow for comparing the efficiency of different orthoesters.

Conclusion

This compound is an efficient and versatile reagent for a range of synthetic applications, particularly as a dehydrating agent and for the formation of dimethyl acetals. Its performance is often characterized by high yields and mild reaction conditions. Compared to its higher alkyl analogues like TEOF, TMOF is more volatile and produces methanol as a byproduct. The choice between this compound and other orthoesters depends on the specific requirements of the synthesis, including the desired alkoxy group, the acid sensitivity of the substrate, and the required stability of the resulting protected compound. For applications requiring rapid, pH-triggered cleavage, an orthoester with an electron-donating group, such as triethyl orthoacetate, may be more suitable. This guide provides the foundational data and protocols to help researchers make an informed decision for their specific application.

References

A Head-to-Head Battle of Orthoesters: Trimethoxymethane vs. Triethyl Orthoformate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount to the success of a synthetic route. This guide provides a comprehensive, data-driven comparison of two workhorse orthoesters, trimethoxymethane (TMOF) and triethyl orthoformate (TEOF), in key synthetic transformations. By examining their performance in acetalization, N-formylation, and the Bodroux-Chichibabin aldehyde synthesis, this document aims to provide the necessary insights for informed reagent selection.

At a Glance: Key Differences and Physicochemical Properties

This compound and triethyl orthoformate are the simplest and most common orthoesters of formic acid, serving as versatile C1 building blocks. While structurally similar, their differing alkoxy groups impart distinct physical and chemical properties that influence their reactivity and applications in synthesis.

PropertyThis compound (TMOF)Triethyl Orthoformate (TEOF)
Formula HC(OCH₃)₃HC(OC₂H₅)₃
Molecular Weight 106.12 g/mol 148.20 g/mol
Boiling Point 101-102 °C[1]146 °C[2]
Density 0.97 g/mL[1]0.891 g/mL[2]
Primary Synonyms Trimethyl orthoformate, Methyl orthoformateTriethoxymethane, Ethyl orthoformate

Performance in Acetalization: Protecting Carbonyls

Both TMOF and TEOF are widely employed for the protection of aldehydes and ketones as acetals, a crucial step in multi-step syntheses. They not only act as the source of the alkoxy groups for the acetal (B89532) but also serve as effective water scavengers, driving the equilibrium towards product formation.[3][4]

While direct, head-to-head comparative studies under identical conditions are scarce in the literature, the choice between TMOF and TEOF often hinges on the desired acetal (dimethyl vs. diethyl) and the reaction conditions. TMOF, with its lower boiling point, can be advantageous when milder reaction conditions or easier removal of excess reagent are required.

In one specific example related to the synthesis of aryl ethers, it was noted that trimethyl orthoformate provided moderate to good yields, while triethyl orthoformate resulted in low yields, suggesting a potential advantage for TMOF in certain contexts.

Experimental Protocol: General Acetalization of an Aldehyde

Materials:

  • Aldehyde (1.0 eq)

  • This compound or Triethyl Orthoformate (3.0 eq)

  • Anhydrous Methanol or Ethanol (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, CSA, or a Lewis acid like BF₃·OEt₂) (catalytic amount)

  • Anhydrous sodium bicarbonate or triethylamine (B128534) for quenching

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and the corresponding orthoformate dissolved in the anhydrous alcohol.

  • Add the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a mild base (e.g., anhydrous sodium bicarbonate or triethylamine).

  • Remove the solvent and excess orthoformate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude acetal, which can be further purified by distillation or column chromatography.

Acetalization_Mechanism carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl H⁺ hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + R'OH alcohol R'OH protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal H⁺ oxonium Oxonium Ion protonated_hemiacetal->oxonium - H₂O acetal Acetal oxonium->acetal + R'OH orthoformate HC(OR')₃ protonated_orthoformate HC(OR')₃H⁺ orthoformate->protonated_orthoformate H⁺ water H₂O dialkoxycarbenium HC(OR')₂⁺ protonated_orthoformate->dialkoxycarbenium - R'OH formate_ester HCOOR' dialkoxycarbenium->formate_ester + H₂O - R'OH, - H⁺

Caption: General mechanism of acid-catalyzed acetalization and the role of orthoformates as water scavengers.

Performance in N-Formylation of Amines

The formylation of amines is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. Both TMOF and TEOF are effective formylating agents, though their reactivity profiles differ. Generally, TEOF is more commonly cited for this purpose and may require harsher conditions or acid catalysis to achieve high yields.

SubstrateReagentCatalyst / ConditionsTimeYield (%)
Aniline (B41778)Triethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)4 min96%[5]
4-MethylanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)10 min96%[5]
4-NitroanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)25 min85%[5]
2,6-DimethylanilineTriethyl OrthoformateH₂SO₄–SiO₂ / Reflux (65°C)2 h70%[5]
Experimental Protocol: N-Formylation of Aniline with Triethyl Orthoformate

Materials:

  • Aniline (1.0 eq)

  • Triethyl orthoformate (4.0 eq)

  • Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄–SiO₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the aniline and triethyl orthoformate.

  • Add the H₂SO₄–SiO₂ catalyst to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC.[5]

  • After completion (typically 4 minutes for aniline), cool the reaction mixture to room temperature.[5]

  • Filter the mixture to remove the solid catalyst and wash the catalyst with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the filtrate and washings, and remove the solvent and excess triethyl orthoformate under reduced pressure.[5]

  • The resulting crude N-formylaniline can be purified by column chromatography on silica gel if necessary.[5]

N_Formylation_Mechanism amine R-NH₂ intermediate1 R-NH₂(⁺)-CH(OEt)₂ amine->intermediate1 + HC(OEt)₂⁺ teof HC(OEt)₃ protonated_teof HC(OEt)₃H⁺ teof->protonated_teof H⁺ dialkoxycarbenium HC(OEt)₂⁺ protonated_teof->dialkoxycarbenium - EtOH intermediate2 R-NH-CH(OEt)₂ intermediate1->intermediate2 - H⁺ intermediate3 R-N=CH(OEt) intermediate2->intermediate3 - EtOH formamide R-NH-CHO intermediate3->formamide H₂O

Caption: Proposed mechanism for the acid-catalyzed N-formylation of a primary amine with triethyl orthoformate.

The Bodroux-Chichibabin Aldehyde Synthesis: A Clear Winner

The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the one-carbon homologation of a Grignard reagent to an aldehyde.[6][7] In this transformation, triethyl orthoformate is the reagent of choice , reacting with the Grignard reagent to form a diethyl acetal, which is subsequently hydrolyzed to the target aldehyde.[6][7][8] Extensive literature searches reveal a strong preference for TEOF in this reaction, with no significant reports of this compound being used. This suggests that the reactivity and stability of the diethyl acetal intermediate are optimal for this synthesis.

Experimental Protocol: Synthesis of n-Hexanal via Bodroux-Chichibabin Reaction

This protocol is adapted from Organic Syntheses.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • n-Pentyl bromide

  • Triethyl orthoformate

  • Sulfuric acid

  • Ice

  • Standard glassware for Grignard reaction and distillation

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare the Grignard reagent from magnesium turnings and n-pentyl bromide in anhydrous diethyl ether.

  • Reaction with Triethyl Orthoformate: Cool the Grignard solution in an ice bath and add triethyl orthoformate dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for a period, then gently reflux.

  • Hydrolysis: Cool the reaction mixture and hydrolyze by pouring it onto a mixture of crushed ice and sulfuric acid.

  • Work-up and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Wash the combined ether extracts with water, sodium bicarbonate solution, and brine. Dry the ether solution over anhydrous calcium chloride.

  • Distillation: Remove the diethyl ether by distillation, and then distill the residue to collect n-hexanal.

Bodroux_Chichibabin_Workflow start Grignard Reagent (R-MgX) reaction Nucleophilic Attack start->reaction teof Triethyl Orthoformate HC(OEt)₃ teof->reaction acetal Diethyl Acetal R-CH(OEt)₂ reaction->acetal hydrolysis Acidic Hydrolysis acetal->hydrolysis aldehyde Aldehyde R-CHO hydrolysis->aldehyde

Caption: Experimental workflow of the Bodroux-Chichibabin aldehyde synthesis.

Conclusion: Making the Right Choice

Both this compound and triethyl orthoformate are invaluable reagents in the synthetic chemist's toolbox. The choice between them is dictated by the specific transformation and desired product.

  • For acetalization , both reagents are effective, with the choice primarily depending on the desired dimethyl or diethyl acetal and reaction conditions. TMOF may offer advantages in reactions where milder conditions are preferred.

  • In the N-formylation of amines , triethyl orthoformate is a well-established reagent, often requiring acid catalysis for efficient conversion.

  • For the Bodroux-Chichibabin aldehyde synthesis , triethyl orthoformate is the clear and established reagent of choice for the one-carbon homologation of Grignard reagents.

By understanding the nuances of their reactivity and consulting the provided experimental data and protocols, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.

References

A Comparative Guide to Alternatives for Trimethoxymethane as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Trimethoxymethane serves as a valuable reagent for the protection of aldehydes and ketones as their dimethyl acetals and as a dehydrating agent.[1][2] However, the demands of complex molecular architectures often necessitate a broader palette of protecting groups with varied stability profiles and orthogonal deprotection strategies. This guide provides an objective comparison of common alternatives to this compound-derived acetals, focusing on protecting groups for both carbonyls and alcohols, supported by experimental data and detailed protocols.

I. Alternatives for Carbonyl (Aldehyde & Ketone) Protection

While this compound efficiently forms dimethyl acetals, cyclic acetals and thioacetals are frequently employed alternatives offering distinct advantages in stability and reactivity.[3] Acetals are stable in neutral to strongly basic environments but are readily cleaved by aqueous acid, making them excellent choices for protecting carbonyls from nucleophiles, organometallics, and hydrides.[4]

Key Alternatives:

  • 1,3-Dioxolanes and 1,3-Dioxanes (Cyclic Acetals): Formed from the reaction of a carbonyl with a diol (e.g., ethylene (B1197577) glycol, 1,3-propanediol), these are generally more stable to acidic hydrolysis than their acyclic counterparts like dimethyl acetals due to entropic factors.[5]

  • Thioacetals: Formed using thiols or dithiols, these groups are exceptionally stable under both acidic and basic conditions.[6] Their removal requires specific reagents, often involving heavy metal salts like mercuric chloride (HgCl₂), providing an orthogonal deprotection strategy.[4][6]

Data Presentation: Comparison of Carbonyl Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
Dimethyl Acetal (B89532) R-C(OCH₃)₂-R'CH(OCH₃)₃, cat. acid (e.g., TsOH)Mild aqueous acid (e.g., HCl, PPTS) in H₂O/THFUnstable: Strong Acid. Stable: Base, Nucleophiles, Hydrides, Oxidizing Agents.[1][6]
1,3-Dioxolane Cyclic acetal with ethylene glycolEthylene glycol, cat. acid (e.g., TsOH), Dean-StarkMild aqueous acid (e.g., HCl, PPTS) in H₂O/THFUnstable: Strong Acid. Stable: Base, Nucleophiles, Hydrides, Oxidizing Agents.[7][8]
Thioacetal R-C(SR)₂-R'1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂)HgCl₂, CaCO₃, aq. CH₃CN; or Raney Nickel (for reduction to CH₂)Stable: Acid, Base, Nucleophiles, Hydrides, Oxidizing Agents.[4][6]

II. Orthogonal Strategies: Alternatives for Alcohol Protection

In syntheses where a carbonyl is protected, it is often necessary to simultaneously manage hydroxyl groups. The choice of an alcohol protecting group must be orthogonal to the carbonyl protection strategy, meaning one can be removed without affecting the other. Common classes include silyl (B83357) ethers, benzyl (B1604629) ethers, and other acetal-type ethers like THP.[9][10][11]

Key Alternatives:

  • Silyl Ethers (TBDMS, TIPS): Widely used due to their ease of introduction and tunable stability. They are stable to a wide range of non-acidic and non-fluoride conditions but are cleaved selectively with fluoride (B91410) sources (e.g., TBAF) or acid, with stability increasing with steric bulk (TMS < TBDMS < TIPS).[9][12][13]

  • Benzyl (Bn) Ethers: Robust protecting groups, stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[10][11] Their primary mode of cleavage is catalytic hydrogenolysis (H₂/Pd-C), offering a mild and highly specific deprotection method that is orthogonal to acid- or fluoride-labile groups.[10][14]

  • Tetrahydropyranyl (THP) Ethers: A type of acetal used for alcohols, THP ethers are installed using dihydropyran under acidic conditions.[15] They are stable to basic, nucleophilic, and reductive conditions but, like other acetals, are removed with aqueous acid.[16][17]

Data Presentation: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., AcOH)Unstable: Acid, Fluoride Ions. Stable: Base, Hydrogenolysis, most oxidizing/reducing agents.[9][13]
Triisopropylsilyl Ether TIPSTIPS-Cl, Imidazole, DMFTBAF in THF; or stronger acid than for TBDMSUnstable: Acid, Fluoride Ions. Stable: Base, Hydrogenolysis, most oxidizing/reducing agents. More stable to acid than TBDMS.[12]
Benzyl Ether BnBnBr, NaH, THFH₂, Pd/C; or dissolving metal reduction (Na, NH₃)Unstable: Catalytic Hydrogenolysis. Stable: Strong Acid, Strong Base, Fluoride Ions, most oxidizing/reducing agents.[10][11]
Tetrahydropyranyl Ether THPDihydropyran (DHP), cat. p-TsOH, CH₂Cl₂Aqueous acid (e.g., AcOH in THF/H₂O)Unstable: Acid. Stable: Base, Hydrogenolysis, Fluoride Ions, most oxidizing/reducing agents.[15][16]

III. Experimental Protocols

Protocol 1: Protection of a Ketone as a 1,3-Dioxolane

  • Objective: To protect a ketone from reacting with a Grignard reagent by converting it to a cyclic acetal.

  • Procedure:

    • Dissolve the ketone (1.0 eq) in toluene.

    • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. Water will be collected azeotropically, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected ketone.[3]

Protocol 2: Deprotection of a TBDMS Ether with Fluoride

  • Objective: To selectively cleave a TBDMS ether using a fluoride ion source.[10]

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

  • Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[10][14]

  • Procedure:

    • Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).

    • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

IV. Mandatory Visualizations

G cluster_workflow General Protecting Group Workflow A Polyfunctional Molecule B Protection A->B C Protected Intermediate B->C D Chemical Transformation (on unprotected group) C->D E Modified Intermediate D->E F Deprotection E->F G Final Product F->G

Caption: General workflow for employing a protecting group strategy.

G cluster_orthogonal Orthogonal Deprotection Strategy Start Substrate with TBDMS and Bn Ethers TBAF Add TBAF in THF Start->TBAF Path 1 H2_PdC Add H₂/Pd-C in MeOH Start->H2_PdC Path 2 Product1 Bn-Protected Alcohol TBAF->Product1 Cleaves TBDMS Product2 TBDMS-Protected Alcohol H2_PdC->Product2 Cleaves Bn

Caption: Orthogonal removal of TBDMS and Bn protecting groups.

G cluster_acetal_formation Acetal Protection of a Ketone Ketone Ketone (R-CO-R') Acetal Cyclic Acetal (1,3-Dioxolane) Ketone->Acetal Diol Ethylene Glycol Diol->Acetal Acid cat. H⁺ Acid->Acetal catalyst Water H₂O (removed) Acetal->Water equilibrium

Caption: Reaction scheme for cyclic acetal formation.

References

A Comparative Analysis of Trimethoxymethane and Dimethylformamide Dimethyl Acetal (DMF-DMA) for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of reagent is paramount to achieving desired molecular transformations with efficiency, selectivity, and safety. This guide provides an objective, data-driven comparison of two versatile C1 synthons: Trimethoxymethane (TMOF), also known as trimethyl orthoformate, and N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Both reagents serve as valuable tools for methylation and formylation, yet their distinct reactivity profiles, substrate compatibility, and reaction mechanisms warrant a detailed comparative analysis to inform reagent selection in research and development.

Executive Summary

This compound (TMOF) is a simple orthoester primarily utilized as a methylating agent, a precursor for methoxymethylene groups, a dehydrating agent, and for the formation of acetal protecting groups.[1][2] Its reactivity is often harnessed under acidic or radical conditions.[1]

Dimethylformamide dimethyl acetal (DMF-DMA) is a more powerful and versatile reagent, functioning as both a potent methylating and formylating agent.[3] Its dual reactivity stems from its unique aminal acetal structure.[3] DMF-DMA is widely employed in the synthesis of enamines, amidines, and a diverse array of heterocyclic compounds, often under milder conditions than many traditional methods.[4][5] While orthoesters like TMOF are generally less reactive than amide acetals like DMF-DMA in nucleophilic additions, TMOF offers unique applications, particularly in radical methylation.[1][6]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies to highlight the performance of TMOF and DMF-DMA in analogous synthetic transformations. It is critical to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, these tables present data from separate studies, and reaction conditions should be carefully considered.

Table 1: Comparison in Methylation Reactions

SubstrateReagentProductConditionsReaction TimeYield (%)Reference
PhenylacetonitrileThis compound (TMOF)2-Phenylpropionitrilet-BuOK, Methanol (B129727), 200°C300 min96% (conversion), ~65% (product)[7]
Carboxylic Acids (general)Dimethylformamide Dimethyl Acetal (DMF-DMA)Methyl EstersNeat or Solvent, Mild HeatNot SpecifiedHigh Yields (qualitative)[3]
Fresh Horse Mussel LipidsDimethylformamide Dimethyl Acetal (DMF-DMA)Fatty Acid Methyl Esters (FAME)100°C15 min79.9%[8]

Table 2: Comparison in Reactions with Active Methylene (B1212753) Compounds

SubstrateReagentProduct TypeConditionsReaction TimeYield (%)Reference
Ketones (general)Dimethylformamide Dimethyl Acetal (DMF-DMA)EnaminonesToluene or Neat, Reflux3-6 hoursNot specified (general protocol)[5]
1,3-Dicarbonyl CompoundsDimethylformamide Dimethyl Acetal (DMF-DMA)2-Aminopyridine derivatives1,4-Dioxane, Cs2CO3, RefluxNot Specified74-92%[9]
2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoic acidThis compound (TMOF)isoindolo[2,1-a]quinoline-5,11-dioneMethanol, H2SO4, RefluxNot Specified79%[10]
2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoic acidDimethylformamide Dimethyl Acetal (DMF-DMA)isoindolo[2,1-a]quinoline-5,11-dioneToluene, RefluxNot Specified93%[10]

Key Synthetic Applications & Reaction Mechanisms

This compound (TMOF)

TMOF is a versatile reagent with several key applications in organic synthesis:

  • Acetal Formation: It is widely used as a protecting group for aldehydes. The reaction is typically acid-catalyzed and proceeds by converting water, a byproduct, into methanol and methyl formate, driving the equilibrium towards the acetal product.[2]

  • Methylating Agent: TMOF can act as a methylating agent for various substrates, including carboxylic acids to form methyl esters and arylacetonitriles.[2][7]

  • Radical Methylation: It serves as an efficient source of methyl radicals under nickel/photoredox catalysis, enabling the methylation of (hetero)aryl chlorides under mild conditions.[1]

TMOF_Pathways cluster_0 Acetal Formation (Aldehyde Protection) cluster_1 Radical Methylation Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde H⁺ Hemiacetal R-CH(OH)(OCH₃) Protonated_Aldehyde->Hemiacetal + CH₃OH - H⁺ Oxocarbenium R-CH=O⁺CH₃ Hemiacetal->Oxocarbenium + H⁺ - H₂O Acetal R-CH(OCH₃)₂ Oxocarbenium->Acetal + CH₃OH - H⁺ TMOF2 HC(OCH₃)₃ Tertiary_Radical •C(OCH₃)₃ TMOF2->Tertiary_Radical HAT (e.g., Cl•) Methyl_Radical •CH₃ Tertiary_Radical->Methyl_Radical β-scission + O=C(OCH₃)₂ Aryl_Chloride Ar-Cl Aryl_Radical Ar• Aryl_Chloride->Aryl_Radical Ni/Photoredox Methylated_Aryl Ar-CH₃ Aryl_Radical->Methylated_Aryl + •CH₃

Key reaction pathways involving this compound.
Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a highly reactive and versatile reagent known for its dual functionality.

  • Formylating Agent: Its primary application is the formylation of active methylene and methyl groups to generate enamine or enaminone intermediates.[5] These intermediates are crucial building blocks for a vast number of heterocyclic compounds.[5] It also formylates primary and secondary amines to yield amidines.[3]

  • Methylating Agent: DMF-DMA is a potent methylating agent for functional groups with acidic protons, such as carboxylic acids, phenols, and thiols.[3]

  • Protecting Group: It serves as an effective protecting group for primary amines and hydroxyl groups by forming stable enamine-like structures or mixed acetals.[11]

DMFDMA_Pathways cluster_0 Formylation of Active Methylene Compounds cluster_1 Methylation of Carboxylic Acids Active_Methylene R-CH₂-Z Intermediate1 Intermediate Active_Methylene->Intermediate1 Nucleophilic Attack DMFDMA1 (CH₃)₂N-CH(OCH₃)₂ DMFDMA1->Intermediate1 Enamine R-C(=CHZ)-N(CH₃)₂ Intermediate1->Enamine - 2x CH₃OH Carboxylic_Acid R-COOH Intermediate2 [R-COO⁻] [ (CH₃)₂N=CH(OCH₃)⁺ ] Carboxylic_Acid->Intermediate2 Proton Transfer DMFDMA2 (CH₃)₂N-CH(OCH₃)₂ DMFDMA2->Intermediate2 Methyl_Ester R-COOCH₃ Intermediate2->Methyl_Ester SN2 Attack + CH₃OH DMF DMF

Key reaction pathways involving DMF-DMA.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of an Aldehyde using this compound (TMOF)

This protocol provides a general method for the protection of an aldehyde as its dimethyl acetal.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (TMOF) (1.2 - 2.0 equiv)

  • Anhydrous Methanol (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), HCl) (catalytic amount, e.g., 0.1 mol%)

Procedure:

  • To a solution of the aldehyde in anhydrous methanol, add this compound.

  • Add the acid catalyst to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

  • Upon completion, quench the reaction by adding a base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified further if necessary by distillation or column chromatography.[12]

Protocol 2: General Procedure for Formylation of a Ketone to an Enaminone using DMF-DMA

This protocol outlines a general methodology for the synthesis of an enaminone from a ketone with an active methylene group.[1]

Materials:

  • Active methylene compound (e.g., a ketone) (1.0 equiv)

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) (1.1 to 1.5 equiv)

  • Anhydrous solvent (e.g., toluene, xylene) (optional, the reaction can be run neat)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound.

  • If using a solvent, add the appropriate anhydrous solvent. Place the flask under an inert atmosphere (e.g., nitrogen).

  • Add DMF-DMA to the reaction mixture.

  • Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for the specific substrate.[1]

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and volatile byproducts (methanol and dimethylamine) under reduced pressure.

  • The resulting crude enaminone can be purified by standard methods such as crystallization or column chromatography on silica (B1680970) gel.[1]

Safety and Handling

Both TMOF and DMF-DMA are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound (TMOF):

  • Highly flammable liquid and vapor.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Moisture sensitive.[2]

Dimethylformamide Dimethyl Acetal (DMF-DMA):

  • Highly flammable liquid and vapor.

  • Harmful if swallowed or inhaled.

  • Causes serious eye damage.[4]

  • Moisture sensitive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Both this compound and DMF-DMA are valuable reagents in the synthetic chemist's toolkit, each with its own distinct advantages and applications.

  • This compound is a reliable choice for acetal formation and as a source of methyl radicals in modern photoredox catalysis. Its lower reactivity compared to DMF-DMA can be advantageous when high selectivity is required and harsh conditions are tolerated.

  • N,N-Dimethylformamide dimethyl acetal offers superior reactivity and versatility, excelling as both a formylating and methylating agent, often under milder conditions. Its ability to readily form enamines and amidines makes it an indispensable reagent for the synthesis of a wide range of heterocyclic compounds.

The selection between TMOF and DMF-DMA should be guided by the specific transformation required, the nature of the substrate, and the desired reaction conditions. For formylation and reactions requiring a highly reactive C1 synthon, DMF-DMA is often the superior choice. For specific applications like radical methylation or when a less reactive reagent is desired for chemoselectivity, TMOF presents a viable alternative. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Synthetic Methods Using Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic reagents is paramount to achieving efficiency, safety, and high yields. Trimethoxymethane, also known as trimethyl orthoformate (TMOF), is a versatile and valuable reagent in organic synthesis. This guide provides an objective comparison of synthetic methods employing this compound against common alternatives, supported by experimental data and detailed protocols.

Core Applications and Alternatives

This compound serves several key functions in modern organic synthesis. Its utility is most pronounced in three primary areas:

  • Protection of Carbonyl Groups: Forming dimethyl acetals to protect aldehydes and ketones from undesired reactions.

  • Dehydration/Water Scavenging: Driving equilibrium reactions, such as esterification, to completion by chemically removing water.

  • Novel Methylation Reactions: Acting as a methyl radical source under mild conditions.

This guide will evaluate the performance of this compound in each of these roles against established alternative methods.

Protection of Carbonyl Groups: this compound vs. Ethylene (B1197577) Glycol

The protection of aldehydes and ketones is a fundamental strategy in multi-step synthesis. This compound converts carbonyls into dimethyl acetals, while ethylene glycol forms cyclic 1,3-dioxolane (B20135) acetals. Both are stable under basic and nucleophilic conditions and are readily deprotected with aqueous acid.

Data Presentation: Acetal (B89532) Formation
Method/ReagentTypical SubstrateCatalystConditionsTimeYieldKey AdvantagesDisadvantages
This compound Aldehydes, KetonesAcid (HCl, HBF₄-SiO₂, Decaborane)Methanol (B129727) or Solvent-free, RT10 min - 2 h>90%[1][2]Acts as both reagent and water scavenger; fast reaction times.[3]Generates acyclic acetals which can be less stable than cyclic ones.
Ethylene Glycol Aldehydes, KetonesAcid (TsOH, Dowex 50WX8)Toluene (B28343), Reflux with water removal (Dean-Stark)4 - 30 h90-95%[4]Forms highly stable cyclic acetals.Requires physical removal of water; longer reaction times.
Experimental Protocols

Protocol 1: General Acetal Protection using this compound

  • To a solution of the carbonyl compound (1.0 equiv) in anhydrous methanol (0.2 M), add this compound (1.5 equiv).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 30 minutes to 2 hours.[2]

  • Upon completion, quench the reaction by adding a mild base, such as triethylamine (B128534) or solid sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the dimethyl acetal.

Protocol 2: Acetal Deprotection

  • Dissolve the acetal (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 1M HCl).

  • Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to recover the deprotected carbonyl compound.

Visualization of Acetal Protection Workflow

cluster_workflow Workflow: Carbonyl Protection with this compound A Combine Carbonyl Compound, Anhydrous Methanol, and This compound B Add Acid Catalyst (e.g., p-TsOH) A->B C Stir at Room Temperature (Monitor by TLC/GC) B->C D Quench with Base (e.g., Triethylamine) C->D E Workup: Solvent Removal, Extraction, Drying, Concentration D->E F Purified Dimethyl Acetal E->F

Caption: General workflow for carbonyl protection as a dimethyl acetal.

Dehydration in Esterification: this compound vs. Dean-Stark Apparatus

Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the water byproduct must be removed. This can be accomplished chemically using this compound or physically using a Dean-Stark apparatus.

Data Presentation: Esterification Methods
MethodPrincipleTypical ConditionsYieldKey AdvantagesDisadvantages
This compound Chemical water scavenger: TMOF reacts with H₂O to form methanol and methyl formate.[3]Methanol, Acid catalyst (e.g., H₂SO₄), RefluxHigh to QuantitativeHomogeneous reaction; no specialized glassware needed; mild conditions.Stoichiometric amounts of TMOF are required; byproducts must be removed.
Dean-Stark Apparatus Physical water removal: Azeotropic distillation of water with a solvent like toluene or benzene.Toluene or Benzene, Acid catalyst (e.g., TsOH), RefluxHigh to Quantitative[5]Effective for a wide range of substrates; allows monitoring of reaction progress by water collection.[6]Requires specialized glassware; higher reaction temperatures; heterogeneous setup.
Experimental Protocols

Protocol 3: Esterification using this compound as a Water Scavenger

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous methanol (solvent).

  • Add this compound (1.5 - 2.0 equiv) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove methanol and other volatiles under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting methyl ester by column chromatography or distillation.

Visualization of Reaction Mechanism

cluster_mech Mechanism: TMOF as a Water Scavenger in Esterification RCOOH Carboxylic Acid Equilibrium RCOOH->Equilibrium CH3OH Methanol CH3OH->Equilibrium H2O Water (byproduct) TMOF HC(OCH3)3 (this compound) H2O->TMOF Reaction RCOOCH3 Methyl Ester Products 2 CH3OH + HCOOCH3 (Methanol + Methyl Formate) TMOF->Products Equilibrium->H2O Equilibrium->RCOOCH3

Caption: TMOF shifts the esterification equilibrium by consuming water.

C-H Methylation: this compound vs. Classical Methylating Agents

A novel application of this compound is its use as a methyl radical source in nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides.[7] This offers a milder, less toxic alternative to classical, highly reactive methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI).

Data Presentation: Methylation Methods
ReagentMethodConditionsSubstrate ScopeYieldSafety Profile
This compound Ni/Photoredox CatalysisNiCl₂·glyme, photocatalyst, base, TMOF, light, RT(Hetero)aryl and acyl chloridesGood to Excellent (e.g., 96%)[7]Low toxicity, common solvent.[7]
Dimethyl Sulfate (DMS) Sₙ2 / SₙArStrong base (e.g., NaH, NaHCO₃), elevated temp.Phenols, Carboxylic acids, anilinesGood to Excellent (e.g., 96%)[8][9]Highly toxic, corrosive, suspected carcinogen.[10]
Methyl Iodide (MeI) Sₙ2 / SₙArStrong base, RT or elevated temp.Wide range of nucleophilesGood to ExcellentToxic, volatile, more expensive for industrial scale.[10]
Experimental Protocols

Protocol 4: Ni/Photoredox Methylation of an Aryl Chloride using this compound (Based on the method developed by the Doyle and MacMillan groups)[7]

  • To an oven-dried vial, add the aryl chloride (1.0 equiv), NiCl₂·glyme (0.1 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (0.1 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 equiv).

  • Add a magnetic stir bar and seal the vial with a septum.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous this compound as the solvent and methyl source.

  • Add a suitable base (e.g., 2,6-lutidine, 2.0 equiv) via syringe.

  • Place the vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by flash column chromatography.

Visualization of Competing Pathways

cluster_logic Logical Choice: Methylation Strategy Start Need to Methylate an Aryl Chloride Question Are there sensitive functional groups? Is mildness critical? Start->Question TMOF Use this compound with Ni/Photoredox Catalysis Question->TMOF  Yes Classical Use Classical Reagent (e.g., DMS, MeI) with strong base/heat Question->Classical  No Result_TMOF Advantages: - High functional group tolerance - Mild room temp. conditions - Low toxicity reagent TMOF->Result_TMOF Result_Classical Advantages: - Well-established - No specialized photo-equipment - Potentially cheaper for simple substrates Classical->Result_Classical

Caption: Decision logic for choosing a methylation method.

Conclusion

This compound is a highly effective and versatile reagent that offers significant advantages over alternative synthetic methods in specific contexts. As a carbonyl protecting agent , it provides a rapid and efficient alternative to diol-based methods, particularly when its role as a simultaneous dehydrating agent is beneficial. In esterifications , it serves as an excellent chemical water scavenger, avoiding the need for specialized glassware like a Dean-Stark trap. Most significantly, its emerging role as a methyl source in Ni/photoredox catalysis represents a major advance, enabling the methylation of complex molecules under exceptionally mild and safe conditions, a critical consideration in pharmaceutical and drug development.[7] The choice between this compound and its alternatives should be guided by substrate compatibility, required reaction conditions, and safety considerations.

References

spectroscopic analysis for confirming product structure after using trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a product's chemical structure is paramount. When employing trimethoxymethane for reactions such as acetal (B89532) formation, a variety of spectroscopic techniques are essential for verification. This guide provides a comparative analysis of this compound with alternative acetalization reagents, supported by experimental data and detailed spectroscopic protocols to ensure accurate product characterization.

The formation of acetals is a common and crucial transformation in organic synthesis, often utilized as a protective group strategy for aldehydes and ketones. This compound (TMOF) is a widely used reagent for this purpose, offering a convenient source for the dimethyl acetal group. However, alternative methods, such as the use of triethyl orthoformate (TEOF) or the classical approach of using an alcohol with a dehydrating agent, are also prevalent. The choice of reagent can influence reaction efficiency, product purity, and the profile of any side-products, making a thorough spectroscopic analysis indispensable.

Performance Comparison of Acetalization Methods

To objectively compare the performance of different acetalization strategies, the synthesis of benzaldehyde (B42025) dimethyl acetal and benzaldehyde diethyl acetal from benzaldehyde was examined using three common methods. The results, including reaction yields and conditions, are summarized in the table below.

Method/ReagentSubstrateProductCatalystReaction TimeYield (%)Reference
This compoundBenzaldehydeBenzaldehyde dimethyl acetalp-Toluenesulfonic acid3-4 hours95.5-98.1[1]
Triethyl orthoformateBenzaldehydeBenzaldehyde diethyl acetalAcid catalystNot Specified74-77[2]
Methanol (B129727) & Dehydrating AgentBenzaldehydeBenzaldehyde dimethyl acetalHeterogeneous Acid Catalyst12 hours~74[3]

Table 1: Comparison of reaction conditions and yields for the acetalization of benzaldehyde using different methods.

Spectroscopic Analysis for Product Confirmation

The confirmation of the desired acetal product and the identification of any impurities or side-products rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of the acetal products. The disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the acetal moiety are key indicators of a successful reaction.

¹H NMR: A critical checkpoint in the ¹H NMR spectrum is the disappearance of the aldehyde proton peak, typically found between δ 9-10 ppm for aromatic aldehydes like benzaldehyde.[4] The formation of the acetal is confirmed by the appearance of a new singlet for the acetal proton (CH(OR)₂) in the region of δ 5.3-5.5 ppm. The methoxy (B1213986) groups of a dimethyl acetal will present as a sharp singlet around δ 3.3 ppm, while the ethoxy groups of a diethyl acetal will show a quartet around δ 3.4-3.7 ppm and a triplet around δ 1.2 ppm.

¹³C NMR: In the ¹³C NMR spectrum, the aldehyde carbonyl carbon signal, typically around δ 192 ppm for benzaldehyde, will be absent in the product spectrum.[3] The formation of the acetal is indicated by the appearance of a new signal for the acetal carbon (CH(OR)₂) at approximately δ 103 ppm. The carbons of the alkoxy groups will also be present in their characteristic regions.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Benzaldehyde9.99 (s, 1H, CHO)192.5 (CHO)
Benzaldehyde Dimethyl Acetal5.38 (s, 1H, CH(OMe)₂), 3.30 (s, 6H, OMe)103.3 (CH(OMe)₂), 52.6 (OMe)
Benzaldehyde Diethyl Acetal5.45 (s, 1H, CH(OEt)₂), 3.45-3.70 (m, 4H, OCH₂), 1.22 (t, 6H, CH₃)Not explicitly found in search results.

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for benzaldehyde and its acetals.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring the disappearance of the starting material. The strong carbonyl (C=O) stretching band of the aldehyde, typically found around 1700 cm⁻¹, is a prominent feature in the spectrum of the starting material.[5] Upon successful acetalization, this peak will be absent in the product's IR spectrum. The product spectrum will instead be characterized by strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

CompoundKey IR Absorption Bands (cm⁻¹)
Benzaldehyde~1710 (strong, C=O stretch)
Benzaldehyde Dimethyl AcetalAbsence of C=O stretch, strong C-O stretches
Benzaldehyde Diethyl AcetalAbsence of C=O stretch, strong C-O stretches

Table 3: Key IR spectroscopic features for monitoring acetal formation.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for both confirming the molecular weight of the product and identifying any volatile impurities or side-products. Under electron ionization (EI), acetals often do not show a strong molecular ion peak due to facile fragmentation. A common fragmentation pathway involves the loss of an alkoxy group to form a stable oxonium ion. For example, benzaldehyde dimethyl acetal can lose a methoxy radical to form a fragment with m/z = 121.

Commonly observed side-products in acetalization reactions include unreacted starting material and, in the case of reactions involving orthoesters, the corresponding alcohol and formate (B1220265) ester from the hydrolysis of the reagent. For instance, when using this compound, methanol and methyl formate can be formed. Benzoic acid can also be detected as a byproduct, likely due to the oxidation of benzaldehyde.[3]

Experimental Protocols

Synthesis of Benzaldehyde Dimethyl Acetal using this compound: To a solution of 3-bromo-4-fluorobenzaldehyde (B1265969) (0.36 mol) and p-toluenesulfonic acid (0.3 g) in toluene (B28343) (120 ml) and methanol (16 ml) at room temperature, this compound (0.40 mol) is added dropwise with stirring. The reaction is stirred for an additional hour at room temperature and then heated to approximately 50 °C for 2-3 hours. After cooling, the reaction mixture is neutralized with a 5% aqueous solution of Na₂CO₃. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield the product.[1]

Synthesis of Benzaldehyde Diethyl Acetal using Triethyl Orthoformate: A mixture of 2,3-dibromopropionaldehyde is stirred while a solution of freshly distilled triethyl orthoformate (0.54 mol) in absolute ethanol (B145695) (65 ml) is added over 15 minutes. The solution is stirred for 3 hours. Ethyl formate, ethanol, and excess triethyl orthoformate are then removed on a rotary evaporator. The residual liquid is distilled to afford the product.[2]

Spectroscopic Analysis Protocol (General):

  • NMR Spectroscopy: A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: A thin film of the liquid product is placed between two salt plates (e.g., NaCl), or a solution of a solid product is prepared in a suitable solvent. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • GC-MS Analysis: A dilute solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into a gas chromatograph coupled to a mass spectrometer. The components are separated on a suitable capillary column and ionized by electron ionization.

Visualization of the Confirmation Workflow

The logical workflow for confirming the product structure after a reaction with this compound using spectroscopic analysis is depicted in the following diagram.

G Workflow for Product Structure Confirmation cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Aldehyde/Ketone + This compound Reaction Acid Catalyst Start->Reaction Workup Quenching & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR IR IR Spectroscopy Workup->IR MS GC-MS Analysis Workup->MS Confirm_Product Confirm Acetal Formation: - Disappearance of aldehyde signals - Appearance of acetal signals NMR->Confirm_Product IR->Confirm_Product MS->Confirm_Product Identify_Impurities Identify Side-Products/ Unreacted Starting Material MS->Identify_Impurities Final_Structure Confirmed Product Structure Confirm_Product->Final_Structure Identify_Impurities->Final_Structure

Caption: Workflow for product structure confirmation after using this compound.

References

A Comparative Guide to Formylating Agents: Trimethoxymethane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients. The choice of formylating agent is a critical decision that influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of trimethoxymethane against other common formylating agents, supported by experimental data.

Performance Comparison of Formylating Agents

The selection of a formylating agent is highly dependent on the substrate's reactivity, desired regioselectivity, and the tolerance of other functional groups. While this compound (TMOF) offers a mild and effective option for the formylation of electron-rich aromatic compounds like indoles, other reagents such as the Vilsmeier-Haack reagent (typically DMF/POCl₃) and the Duff reagent (hexamethylenetetramine) are also widely employed.

The Vilsmeier-Haack reaction is a powerful and versatile method for formylating electron-rich heterocycles and aromatic compounds, often providing good to excellent yields.[1][2] The Duff reaction is primarily used for the ortho-formylation of phenols and is known to be generally inefficient, though modifications can improve yields.[3][4]

Yield Comparison Data

The following table summarizes the reported yields for the formylation of indole (B1671886) and phenol (B47542) derivatives using different formylating agents. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing reaction conditions.

SubstrateFormylating Agent/SystemProductYield (%)Reference
IndoleThis compound (TMOF) / BF₃·OEt₂Indole-3-carboxaldehyde82[5]
IndoleTriethyl Orthoformate (TEOF) / BF₃·OEt₂Indole-3-carboxaldehyde54
IndoleVilsmeier-Haack (DMF/POCl₃)Indole-3-carboxaldehydeup to 97[6]
IndoleVilsmeier-Haack (catalytic)Deuterated Indole-3-carboxaldehyde77[7]
PhenolDuff Reaction (Hexamethylenetetramine)Salicylaldehyde18[6]
2,4-Di-tert-butylphenolDuff Reaction (Hexamethylenetetramine/TFA)3,5-Di-tert-butylsalicylaldehyde-[8]
PhenolVilsmeier-Haack (DMF/SOCl₂)SalicylaldehydeGood yields[9]
PhenolParaformaldehyde / MgCl₂-Et₃NSalicylaldehydeHigh to excellent[10]

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below.

Formylation of Indole with this compound

This protocol is adapted from the boron-catalyzed formylation of indoles.[5]

Materials:

  • Indole

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a mixture of indole (1.0 mmol, 1.0 equiv) and trimethyl orthoformate (1.0 mmol, 1.0 equiv), rapidly add boron trifluoride diethyl etherate (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Vilsmeier-Haack Formylation of Indole

This protocol provides a general procedure for the synthesis of indole-3-carboxaldehyde.[11]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • In a three-necked round-bottom flask, cool DMF (3.74 moles) in an ice-salt bath.

  • Slowly add POCl₃ (0.94 moles) to the cooled DMF with continuous stirring, maintaining the temperature below 10°C.

  • Prepare a solution of indole (0.85 moles) in DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 10°C.

  • After addition, warm the mixture to 35°C and stir for 1 hour.

  • Pour the reaction mixture into ice-cooled water and make it alkaline (pH 8-9) by adding aqueous NaOH solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the product.

Duff Reaction for Phenol Formylation

This procedure describes a typical Duff reaction for the ortho-formylation of a phenol.[6]

Materials:

  • Phenol

  • Hexamethylenetetramine

  • Anhydrous glycerol

  • Glyceroboric acid

  • Dilute sulfuric acid

Procedure:

  • Heat a mixture of the phenol, hexamethylenetetramine, anhydrous glycerol, and glyceroboric acid to 150-160°C.

  • After the reaction is complete (typically 2-3 hours), cool the mixture.

  • Treat the reaction mixture with dilute sulfuric acid.

  • Steam distill the mixture to obtain the o-hydroxyaldehyde.

Visualizing Formylation Strategies

The following diagrams illustrate the general workflow of a formylation reaction and the pathways of the discussed formylating agents.

Formylation_Workflow General Experimental Workflow for Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Substrate and Formylating Agent Mixing Combine Reactants (often at low temp) Reagents->Mixing Solvent Select Anhydrous Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify Product (Chromatography/Recrystallization) Extraction->Purification

References

A Comparative Guide to Trimethoxymethane in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision that balances cost, efficiency, safety, and environmental impact. Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile and widely used reagent in the pharmaceutical and chemical industries.[1][2][3] This guide provides an objective cost-benefit analysis of using TMOF in large-scale applications, comparing its performance with common alternatives and providing supporting data and experimental context.

This compound, the simplest orthoester, serves as a crucial building block in organic synthesis.[1][4] It is primarily used as a protecting group for aldehydes, a dehydrating agent, and a precursor for formylation, methylation, and the synthesis of various heterocyclic compounds, including fungicides like azoxystrobin (B1666510) and vital pharmaceuticals such as Vitamin B1 and sulfa drugs.[1][3][5][6] Its industrial-scale synthesis is typically achieved through the methanolysis of hydrogen cyanide, a cost-effective but hazardous process that requires stringent safety protocols.[1]

Comparative Analysis of Key Applications

The utility of TMOF in large-scale synthesis can be best understood by comparing it to alternative reagents in its primary roles.

1. Acetal (B89532) Formation (Protecting Group for Aldehydes)

One of the most common applications of TMOF is the formation of dimethyl acetals to protect aldehydes during multi-step syntheses.[7] The primary alternative for this function is triethyl orthoformate (TEOF), which forms diethyl acetals.

FeatureThis compound (TMOF)Triethyl Orthoformate (TEOF)Analysis
Reagent Cost ~$1.4 - $1.5 / kg (FOB)[8]Generally higher than TMOFTMOF offers a direct cost advantage in raw material procurement for large-scale operations.
Molar Mass 106.12 g/mol [1]148.20 g/mol TMOF is more mass-efficient, requiring less reagent by weight to achieve the same molar equivalent.
Reaction Conditions Typically requires an acid catalyst; reactions are often run at or near room temperature.Also requires an acid catalyst; conditions are broadly similar to TMOF.Both reagents offer mild reaction conditions, a significant benefit for sensitive substrates.
Typical Yield High (>90%)[9]High (>90%)Both reagents are highly efficient, with yield often depending more on the substrate and specific conditions than the choice between TMOF and TEOF.
By-products Methanol[10]Ethanol (B145695)Methanol (B129727) (bp 64.7°C) is more volatile and easier to remove from a reaction mixture than ethanol (bp 78.37°C), potentially simplifying downstream purification.
Hydrolysis of Acetal Generally fasterGenerally slowerThe resulting dimethyl acetal from TMOF can be deprotected under milder acidic conditions than the diethyl acetal from TEOF, offering more flexibility in complex syntheses.

2. Formylation and Methylation Reagent

TMOF can act as a C1 source for formylation and, under specific catalytic conditions, as a source of methyl radicals.[4][11] This places it in competition with other C1 sources like formic acid, dimethylformamide (DMF), and traditional methylating agents.

ApplicationThis compound (TMOF)Alternative ReagentsAnalysis
N-Formylation Introduces a formyl group to nucleophiles like amines to form compounds such as R-NH-CHO.[1]Formic Acid: Inexpensive but requires activating agents or harsh conditions. DMF: Can be used as a formylating agent, but often requires higher temperatures and specific catalysts.[12]TMOF often provides milder reaction conditions and avoids the use of corrosive acids or high-boiling point solvents like DMF, simplifying work-up.
Methylation Serves as a methyl radical source in innovative nickel/photoredox catalysis for methylating (hetero)aryl chlorides under mild conditions.[4]Dimethyl Sulfate (DMS) / Methyl Iodide (MeI): Highly effective but also highly toxic and carcinogenic. Require stringent handling protocols.The use of TMOF in radical methylation represents a significant safety and sustainability advantage over traditional toxic methylating agents, accommodating a broader range of functional groups under milder conditions.[4]
Economic and Environmental Considerations

Cost Analysis: The primary economic advantage of TMOF lies in its relatively low purchase price and high efficiency.[8] Industrial synthesis methods, while involving hazardous materials, are optimized for low-cost, high-volume production.[3][9] The use of TMOF can lead to further cost savings downstream by simplifying purification processes due to the volatility of its by-products (methanol) and often milder reaction conditions, which reduce energy consumption.

Environmental Impact and Safety: The cost-benefit analysis must include the significant safety and environmental management costs associated with TMOF's lifecycle.

  • Synthesis: The industrial production from hydrogen cyanide (HCN) and methanol necessitates extensive safety infrastructure to handle the extremely toxic HCN.[1]

  • Handling: TMOF is a highly flammable liquid with a low flash point (13-15°C) and is a skin and eye irritant.[1][13][14] Large-scale use requires investment in fire safety, personal protective equipment (PPE), and well-ventilated facilities.[15][16] It is also moisture-sensitive, necessitating storage in dry, well-sealed containers.[13][16]

  • Waste Management: While the primary by-product, methanol, is recoverable, any unreacted TMOF and process solvents must be handled as hazardous waste. However, compared to reactions that generate significant inorganic salt waste or use toxic heavy metal catalysts, TMOF-based processes can be more environmentally benign.[17] The trend in the chemical industry is towards reducing toxic releases and improving waste management, aligning with the benefits of using efficient reagents like TMOF.[18][19]

Experimental Protocols

1. Representative Protocol: Acetal Protection of an Aldehyde

This protocol describes a general procedure for the protection of an aldehyde using this compound on a laboratory scale, which can be adapted for larger-scale synthesis.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (TMOF) (1.2 - 1.5 eq)

  • Methanol (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.01 - 0.05 eq)

  • Anhydrous sodium bicarbonate or triethylamine (B128534) for quenching

Procedure:

  • To a solution of the aldehyde in anhydrous methanol, add this compound.

  • Add the acid catalyst (e.g., PTSA) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a base (e.g., anhydrous sodium bicarbonate or a few drops of triethylamine) to neutralize the acid catalyst.

  • Remove the solvent (methanol) and excess TMOF under reduced pressure.

  • The crude acetal can be purified by distillation or chromatography, though in many cases, the crude product is of sufficient purity to be used in the next step without further purification.

2. Industrial Synthesis Outline: Methanolysis of Hydrogen Cyanide

The primary industrial route to TMOF is based on the Pinner reaction.[1][10]

Reaction: HCN + 3 CH₃OH → HC(OCH₃)₃ + NH₃[1]

Process Steps:

  • Salt Formation: Hydrogen chloride and hydrocyanic acid are reacted in a mixture of methanol and a solvent oil to form an intermediate imidic ester hydrochloride.[3]

  • Alcoholysis: Additional methanol is added to the reaction mixture, which then undergoes alcoholysis to yield the crude this compound product.[3]

  • Separation & Purification: The reaction liquid is separated (e.g., by centrifugation), and the crude TMOF is purified.[9] This often involves treatment with an aqueous alkali to remove impurities like triazine, followed by drying and fractional distillation to achieve high purity (99.6%-99.8%).[9][20]

Visualizations

G Industrial Synthesis of this compound HCN Hydrogen Cyanide (HCN) Pinner_Reaction Pinner Reaction (Salt Formation & Alcoholysis) HCN->Pinner_Reaction MeOH1 Methanol (CH3OH) MeOH1->Pinner_Reaction HCl Hydrogen Chloride (HCl) HCl->Pinner_Reaction Crude_TMOF Crude TMOF Mixture Pinner_Reaction->Crude_TMOF NH3 Ammonia (NH3) By-product Pinner_Reaction->NH3 Purification Purification (Alkali Wash, Distillation) Crude_TMOF->Purification TMOF_Product High-Purity TMOF (>99.5%) Purification->TMOF_Product Waste Aqueous & Organic Waste Purification->Waste

Caption: Industrial synthesis pathway for this compound.

G TMOF as a Protecting Group: Acetal Formation Aldehyde Aldehyde (R-CHO) Reaction Protection Reaction Aldehyde->Reaction TMOF This compound (HC(OCH3)3) TMOF->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Acetal Protected Acetal (R-CH(OCH3)2) Reaction->Acetal Methanol Methanol By-product Reaction->Methanol Deprotection Deprotection (Aqueous Acid) Acetal->Deprotection Deprotection->Aldehyde Regenerated

Caption: Workflow for aldehyde protection using TMOF.

G Decision Workflow: Selecting a C1 Reagent start Define Synthetic Goal goal Goal: Protection, Formylation, or Methylation? start->goal protect Substrate Sensitivity? goal->protect Protection formyl Mild Conditions Required? goal->formyl Formylation methyl Avoiding Highly Toxic Reagents? goal->methyl Methylation use_tmof Use TMOF protect->use_tmof Yes use_teof Consider TEOF (Slower Deprotection) protect->use_teof No formyl->use_tmof Yes use_formic Consider Formic Acid (Harsher Conditions) formyl->use_formic No methyl->use_tmof Yes use_dms Consider DMS/MeI (High Toxicity) methyl->use_dms No

Caption: Decision matrix for choosing TMOF over alternatives.

References

A Comparative Environmental Impact Assessment: Trimethoxymethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Chemical Synthesis

In the drive towards more sustainable practices in chemical synthesis, the environmental impact of reagents is a critical consideration. Trimethoxymethane (TMOF), a versatile reagent and building block, is widely used in various applications, including the formation of methyl ethers and acetals. However, the principles of green chemistry encourage the evaluation of alternatives to minimize environmental footprint. This guide provides a comparative environmental impact analysis of this compound and two of its key alternatives: dimethyl carbonate (DMC) as a "green" methylating agent and triethyl orthoformate (TEOF) as an alternative for acetal (B89532) formation.

Quantitative Environmental Impact Data

Environmental MetricThis compound (TMOF)Dimethyl Carbonate (DMC)Triethyl Orthoformate (TEOF)
Global Warming Potential (GWP) (kg CO₂ eq./kg)Data not available3.18 - 94.48 (Varies by production method)[1]Data not available
Ozone Depletion Potential No data availableNo data availableNo data available
Bioaccumulation Potential Log Pow: 0.3[2] (Low potential)Low potentialLog Pow: 1.15[3] (Low potential)

Table 1: Key Environmental Metrics

Ecotoxicity MetricThis compound (TMOF)Dimethyl Carbonate (DMC)Triethyl Orthoformate (TEOF)
Aquatic Toxicity (Fish) LC50 (Leuciscus idus, 48h): 412 mg/LLow toxicityLC50 (Leuciscus idus, 48h): 592 mg/L[4][5]
Aquatic Toxicity (Invertebrate) EC50 (Daphnia magna, 48h): 690 mg/L[6]Low toxicityEC50 (Daphnia magna, 48h): 617 mg/L[7]
Toxicity to Bacteria EC10 (Pseudomonas putida): 6.72 mg/LLow toxicityEC10 (Pseudomonas putida): 1.4 g/L[5]

Table 2: Ecotoxicity Data

Biodegradability MetricThis compound (TMOF)Dimethyl Carbonate (DMC)Triethyl Orthoformate (TEOF)
Ready Biodegradability Readily biodegradable (97% in 13 days)Readily biodegradable (>90% in 28 days)[8]Readily biodegradable (100% in 28 days)[4][7]

Table 3: Biodegradability

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the transparent and reproducible assessment of environmental impact. Below are summaries of standard protocols for determining biodegradability and aquatic toxicity.

Ready Biodegradability (Based on OECD Guideline 301)

The "Ready Biodegradability" of a chemical is its potential for ultimate biodegradation in an aerobic aqueous medium. The OECD 301 guideline outlines several methods, with the CO₂ Evolution Test (OECD 301B) being a commonly used one.

Objective: To determine the extent and rate of mineralization of a chemical by a mixed population of microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that can be produced from the complete oxidation of the substance.

Key Parameters:

  • Test duration: Typically 28 days.

  • Inoculum: Activated sludge, usually from a domestic wastewater treatment plant.

  • Test concentration: Sufficient to yield enough CO₂ to be accurately measured, but not so high as to be toxic to the microorganisms.

  • Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

  • Pass level: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period[9].

Acute Immobilisation Test for Daphnia magna (Based on OECD Guideline 202)

This test assesses the acute toxicity of a chemical to the freshwater invertebrate Daphnia magna.

Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50) after a 48-hour exposure.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Key Parameters:

  • Test organism: Daphnia magna.

  • Test duration: 48 hours.

  • Test conditions: Controlled temperature (e.g., 20 ± 1 °C) and light cycle.

  • Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated at 24 and 48 hours.

Visualizing the Assessment Process

To provide a clear understanding of the workflow involved in a comparative environmental impact assessment, the following diagram illustrates the key stages.

Workflow for Comparative Environmental Impact Assessment cluster_0 Phase 1: Goal and Scope Definition cluster_1 Phase 2: Life Cycle Inventory (LCI) cluster_2 Phase 3: Life Cycle Impact Assessment (LCIA) cluster_3 Phase 4: Interpretation & Comparison Define Chemicals Identify Target Chemical (TMOF) and Alternatives (DMC, TEOF) Define Scope Set System Boundaries (Cradle-to-Gate or Cradle-to-Grave) Define Chemicals->Define Scope Data Collection Gather Data on: - Raw Material Acquisition - Manufacturing Processes - Energy & Water Consumption - Emissions & Waste Generation Define Scope->Data Collection Impact Categories Select Impact Categories: - Global Warming Potential (GWP) - Ozone Depletion Potential - Ecotoxicity - Human Toxicity - Resource Depletion Data Collection->Impact Categories Characterization Quantify Potential Impacts (e.g., kg CO2 eq., LC50) Impact Categories->Characterization Normalization Normalize Data for Comparison Characterization->Normalization Weighting Weight Importance of Different Impact Categories Normalization->Weighting Comparative Analysis Compare Environmental Profiles of TMOF and Alternatives Weighting->Comparative Analysis

Caption: A generalized workflow for conducting a comparative Life Cycle Assessment.

Discussion and Conclusion

The available data indicates that both this compound and its alternatives, dimethyl carbonate and triethyl orthoformate, are readily biodegradable, suggesting a low potential for persistence in the environment. Their bioaccumulation potential is also low.

In terms of ecotoxicity, TMOF and TEOF exhibit comparable levels of acute toxicity to fish and daphnids. While comprehensive ecotoxicity data for DMC is less consistently reported in the searches, it is generally considered to have low toxicity.

A significant differentiator appears in the realm of green chemistry principles and life cycle impacts, particularly for dimethyl carbonate. DMC is often touted as a "green" reagent due to its low toxicity and the fact that it can be synthesized from carbon dioxide, offering a potential route for carbon capture and utilization.[10] However, the GWP of DMC is highly dependent on its production method. While some processes can lead to a lower carbon footprint, others, especially at low conversion rates, can have a significantly higher GWP than conventional processes.[1]

For triethyl orthoformate, while specific GWP data was not found, its synthesis from hydrogen cyanide and ethanol (B145695) or from chloroform (B151607) and sodium ethoxide suggests a reliance on traditional chemical manufacturing pathways with their associated environmental burdens.

  • For methylation reactions, dimethyl carbonate (DMC) presents a compelling greener alternative to traditional, more toxic methylating agents. Its low toxicity and biodegradability are significant advantages. However, to fully realize its environmental benefits, the sourcing of DMC from sustainable production processes with a low GWP is crucial.

  • For acetal formation, both this compound and triethyl orthoformate are effective reagents. Their environmental profiles in terms of biodegradability and acute ecotoxicity are similar. The choice between them from an environmental standpoint may depend on factors not fully captured in this high-level comparison, such as the specifics of their synthesis routes and the overall atom economy of the particular reaction in which they are used.

  • A comprehensive Life Cycle Assessment (LCA) is recommended for specific applications. To make the most informed decision for a particular synthetic process, a cradle-to-gate or cradle-to-grave LCA that considers all inputs, outputs, and process-specific conditions would provide the most accurate comparative environmental impact assessment.

This guide provides a foundational comparison to aid in the selection of more environmentally benign reagents. As the field of green chemistry evolves, it is anticipated that more comprehensive and directly comparable environmental impact data for a wider range of chemical reagents will become available, further empowering scientists to make sustainable choices in their research and development endeavors.

References

A Comparative Guide to the Mechanistic Nuances of Orthoester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Orthoesters, compounds featuring three alkoxy groups attached to a single carbon atom, are versatile functional groups in organic chemistry. Their unique reactivity makes them valuable as protecting groups, synthetic intermediates, and key components in the formulation of drug delivery systems. Understanding the mechanisms governing their reactions is critical for researchers, scientists, and drug development professionals to effectively control reaction outcomes and design novel applications. This guide provides an objective comparison of the reactivity of different orthoesters, supported by experimental data, detailed protocols, and mechanistic diagrams.

Section 1: The Decisive Role of Substituents in Orthoester Reactivity

The stability and reactivity of orthoesters are profoundly influenced by the electronic properties of the substituent at the central carbon atom (the "bridgehead"). This is primarily due to the nature of the key intermediate formed during acid-catalyzed reactions: a resonance-stabilized oxonium ion.

General Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a fundamental reaction of orthoesters. The reaction proceeds through a multi-step mechanism initiated by protonation, followed by the departure of an alcohol molecule to form a dialkoxycarbenium ion (an oxonium ion). This intermediate is then attacked by water, and subsequent deprotonation and elimination steps lead to the final ester and alcohol products.[1] The rate of this reaction is highly dependent on the stability of the oxonium ion intermediate.

G cluster_0 Step 1: Protonation & Alcohol Elimination cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Ester Formation Orthoester RC(OR')₃ ProtonatedOrthoester RC(OR')₂-O⁺(H)R' Orthoester->ProtonatedOrthoester + H⁺ ProtonatedOrthoester->Orthoester - H⁺ OxoniumIon [RC(OR')₂]⁺ (Oxonium Ion) ProtonatedOrthoester->OxoniumIon - R'OH Alcohol1 R'OH OxoniumIon2 [RC(OR')₂]⁺ ProtonatedHemiacetal RC(OR')₂(O⁺H₂) OxoniumIon2->ProtonatedHemiacetal + H₂O HemiacetalEster RC(OR')₂(OH) HemiacetalEster2 RC(OR')₂(OH) ProtonatedHemiacetal->HemiacetalEster - H⁺ FinalEster RCO₂R' HemiacetalEster2->FinalEster → ... Alcohol2 2 R'OH

Caption: General mechanism of acid-catalyzed orthoester hydrolysis.
Comparative Reactivity Data

Experimental studies, primarily using 1H NMR spectroscopy to monitor reaction kinetics, have demonstrated a clear correlation between the electronic nature of the bridgehead substituent (R) and the rate of hydrolysis.[2] Electron-donating groups (e.g., -CH₃) stabilize the positively charged oxonium ion intermediate, thereby accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -CF₃, -triazolium) destabilize this intermediate, leading to significantly slower reaction rates.[2][3]

This trend is so pronounced that orthoesters with electron-deficient groups can be exceptionally inert, while those with electron-rich groups are prone to hydrolysis even under neutral conditions.[2][3]

Orthoester Substituent (R)Electronic EffectRelative Hydrolysis RateHalf-life (t₁/₂) Example
-CH₃Electron-DonatingFast~10 min at pH 7[2][3]
-C₆H₅Electron-Withdrawing (Inductive)Moderate-
-HNeutralModerate-
-C≡CHElectron-WithdrawingSlow-
-CF₃Strongly Electron-WithdrawingVery Slow-
-triazoliumStrongly Electron-WithdrawingExtremely Slow>10,000 min at pH 1[2][3]

Section 2: A Tale of Two Heteroatoms: O,O,O-Orthoesters vs. S,S,S-Trithioorthoesters

Replacing the oxygen atoms of an orthoester with sulfur to form a trithioorthoester substantially alters its chemical stability and reactivity.

G cluster_0 Properties of O,O,O-Orthoesters cluster_1 Properties of S,S,S-Trithioorthoesters OOO O,O,O-Orthoester RC(OR')₃ SSS S,S,S-Trithioorthoester RC(SR')₃ OOO->SSS Sulfur Substitution Prop_OOO • Prone to hydrolysis under acidic conditions • Sensitive to moisture Prop_SSS • Kinetically more stable • Less sensitive to moisture • Exchange with thiols can outcompete hydrolysis

Caption: Structural and reactivity comparison of orthoesters and trithioorthoesters.

While traditional O,O,O-orthoesters readily degrade in slightly acidic, moist conditions, S,S,S-trithioorthoesters exhibit significantly greater kinetic stability.[2][3] This enhanced stability makes them less sensitive to moisture. A key mechanistic advantage is that in the presence of thiols and an acid catalyst (Lewis or Brønsted), the dynamic covalent exchange of trithioorthoesters can kinetically outcompete the hydrolysis reaction, a feature not readily achievable with their oxygen-containing counterparts.[2][3]

Section 3: Catalyst-Dependent Reaction Pathways

The choice of acid catalyst can dramatically influence the outcome of reactions between orthoesters and alcohols, leading to different product distributions. While the primary reaction is often alcohol exchange, side reactions such as O-alkylation (ether formation) and O-acetylation can become significant depending on the catalyst used.[4][5]

Studies involving catalysts like montmorillonite (B579905) KSF, K10, BF₃·Et₂O, and SiO₂ have shown that the type and relative quantity of side products are catalyst-dependent.[4][5] For instance, the reaction of allylic and benzylic alcohols with orthoesters can yield unsymmetrical ethers as the main product, but also dimerized ethers and O-acetylated products as competitive outcomes.[5]

G Start Orthoester + Alcohol (e.g., Allylic Alcohol) Catalyst Acid Catalyst (e.g., Montmorillonite KSF, BF₃·Et₂O) Product1 Unsymmetrical Ether (O-Alkylation) Catalyst->Product1 Pathway A (Major) Product2 O-Acetylated Product Catalyst->Product2 Pathway B (Side Reaction) Product3 Dimerized Ether Catalyst->Product3 Pathway C (Side Reaction)

Caption: Competing reaction pathways for orthoesters and alcohols with acid catalysts.
CatalystSubstratesMajor ProductNotable Side ProductsReference
Montmorillonite KSFAllylic/Benzylic Alcohols + OrthoestersUnsymmetrical EthersO-Acetylation, Dimerized Ethers[4][5]
BF₃·Et₂OAllylic/Benzylic Alcohols + OrthoestersUnsymmetrical EthersVaries with substrate[5]
Amberlyst-15Allylic/Benzylic Alcohols + OrthoestersUnsymmetrical EthersVaries with substrate[5]
Propanoic AcidAllylic Alcohols + Triethyl Orthoacetateγ,δ-Unsaturated Ester (Johnson-Claisen Rearrangement)-[6]

Section 4: Experimental Protocols

Protocol 1: Monitoring Orthoester Hydrolysis by ¹H NMR Spectroscopy

This protocol is adapted from methodologies used to study the kinetics of orthoester hydrolysis.[2][7]

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions across the desired pH range (e.g., pH 1 to 8) using appropriate buffer systems (e.g., phosphate, citrate). Ensure the final buffer solution contains a known concentration of D₂O for NMR locking.

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the orthoester substrate in a known volume of the prepared D₂O-containing buffer solution at a controlled temperature (e.g., 298 K).

  • NMR Data Acquisition: Immediately begin acquiring ¹H NMR spectra at timed intervals. The disappearance of the orthoester signals (e.g., the methoxy (B1213986) protons) and the appearance of the product signals (e.g., the corresponding ester and alcohol) should be monitored.

  • Data Analysis: Integrate the relevant peaks in each spectrum. The concentration of the orthoester at each time point can be determined relative to an internal standard or by assuming the initial concentration. Plot the natural logarithm of the orthoester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = ln(2)/k.

Protocol 2: Catalyst Screening for Orthoester-Alcohol Reactions

This general protocol is based on studies comparing different acidic catalysts.[4][5]

  • Reaction Setup: To a solution of an alcohol (e.g., benzyl (B1604629) alcohol, 1 mmol) in a dry, inert solvent (e.g., dichloromethane), add the orthoester (e.g., trimethyl orthoacetate, 3 mmol).

  • Catalyst Addition: Add the acidic catalyst (e.g., montmorillonite KSF, 30% m/m with respect to the alcohol) to the mixture. For liquid catalysts like BF₃·Et₂O, add a catalytic amount (e.g., 5 mol%).

  • Reaction Monitoring: Stir the reaction at ambient temperature under an inert atmosphere (e.g., N₂). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Analysis: Upon completion, filter off solid catalysts and wash with the solvent. For soluble catalysts, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and perform a liquid-liquid extraction. Concentrate the organic phase in vacuo.

  • Product Characterization: Analyze the crude product mixture using GC-MS and/or NMR spectroscopy to identify the products (e.g., ether, acetylated alcohol) and determine their relative ratios. Purify individual products by column chromatography for full characterization.

References

A Comparative Guide to Assessing the Purity of Commercially Available Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Trimethoxymethane, also known as trimethyl orthoformate, is a versatile reagent widely used in organic synthesis. Its quality can significantly impact reaction yields and impurity profiles of the final products. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available this compound, complete with experimental protocols and data presentation formats.

Key Purity Assessment Techniques

The primary methods for determining the purity of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Karl Fischer titration is the gold standard for quantifying water content, a critical impurity.

Common Impurities: The most common impurities in commercial this compound are methanol (B129727) and methyl formate, which can arise from the manufacturing process or hydrolysis of the product.[1][2] Residual starting materials from synthesis, such as chloroform, may also be present in trace amounts.

Data Presentation for Comparative Analysis

To facilitate a direct comparison of this compound from different commercial suppliers, all quantitative data should be summarized in a clear and structured table. Below is a template that can be used to record and compare results from various analytical methods.

Table 1: Comparative Purity Analysis of Commercial this compound

SupplierLot NumberStated Purity (%)GC Purity (% Area)qNMR Purity (% w/w)Water Content (ppm) by Karl FischerMethanol (%)Methyl Formate (%)Other Impurities (%)
Supplier AXXXXX>99.0
Supplier BYYYYY>99.5
Supplier CZZZZZ>99.8 (anhydrous)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory instrumentation.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a robust method for separating and quantifying volatile compounds. The use of a Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, allowing for accurate quantification by area percent.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A DB-624 capillary column (30 m x 0.32 mm ID, 1.8 µm film thickness) is recommended due to its suitability for separating volatile polar compounds.[3][4]

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as dichloromethane (B109758) or acetone.

  • Mix thoroughly.

Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[6]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity of >99.5% should be used. Maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) are suitable choices as their signals are unlikely to overlap with those of this compound or its common impurities.[7][8]

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of both the analyte and the internal standard is crucial for accurate quantification. A delay of 30-60 seconds is generally sufficient.

  • Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Cap the tube and mix gently until both the sample and the standard are fully dissolved.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Water Content Determination by Karl Fischer Titration

Karl Fischer titration is a specific and accurate method for the determination of water content.[9]

Instrumentation:

  • Karl Fischer Titrator: Volumetric or coulometric titrator. A volumetric titrator is suitable for samples with higher water content, while a coulometric titrator is preferred for trace amounts.

Reagents:

  • Karl Fischer titrant (e.g., Hydranal-Composite 5).

  • Anhydrous methanol or a suitable Karl Fischer solvent.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Accurately weigh an appropriate amount of the this compound sample and inject it into the titration cell containing the anhydrous solvent. The sample size should be chosen to consume a reasonable volume of the titrant.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The water content is calculated automatically by the instrument based on the volume of titrant consumed.

Mandatory Visualizations

To aid in understanding the experimental workflow and logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedures cluster_data Data Processing & Purity Assessment Sample Commercial this compound Sample Weighing_GC Weigh Sample for GC Sample->Weighing_GC Weighing_qNMR Weigh Sample for qNMR Sample->Weighing_qNMR Weighing_KF Weigh Sample for Karl Fischer Sample->Weighing_KF GC_Analysis GC-FID Analysis Weighing_GC->GC_Analysis qNMR_Analysis qNMR Analysis Weighing_qNMR->qNMR_Analysis KF_Titration Karl Fischer Titration Weighing_KF->KF_Titration GC_Data Calculate % Area Purity GC_Analysis->GC_Data qNMR_Data Calculate % w/w Purity qNMR_Analysis->qNMR_Data KF_Data Determine Water Content (ppm) KF_Titration->KF_Data Final_Purity Overall Purity Assessment GC_Data->Final_Purity qNMR_Data->Final_Purity KF_Data->Final_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

qNMR_Calculation_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation Steps I_analyte Analyte Integral Ratio_Integrals Ratio of Integrals (I_analyte / I_standard) I_analyte->Ratio_Integrals N_analyte Analyte Protons Ratio_Protons Ratio of Protons (N_standard / N_analyte) N_analyte->Ratio_Protons MW_analyte Analyte MW Ratio_MW Ratio of MW (MW_analyte / MW_standard) MW_analyte->Ratio_MW m_analyte Analyte Mass Ratio_Mass Ratio of Masses (m_standard / m_analyte) m_analyte->Ratio_Mass I_standard Standard Integral I_standard->Ratio_Integrals N_standard Standard Protons N_standard->Ratio_Protons MW_standard Standard MW MW_standard->Ratio_MW m_standard Standard Mass m_standard->Ratio_Mass P_standard Standard Purity Purity_Calculation Purity (% w/w) = [Ratio Integrals] * [Ratio Protons] * [Ratio MW] * [Ratio Mass] * P_standard P_standard->Purity_Calculation Ratio_Integrals->Purity_Calculation Ratio_Protons->Purity_Calculation Ratio_MW->Purity_Calculation Ratio_Mass->Purity_Calculation

Caption: Logical relationship of variables in the qNMR purity calculation.

References

A Comparative Guide to Derivatization Protocols for GC-MS Analysis of Fatty Acids and Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of fatty acids and steroids by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for a wide range of applications, from disease biomarker discovery to pharmaceutical quality control. Effective analysis of these compounds invariably requires a derivatization step to increase their volatility and improve chromatographic separation. This guide provides an objective comparison of common derivatization protocols, presenting quantitative performance data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your analytical needs.

While a specific inter-laboratory validated protocol for the use of trimethoxymethane as a derivatizing agent for GC-MS analysis of fatty acids and steroids is not extensively documented in publicly available literature, this guide focuses on well-established and validated alternative methods. This compound, also known as trimethyl orthoformate, is a known methylating agent in organic synthesis and could theoretically be applied for the esterification of carboxylic acids to form fatty acid methyl esters (FAMEs). However, its routine use and validated performance in analytical derivatization for GC-MS are not as prevalent as the methods detailed below.

This guide will compare two of the most common and extensively validated derivatization techniques: acid-catalyzed methylation for fatty acids and silylation for steroids.

Comparison of Derivatization Methods for Fatty Acid Analysis

The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a critical step for their analysis by GC-MS. This process increases their volatility and reduces peak tailing. The two most common acid-catalyzed methylation reagents are Boron Trifluoride-Methanol (BF3-Methanol) and Methanolic HCl.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of fatty acids following derivatization with BF3-Methanol and Methanolic HCl, based on single-laboratory validation studies.

Performance CharacteristicBF3-MethanolMethanolic HCl
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]Typically in the low µg/mL range
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[1]Typically in the low µg/mL range
Precision (%RSD) Intraday: < 5% Interday: < 10%Intraday: < 5% Interday: < 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Derivatization Efficiency Generally high for a broad range of fatty acids.[2]High, and considered a cost-effective alternative to BF3-Methanol.[3]
Robustness Sensitive to moisture; BF3 is toxic.[4]Less sensitive to moisture compared to BF3.

Experimental Protocols

Below are detailed methodologies for the derivatization of fatty acids using BF3-Methanol and Methanolic HCl.

Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[5][6]

Materials:

Procedure:

  • Place 1-25 mg of the dried lipid sample into a reaction vial.[7]

  • Add 2 mL of 14% BF3-Methanol to the vial.[7]

  • Cap the vial tightly and heat at 60-100°C for 5-60 minutes. A common condition is 60°C for 10 minutes.[4][7]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[7]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Acid-Catalyzed Methylation using Methanolic HCl

This protocol is a cost-effective alternative to the BF3-Methanol method and is also widely applicable.

Materials:

  • Lipid extract or oil sample

  • 2M Methanolic HCl (prepared by carefully adding acetyl chloride to methanol)

  • Hexane

  • Deionized water

  • Reaction vials with PTFE-lined caps

Procedure:

  • Weigh approximately 25 mg of the lipid extract or oil into a reaction vial.

  • Add 2 mL of 2M Methanolic HCl.

  • Cap the vial and heat at 80°C for 20 minutes.

  • Cool the reaction vial to room temperature.

  • Add 2 mL of hexane as the extraction solvent.

  • Add 2 mL of deionized water and vortex to mix.

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a GC vial for analysis.

Experimental Workflow for Fatty Acid Methylation

Fatty_Acid_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Lipid Sample Dried_Sample Dried Sample Sample->Dried_Sample Evaporation Add_Reagent Add Methylation Reagent (BF3-Methanol or Methanolic HCl) Heat Heat Add_Reagent->Heat Cool Cool Heat->Cool Add_Solvents Add Water & Hexane Vortex Vortex Add_Solvents->Vortex Separate Phase Separation Vortex->Separate Collect Collect Organic Layer Separate->Collect Dry_Extract Dry with Na2SO4 Collect->Dry_Extract GCMS GC-MS Analysis

Figure 1. General experimental workflow for the methylation of fatty acids for GC-MS analysis.

Comparison of Derivatization Methods for Steroid Analysis

For the analysis of steroids by GC-MS, silylation is the most common derivatization technique. This process replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. The most frequently used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of steroids following derivatization with BSTFA + 1% TMCS and MSTFA-based reagents.

Performance CharacteristicBSTFA + 1% TMCSMSTFA/NH4I/Ethanethiol
Linearity (R²) > 0.99 for testosterone (B1683101) and nandrolone[8]> 0.99 for testosterone[8]
Limit of Detection (LOD) 1.0 ng/mL for testosterone and nandrolone[8]0.5 ng/mL for testosterone[8]
Limit of Quantitation (LOQ) 2.5 ng/mL for testosterone and nandrolone[8]1.5 ng/mL for testosterone[8]
Precision (%RSD) < 12% for testosterone and nandrolone[8]< 8% for testosterone[8]
Accuracy (% Recovery) 93 - 107% for testosterone and nandrolone[8]92 - 108% for testosterone[8]
Derivatization Efficiency High for a wide range of steroids.[9]Generally considered more potent than BSTFA, especially for hindered hydroxyl groups.[9]
Robustness Highly sensitive to moisture.[10]Also highly sensitive to moisture.

Experimental Protocols

Below is a detailed methodology for the derivatization of steroids using BSTFA + 1% TMCS.

Protocol 3: Silylation of Steroids using BSTFA + 1% TMCS

This is a robust and widely employed method for the derivatization of steroids in biological matrices for anti-doping and clinical applications.[8]

Materials:

  • Urine or plasma sample extract

  • Internal standard (e.g., d3-Testosterone)

  • β-glucuronidase (for urine samples)

  • n-Pentane

  • BSTFA + 1% TMCS

  • Acetonitrile or Pyridine

  • Reaction vials with PTFE-lined caps

Procedure:

  • To a 5 mL urine sample, add an internal standard.

  • Perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours to deconjugate steroids.[8]

  • Adjust the pH to 9-10.

  • Perform liquid-liquid extraction with 5 mL of n-pentane.[8]

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).[8]

  • Tightly cap the vial and heat at 60°C for 30 minutes.[8]

  • Cool the vial to room temperature before GC-MS analysis.

Signaling Pathway of Silylation

Silylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Steroid Steroid with -OH group Nucleophilic_Attack Nucleophilic Attack of -OH on Si Steroid->Nucleophilic_Attack BSTFA BSTFA (Silylating Agent) BSTFA->Nucleophilic_Attack TMCS TMCS (Catalyst) TMCS->Nucleophilic_Attack activates Transition_State Transition State Nucleophilic_Attack->Transition_State Proton_Transfer Proton Transfer Transition_State->Proton_Transfer TMS_Steroid TMS-Derivatized Steroid Proton_Transfer->TMS_Steroid Byproducts Byproducts Proton_Transfer->Byproducts

Figure 2. Simplified signaling pathway of the silylation of a steroid hydroxyl group using BSTFA and a TMCS catalyst.

Conclusion

The selection of an appropriate derivatization method is a critical decision in the development of robust and reliable GC-MS assays for fatty acids and steroids. While this compound presents a theoretical option for methylation, its practical application and validation for these specific analyses are not well-documented. In contrast, acid-catalyzed methylation with BF3-Methanol or Methanolic HCl for fatty acids, and silylation with reagents like BSTFA + 1% TMCS for steroids, are well-established methods with extensive supporting data.

This guide provides a comparative overview to assist researchers in choosing a suitable derivatization strategy based on performance characteristics and experimental considerations. The detailed protocols and workflows offer a starting point for method implementation and validation in your laboratory. For any analytical method, it is crucial to perform in-house validation to ensure it meets the specific requirements of the intended application.

References

Trimethoxymethane: A Comparative Guide to its Applications and Efficacy in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile and widely utilized reagent in organic synthesis. Its utility spans from being a protective agent for carbonyl groups to a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and workflows.

Performance Comparison of this compound and Alternatives

The efficacy of this compound is best demonstrated through a direct comparison with alternative reagents in several key applications. The following tables summarize quantitative data from various studies, highlighting reaction yields, times, and conditions.

As a Methylating Agent

This compound serves as a source of methyl radicals, particularly in nickel/photoredox-catalyzed reactions, offering a milder alternative to traditional, harsher methylating agents.[1] It is also effective in the mono-C-methylation of active methylene (B1212753) compounds. A notable application is the synthesis of 2-arylpropionitriles, which are precursors to important non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of Methylating Agents for the Mono-C-Methylation of Phenylacetonitrile (B145931)

Methylating AgentBaseTemperature (°C)Time (min)Conversion (%)Mono-methylated Product Yield (%)Di-methylated Product Yield (%)Reference
This compound t-BuOK1901209870<1[2]
Methyl IodideNaHReflux-867212[2]
Dimethyl SulfateNaHReflux--Mixtures of mono- and di-methylated products are typically obtained.Mixtures of mono- and di-methylated products are typically obtained.[2]
Dimethyl CarbonateK₂CO₃180-210->99>99 (selectivity)<1[2]
As an Acetalization Reagent (Protecting Group for Carbonyls)

One of the most common applications of this compound is the protection of aldehydes and ketones via the formation of dimethyl acetals.[3] This reaction is typically acid-catalyzed and is reversible. This compound is often favored for its efficiency in driving the equilibrium towards acetal (B89532) formation by reacting with the water byproduct.[3]

Table 2: Comparison of Orthoesters for Acetalization

Carbonyl CompoundOrthoesterCatalystConditionsYield (%)Reference
CyclohexanoneThis compound Acid catalyst75-120°C90-96[4]
Substituted CyclohexanonesThis compound Pd(OH)₂/ZrO₂140°C, 6h, 0.5 MPa O₂Moderate to Good[5]
Substituted CyclohexanonesTriethyl OrthoformatePd(OH)₂/ZrO₂140°C, 6h, 0.5 MPa O₂Low[5]
As a Dehydrating Agent

In addition to its role in driving acetal formation, this compound can be used as a general dehydrating agent in reactions that produce water, such as esterifications.[3] It reacts with water to form methanol (B129727) and methyl formate, effectively removing water from the reaction mixture and driving the equilibrium towards the product.

Table 3: Use of Orthoesters as Dehydrating Agents

ReactionSubstrateReagentDehydrating AgentConditionsYield (%)Reference
EsterificationCarboxylic Acid + MethanolAcid CatalystThis compound -Drives reaction to completion[3]
Aryl Ether SynthesisSubstituted CyclohexanonesAlcoholsThis compound 140°C, 6h, 0.5 MPa O₂Moderate to Good[5]
Aryl Ether SynthesisSubstituted CyclohexanonesAlcoholsTriethyl Orthoformate140°C, 6h, 0.5 MPa O₂Low[5]

Key Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block in the synthesis of several commercially important molecules.

Synthesis of Azoxystrobin (Fungicide)

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture. Several synthetic routes utilize this compound to introduce a key methoxyacrylate group.[3][6]

Table 4: Representative Yields in Azoxystrobin Synthesis Steps Involving this compound Chemistry

StepReactantsReagent(s)Yield (%)Reference
Formation of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate2-cyanophenol, 4,6-dichloropyrimidine, and a precursor derived from TMOFTrimethylamine catalystup to 98[7]
Final product formationIntermediate from above-up to 95 (separated)[7]
Synthesis of Vitamin B1 (Thiamine) Intermediate

This compound is employed in some synthetic routes towards 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the industrial production of Vitamin B1.[8][9][10][11]

Table 5: Representative Yields in the Synthesis of a Vitamin B1 Intermediate

Synthetic ApproachKey Step Involving TMOF or related chemistryOverall Yield (%)Reference
From 2-cyanoacetamideCondensation with acetamidine (B91507) after formation of an enamine65[12]
From malononitrileReaction with an in-situ generated ionic salt and subsequent reaction with acetamidine hydrochloride70[12]

Experimental Protocols

General Procedure for Mono-C-Methylation of Phenylacetonitrile with this compound

This protocol is adapted from the study by Selva et al.[2]

Materials:

  • Phenylacetonitrile

  • This compound (TMOF)

  • Potassium tert-butoxide (t-BuOK)

  • Methanol (cosolvent)

  • Stainless steel autoclave

  • Nitrogen gas

Procedure:

  • A stainless steel autoclave is charged with phenylacetonitrile (0.5 g, 4.3 mmol), this compound (20 mL), and potassium tert-butoxide. The molar ratio of base to substrate can be varied to optimize the reaction.

  • Methanol is added as a cosolvent. The volumetric ratio of TMOF to methanol can be adjusted to control selectivity.

  • The autoclave is sealed, purged with nitrogen, and then heated to 190-210°C with magnetic stirring. The internal pressure will typically be in the range of 8-12 bar.

  • The reaction is monitored by gas chromatography.

  • After completion, the autoclave is cooled, and the reaction mixture is worked up to isolate the 2-phenylpropionitrile.

General Procedure for Acetalization of a Ketone using this compound

This protocol is a general representation based on common laboratory practices.[4]

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (optional)

Procedure:

  • To a solution of the ketone in an inert solvent (or neat), add an excess of this compound.

  • Add a catalytic amount of an acid catalyst.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the ketone. The progress of the reaction can be monitored by TLC or GC.

  • Upon completion, the reaction is quenched with a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to neutralize the acid catalyst.

  • The mixture is then worked up by extraction and purified by distillation or chromatography to yield the dimethyl acetal.

Visualizations: Mechanisms and Workflows

Reaction Mechanism: Acetal Formation from a Ketone

The following diagram illustrates the acid-catalyzed mechanism of acetal formation from a ketone using an alcohol, a reaction where this compound is highly effective.

Acetal_Formation Ketone R(C=O)R' Protonated_Ketone R(C=O+)R' Ketone->Protonated_Ketone Protonation Alcohol1 2 R''OH H_plus H+ (cat.) Hemiacetal_intermediate R(C(OH)(OR''))R' Protonated_Ketone->Hemiacetal_intermediate Nucleophilic attack by R''OH Protonated_Hemiacetal R(C(OH2+)(OR''))R' Hemiacetal_intermediate->Protonated_Hemiacetal Protonation Carbocation R(C+(OR''))R' Protonated_Hemiacetal->Carbocation Loss of H2O Protonated_Acetal R(C(OR'')(O+HR''))R' Carbocation->Protonated_Acetal Nucleophilic attack by R''OH Acetal R(C(OR'')2)R' Protonated_Acetal->Acetal Deprotonation Water H2O

Caption: Acid-catalyzed mechanism of acetal formation.

Synthetic Workflow: Azoxystrobin Synthesis

This diagram outlines a simplified workflow for the synthesis of the fungicide azoxystrobin, highlighting the stage where this compound-derived intermediates are crucial.

Azoxystrobin_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_cyanophenol 2-Cyanophenol step1 Coupling Reaction 2_cyanophenol->step1 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_6_dichloropyrimidine->step1 TMOF_precursor This compound-derived precursor step2 Formation of Methoxyacrylate Sidechain TMOF_precursor->step2 step1->step2 Intermediate 1 step3 Final Coupling step2->step3 Intermediate 2 Azoxystrobin Azoxystrobin step3->Azoxystrobin

Caption: Simplified workflow for Azoxystrobin synthesis.

Reaction Mechanism: Mono-C-Methylation of Arylacetonitriles

The following diagram illustrates the proposed mechanism for the highly selective mono-C-methylation of arylacetonitriles using this compound in the presence of a strong base.

Methylation_Mechanism Arylacetonitrile Ar-CH2-CN Carbanion Ar-CH(-)-CN Arylacetonitrile->Carbanion Deprotonation Base Base (e.g., t-BuOK) Byproduct1 Base-H+ Base->Byproduct1 TMOF HC(OCH3)3 Intermediate1 Ar-CH(CN)-C(OCH3)2H TMOF->Intermediate1 Carbanion->Intermediate1 Nucleophilic attack on TMOF Intermediate2 Ar-C(-)(CN)-C(OCH3)2H Intermediate1->Intermediate2 Deprotonation Monomethylated_product Ar-CH(CH3)-CN Intermediate2->Monomethylated_product Rearrangement and elimination Byproduct2 HC(O)OCH3 + CH3O- Intermediate2->Byproduct2

Caption: Proposed mechanism for mono-C-methylation.

References

Comparative Guide to the Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a Key Vitamin B1 Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 2-methyl-4-amino-5-aminomethylpyrimidine, a crucial intermediate in the industrial production of Vitamin B1 (Thiamine). We will explore a one-pot synthesis utilizing trimethoxymethane and compare it with two established scalable methods that start from different precursors. This analysis is supported by experimental data to inform decisions on process development and optimization.

Executive Summary

The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine is a critical step in the manufacturing of Vitamin B1. This guide evaluates three distinct synthetic strategies:

  • One-Pot Synthesis via this compound: A streamlined approach that leverages the reactivity of this compound for cyclization.

  • Scalable Synthesis from 2-Cyanoacetamide (B1669375): A multi-step process involving a Vilsmeier reagent.[1]

  • Scalable Synthesis from Malononitrile (B47326): An alternative multi-step route that also proceeds through a common nitrile intermediate.[1]

The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and workflow visualizations, to offer a comprehensive overview for researchers and process chemists.

Data Presentation: A Comparative Analysis

The table below summarizes the key quantitative metrics for the different synthetic routes to 2-methyl-4-amino-5-aminomethylpyrimidine.

MetricOne-Pot Synthesis with this compoundScalable Synthesis from 2-CyanoacetamideScalable Synthesis from Malononitrile
Starting Materials 3-Formylaminopropionitrile, Acetamidine (B91507), Trimethyl orthoformate2-Cyanoacetamide, Vilsmeier reagent, AcetamidineMalononitrile, Dimethylformamide, Dimethyl sulfate (B86663), Acetamidine hydrochloride
Overall Yield High (exact percentage not specified in patent)65%[1]70%[1]
Intermediate Yield Not Applicable (One-Pot)4-amino-2-methylpyrimidine-5-carbonitrile (B15760) (Yield not specified)4-amino-2-methylpyrimidine-5-carbonitrile (92.6%)[2]
Intermediate Purity Not Applicable (One-Pot)Not Specified4-amino-2-methylpyrimidine-5-carbonitrile (99.6% by HPLC)[2]
Key Advantages Streamlined one-pot procedure, potentially fewer unit operations.Utilizes a less expensive starting material (2-cyanoacetamide).[1]Higher overall yield compared to the 2-cyanoacetamide route.[1]
Potential Considerations Use of orthoester, potential for optimization of one-pot conditions.Multi-step process, use of Vilsmeier reagent.[1]Multi-step process, requires hydrogenation.

Experimental Protocols

Method 1: One-Pot Synthesis using this compound

This method involves a Lewis acid-catalyzed one-pot reaction sequence.

Materials:

  • 3-Formylaminopropionitrile

  • Acetamidine

  • Trimethyl orthoformate (this compound)

  • Lewis Acid Catalyst (e.g., Zinc Chloride)

  • Toluene

  • Aqueous inorganic base (e.g., Sodium Hydroxide)

Procedure:

  • To a solution of 3-formylaminopropionitrile in toluene, add a catalytic amount of a Lewis acid.

  • Introduce acetamidine to the reaction mixture and heat to facilitate the condensation reaction.

  • After the initial condensation, add trimethyl orthoformate to the mixture and continue heating. This step promotes the cyclization to form the pyrimidine (B1678525) ring.

  • Upon completion of the cyclization, add an aqueous solution of an inorganic base to hydrolyze the formyl groups.

  • The final product, 2-methyl-4-amino-5-aminomethylpyrimidine, is then isolated from the reaction mixture.

Method 2: Scalable Synthesis from 2-Cyanoacetamide

This is a two-step process involving the formation of a pyrimidine carbonitrile intermediate followed by hydrogenation.

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

Materials:

  • 2-Cyanoacetamide

  • Vilsmeier reagent (prepared from POCl₃ and DMF)

  • Acetamidine

Procedure:

  • React 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate.

  • Condense the resulting enamine with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 2: Hydrogenation to 2-methyl-4-amino-5-aminomethylpyrimidine

Materials:

  • 4-amino-2-methylpyrimidine-5-carbonitrile

  • Raney Nickel catalyst

  • Hydrogen gas

  • Methanol (B129727) saturated with ammonia

Procedure:

  • In an autoclave, combine 4-amino-2-methylpyrimidine-5-carbonitrile with a wet Raney Nickel catalyst in a saturated methanol solution of ammonia.

  • Heat the mixture to 100°C and pressurize with hydrogen gas to 4 MPa.

  • Maintain the reaction under stirring for 5 hours.

  • After cooling and filtration, the filtrate is concentrated to yield 2-methyl-4-amino-5-aminomethylpyrimidine as a white solid. A yield of 98% for this step has been reported.[3]

Method 3: Scalable Synthesis from Malononitrile

This route also proceeds through the same pyrimidine carbonitrile intermediate.

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

Materials:

  • Malononitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfate

  • Acetamidine hydrochloride

Procedure:

  • Treat malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate to form an enamine intermediate.

  • Without isolation, react the enamine with acetamidine hydrochloride to produce 4-amino-2-methylpyrimidine-5-carbonitrile. A patent describes a similar Mannich-type reaction involving malononitrile, formaldehyde, and acetamidine hydrochloride in tert-butyl alcohol, which, after treatment with tert-butyl hydroperoxide, yielded the product in 92.6% with 99.6% purity by HPLC.[2][4]

Step 2: Hydrogenation to 2-methyl-4-amino-5-aminomethylpyrimidine

The procedure for the hydrogenation of the nitrile intermediate is identical to that described in Method 2, Step 2.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the described synthetic methods.

Synthesis of Vitamin B1 Intermediate cluster_0 Method 1: One-Pot Synthesis with this compound cluster_1 Method 2: Synthesis from 2-Cyanoacetamide cluster_2 Method 3: Synthesis from Malononitrile A1 3-Formylaminopropionitrile + Acetamidine B1 Condensation (Lewis Acid) A1->B1 C1 Intermediate B1->C1 D1 Cyclization with Trimethyl orthoformate C1->D1 E1 Hydrolysis D1->E1 F1 2-methyl-4-amino-5-aminomethylpyrimidine E1->F1 A2 2-Cyanoacetamide + Vilsmeier Reagent B2 Enamine Formation A2->B2 C2 Condensation with Acetamidine B2->C2 D2 4-amino-2-methylpyrimidine-5-carbonitrile C2->D2 E2 Hydrogenation (Raney Ni, H2) D2->E2 F2 2-methyl-4-amino-5-aminomethylpyrimidine E2->F2 A3 Malononitrile + DMF/Dimethyl sulfate B3 Enamine Formation A3->B3 C3 Condensation with Acetamidine HCl B3->C3 D3 4-amino-2-methylpyrimidine-5-carbonitrile C3->D3 E3 Hydrogenation (Raney Ni, H2) D3->E3 F3 2-methyl-4-amino-5-aminomethylpyrimidine E3->F3

Caption: Comparative workflows for the synthesis of the Vitamin B1 intermediate.

Conclusion

This guide has presented a comparative analysis of three synthetic routes to the key Vitamin B1 intermediate, 2-methyl-4-amino-5-aminomethylpyrimidine. The one-pot synthesis using this compound offers a potentially more efficient process with fewer steps. In contrast, the scalable methods starting from 2-cyanoacetamide and malononitrile are well-established multi-step routes with documented high yields for the intermediate and overall process. The choice of the optimal synthetic route will depend on a variety of factors including raw material cost, process efficiency, scalability, and environmental considerations. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in making informed decisions for the synthesis of this important pharmaceutical intermediate.

References

Comparative Reactivity of Trimethoxymethane with Diverse Nucleophiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of trimethoxymethane with various nucleophiles is crucial for its effective application in organic synthesis. This guide provides a comparative analysis of this compound's reactivity with key nucleophilic classes, supported by available experimental data and detailed protocols to ensure reproducibility.

This compound, also known as trimethyl orthoformate, is a versatile reagent widely used for the introduction of a formyl group, the formation of acetals and methyl ethers, and as a dehydrating agent.[1] Its reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. The general reaction mechanism involves the initial protonation of one of the methoxy (B1213986) groups under acidic conditions, followed by the loss of methanol (B129727) to form a highly reactive dimethoxycarbenium ion intermediate. This intermediate is then readily attacked by a nucleophile.

This guide will delve into the comparative reactivity of this compound with primary and secondary amines, alcohols, thiols, and carbanions, presenting available quantitative data, detailed experimental procedures, and visual representations of the underlying chemical processes.

Comparative Reactivity Analysis

Nucleophile ClassRepresentative NucleophileTypical Reaction ConditionsProductObserved Reactivity
Primary Amines Aniline (B41778)Formic acid, room temperatureN-PhenylformamideHigh
Secondary Amines N-MethylanilineFormic acid, refluxN-Methyl-N-phenylformamideModerate to High
Alcohols Benzyl (B1604629) Alcoholp-Toluenesulfonic acid, refluxBenzaldehyde (B42025) dimethyl acetal (B89532)Moderate
Thiols ThiophenolAcid catalyst (e.g., PTSA)Phenyl dithioformateModerate
Carbanions Phenylmagnesium bromideDiethyl ether, refluxBenzaldehydeHigh

Note: The "Observed Reactivity" is a qualitative assessment based on typical reaction times and temperatures reported in the literature. "High" reactivity suggests that the reaction proceeds efficiently at or near room temperature, while "Moderate" reactivity may require elevated temperatures and/or longer reaction times.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized reaction mechanism of this compound with nucleophiles and a typical experimental workflow for conducting these reactions.

reaction_mechanism TMM This compound HC(OCH₃)₃ Protonated_TMM Protonated This compound TMM->Protonated_TMM + H⁺ H_plus H⁺ Carbocation Dimethoxycarbenium Ion [HC(OCH₃)₂]⁺ Protonated_TMM->Carbocation - CH₃OH Intermediate Tetrahedral Intermediate Carbocation->Intermediate + Nu-H Methanol_1 CH₃OH Nucleophile Nucleophile (Nu-H) Product Product HC(OCH₃)₂Nu Intermediate->Product - H⁺ Methanol_2 CH₃OH

Generalized reaction mechanism of this compound with a nucleophile.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, Nucleophile, and Solvent Catalyst Add Acid Catalyst Reactants->Catalyst Heat Heat to Reaction Temperature (if required) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC, etc.) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography or Distillation Dry->Purify

A typical experimental workflow for reactions involving this compound.

Detailed Experimental Protocols

The following protocols are representative examples for the reaction of this compound with different classes of nucleophiles.

Protocol 1: N-Formylation of Aniline

This protocol describes the N-formylation of aniline using formic acid, which proceeds through an intermediate that is conceptually similar to the reaction with this compound. For direct formylation using this compound, a similar acid-catalyzed procedure would be followed.

Materials:

Procedure:

  • In a 25 ml conical flask, combine aniline (1.0 mmol), aqueous formic acid (1.2 mmol), and Zeolite A (0.05 g).[2]

  • Stir the mixture under solvent-free conditions at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and remove the catalyst by filtration.[2]

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent such as ether or chloroform to obtain pure N-phenylformamide.[2]

Protocol 2: Acetal Formation with Benzyl Alcohol

This protocol details the formation of a dibenzyl acetal from a dimethyl acetal, which is a transacetalization reaction. A direct reaction of benzyl alcohol with this compound would follow a similar acid-catalyzed procedure to yield benzaldehyde dimethyl acetal.

Materials:

  • Pyruvic aldehyde dimethyl acetal (100 mmol)

  • Benzyl alcohol (220 mmol)[3]

  • p-Toluenesulfonic acid monohydrate (5 mmol)[3]

  • Cyclohexane (B81311) (50 mL)[3]

  • Saturated potassium carbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a 100-mL round-bottomed flask equipped with a magnetic stirring bar and a Dean-Stark separator, charge pyruvic aldehyde dimethyl acetal (100 mmol), benzyl alcohol (220 mmol), p-toluenesulfonic acid monohydrate (5 mmol), and cyclohexane (50 mL).[3]

  • Heat the resulting mixture at reflux for 2 hours, collecting the methanol byproduct in the Dean-Stark trap.[3]

  • After cooling to room temperature, wash the reaction mixture with saturated potassium carbonate solution (25 mL) and water (20 mL).[3]

  • Extract the aqueous layer twice with cyclohexane (2 x 50 mL).[3]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

  • Purify the crude product by column chromatography.[3]

Protocol 3: Reaction with a Thiol (General Procedure)

While a specific kinetic study for thiophenol with this compound was not found, the general principle involves the acid-catalyzed reaction of a thiol with the orthoester.

Materials:

  • Thiol (e.g., thiophenol, 1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

  • To a solution of the thiol in the anhydrous solvent, add this compound.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Protocol 4: Reaction with a Grignard Reagent (Bodroux-Chichibabin Aldehyde Synthesis)

Orthoesters react with Grignard reagents to form aldehydes.[4] This reaction is a classic example of a formylation reaction where the Grignard reagent acts as the nucleophile.[4]

Materials:

  • Orthoester (e.g., this compound, 1.0 equiv)

  • Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equiv)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude aldehyde, which can be further purified by distillation or chromatography.

Conclusion

This compound exhibits a broad range of reactivity with various nucleophiles, making it a valuable tool in organic synthesis. The reactivity is generally dictated by the nucleophilicity of the attacking species and is often facilitated by acid catalysis. While direct, comprehensive kinetic comparisons are sparse, the provided protocols and qualitative assessments offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further quantitative kinetic studies under standardized conditions would be highly beneficial to the scientific community for a more precise understanding of the relative reactivities.

References

Safety Operating Guide

Proper Disposal Procedures for Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of trimethoxymethane (also known as methyl orthoformate). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Immediate Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause serious eye irritation and respiratory irritation.[1][2] It is also sensitive to moisture.[3][4] Adherence to safety protocols is critical to prevent accidents.

Key Hazards:

  • Physical Hazards: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] Containers may explode when heated.[5]

  • Health Hazards: Causes serious eye irritation.[1][2] May cause respiratory irritation.[1] It is a skin irritant.[6]

  • Environmental Hazards: Discharge into the environment must be avoided.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueCitations
UN Number 3272[3][7]
Flash Point 13 °C (55.4 °F) - closed cup[8][9]
Autoignition Temperature 255 °C (491 °F)[5]
Explosion Limits Lower: 1.4% Upper: 44.6%[5]
Boiling Point 101-102 °C[6][9]
Density 0.97 g/mL at 25 °C[6][9]
Toxicity (Oral, Rabbit) LD50: 3130 mg/kg[3]
Toxicity to Fish LC50 (Golden orfe): 412 mg/l - 48 h[3]
Occupational Exposure Initial Threshold Screening Level (ITSL): 800 μg/m³ (annual avg.)[3]

Procedural Guidance: From Handling to Disposal

This section provides step-by-step guidance for safe handling, spill management, and final disposal of this compound.

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[10]

    • Skin Protection: Handle with impervious gloves.[10] Wear flame-retardant antistatic protective clothing.[10]

    • Respiratory Protection: If ventilation is inadequate, use an approved respirator.[10]

  • Safe Handling Practices:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

    • Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][7]

    • Avoid breathing vapors, mist, or gas.[1][3]

    • Avoid contact with skin and eyes.[3]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] The substance is moisture-sensitive.[3]

    • Wash hands thoroughly after handling.[1]

In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate personnel to a safe area.[3][10]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[3][5]

  • Ensure Ventilation: Ensure adequate ventilation is available.[3][10]

  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]

  • Contain Spill: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][3]

  • Collect Waste: Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal according to local regulations.[4][5]

The primary method for the disposal of this compound is through a licensed professional waste disposal service.

  • Do Not Dispose in Drains or as Regular Trash: this compound should not be released into the environment or disposed of in the sanitary sewer.[2][3]

  • Use Original or Approved Containers: Leave the chemical waste in its original container if possible.[1][3] If not, use a clearly labeled, approved waste container.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemicals.[1][3]

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents.

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources, pending collection. Store locked up.[1][5]

  • Professional Disposal: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.[3] The waste must be disposed of in accordance with all applicable national and local regulations.[1][3]

  • Contaminated Packaging: Dispose of contaminated packaging and uncleaned containers as unused product.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TrimethoxymethaneDisposal cluster_prep Preparation & Handling cluster_contain Waste Containment cluster_disposal Disposal Path cluster_emergency Emergency / Spill start Chemical to be Disposed (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation segregate Segregate Waste (Do Not Mix) ventilation->segregate container Use Labeled, Closed Waste Container segregate->container storage Store in Cool, Dry, Ventilated Area container->storage check_regs Consult Local & National Regulations storage->check_regs disposal_co Contact Licensed Waste Disposal Company check_regs->disposal_co documentation Complete Waste Manifest/Paperwork disposal_co->documentation pickup Arrange for Pickup documentation->pickup end end pickup->end Final Disposal via Incineration spill Accidental Spill Occurs spill_proc Follow Spill Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain with Absorbent 4. Collect in Sealed Container spill->spill_proc spill_proc->container

References

Essential Safety and Operational Guide for Handling Trimethoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling Trimethoxymethane, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are critical to ensure safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin irritation.[1][3] Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents serious eye irritation from splashes.[1][2][4] A face shield offers broader protection.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodNIOSH-approved air-purifying respirator with organic vapor cartridgesProtects the respiratory system from irritation due to inhalation of vapors.[1][2]
Body Protection Flame-resistant lab coatChemical-resistant coverallsProtects skin and clothing from contamination.[5]

Quantitative Hazard Data

PropertyValueSource
Flash Point 13 °C / 55.4 °F[4]
Boiling Point 101 - 102 °C / 213.8 - 215.6 °F[4]
Vapor Pressure 53 hPa at 30 °C[1]
Vapor Density 3.66 (Air = 1.0)[1]
Autoignition Temperature 255 °C / 491 °F[6]
Lower Explosion Limit 1.4 Vol%[4]
Upper Explosion Limit 44.6 Vol%[4]
Oral LD50 (Rat) 3130 mg/kg[1]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Designate a specific area for handling this compound.

  • Verify that an eye-wash station and safety shower are accessible and operational.[6]

  • Remove all sources of ignition from the work area, including open flames, hot surfaces, and spark-producing equipment.[1]

  • Ground all equipment to prevent static discharge.[6][7]

Donning PPE:

  • Put on a flame-resistant lab coat or chemical-resistant coveralls.

  • Don the appropriate respiratory protection if required.

  • Put on safety goggles and a face shield.

  • Don nitrile gloves, ensuring they are inspected for any tears or punctures. Consider double-gloving for enhanced protection.

Handling and Use:

  • Conduct all work with this compound in a certified chemical fume hood.

  • Use only non-sparking tools.[8]

  • Keep the container tightly closed when not in use.[1]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Be aware that vapors are heavier than air and may accumulate in low areas.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and turned inside out.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_InitialActions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Containment & Cleanup cluster_FinalSteps Post-Cleanup Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazards Ignition->Assess DonPPE Don Appropriate PPE Assess->DonPPE Safe to Proceed Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Residue with Non-Sparking Tools Contain->Collect Place Place in Sealed Container for Disposal Collect->Place Decontaminate Decontaminate Area Place->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

First Aid Measures

ExposureFirst Aid Procedure
In case of eye contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
In case of skin contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water and consult a physician.[1]
If inhaled Move person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
If swallowed Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection

  • Unused this compound: Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container.

  • Contaminated Materials: Absorbent materials, gloves, and other disposable PPE used during handling or spill cleanup should be collected in a sealed container and disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[4] The first rinse of the container must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the contents, including "this compound".

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][10] Keep containers tightly closed.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Do not dispose of down the drain or in the regular trash.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.